molecular formula C12H16ClNO B1605290 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide CAS No. 20781-87-7

2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Cat. No.: B1605290
CAS No.: 20781-87-7
M. Wt: 225.71 g/mol
InChI Key: MELPBOXLVQNGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(2-methyl-6-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(2)10-6-4-5-9(3)12(10)14-11(15)7-13/h4-6,8H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELPBOXLVQNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326932
Record name 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-87-7
Record name 2-Chloro-N-[2-methyl-6-(1-methylethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20781-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis, Purification, and Characterization of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, a member of the chloroacetamide chemical class. This document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic principles, a detailed experimental protocol, and the necessary analytical techniques for validation. The narrative emphasizes the causality behind procedural choices, addressing reaction kinetics, the role of reagents, and safety considerations to ensure a reproducible and safe laboratory execution. The synthesis proceeds via a nucleophilic acyl substitution, specifically the chloroacetylation of 2-isopropyl-6-methylaniline with chloroacetyl chloride. This guide outlines a robust protocol using a tertiary amine as an acid scavenger, details the aqueous workup and purification by recrystallization, and discusses methods for structural and purity verification.

Foundational Principles: Mechanism and Strategy

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The core transformation involves the formation of an amide bond between the nucleophilic nitrogen of 2-isopropyl-6-methylaniline and the electrophilic carbonyl carbon of chloroacetyl chloride.

1.1 The Reaction Mechanism

The reaction proceeds through a well-established addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-isopropyl-6-methylaniline attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electron density shifts to the carbonyl oxygen, forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated amide is neutralized by a base (acid scavenger), which deprotonates the nitrogen atom to yield the final N-substituted acetamide product and a salt byproduct.

The steric hindrance from the ortho-isopropyl and ortho-methyl groups on the aniline ring can slightly reduce the nucleophilicity of the nitrogen atom. However, the high reactivity of the acyl chloride ensures the reaction proceeds efficiently, especially under controlled conditions.

1.2 The Critical Role of the Acid Scavenger

For every mole of amide formed, one mole of hydrogen chloride (HCl) is generated as a byproduct. In the absence of a base, this HCl will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction. Therefore, the inclusion of an acid scavenger is essential for driving the reaction to completion.[1] Tertiary amines, such as triethylamine (TEA), or non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are ideal as they are non-nucleophilic and effectively neutralize the HCl without competing in the primary reaction.[2][3] An alternative approach involves using a biphasic system with an aqueous base like sodium hydroxide.[4]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Amine R-NH₂ (Aniline) AcylChloride R'-COCl (Acyl Chloride) Amine->AcylChloride Attack Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Forms Tetrahedral_ref Tetrahedral Intermediate ProtonatedAmide Protonated Amide ChlorideIon Cl⁻ ProtonatedAmide_ref Protonated Amide Tetrahedral_ref->ProtonatedAmide Collapse & Expel Cl⁻ Base Base (e.g., Et₃N) Salt Salt Byproduct (e.g., Et₃N·HCl) Base->ProtonatedAmide_ref Neutralizes FinalAmide Final Amide Product ProtonatedAmide_ref->FinalAmide

Caption: The addition-elimination pathway for amide synthesis.

Hazard Management and Reagent Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment.

  • Chloroacetyl Chloride (CAS: 79-04-9): This is a highly corrosive, toxic, and water-reactive substance.[5][6] It can cause severe burns to the skin and eyes and is harmful if inhaled.[7] It reacts violently with water and moisture to release toxic hydrogen chloride gas.[6] All manipulations must be performed in a certified chemical fume hood. [5][7]

  • 2-isopropyl-6-methylaniline (CAS: 21901-29-1): Aromatic amines are generally toxic and should be handled with care to avoid skin contact and inhalation.

  • Solvents (Toluene, Chloroform, etc.): These are volatile organic compounds with associated flammability and toxicity risks. Use in a well-ventilated area is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Nitrile or neoprene gloves (double-gloving recommended).[6]

  • Chemical splash goggles and a full-face shield when handling chloroacetyl chloride.[5]

  • Flame-resistant lab coat.[7]

  • An emergency eyewash station and safety shower must be immediately accessible.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried before use to eliminate moisture, which would otherwise decompose the chloroacetyl chloride.

Reagent/MaterialCAS NumberMolar Mass ( g/mol )Typical Amount (10 mmol scale)Molar Eq.Notes
2-isopropyl-6-methylaniline21901-29-1149.231.49 g1.0Starting Nucleophile
Chloroacetyl Chloride79-04-9112.941.24 g (0.87 mL)1.1Acylating Agent (Slight Excess)
Triethylamine (TEA)121-44-8101.191.21 g (1.67 mL)1.2Acid Scavenger (Slight Excess)
Toluene108-88-392.1450 mL-Anhydrous Solvent
Hydrochloric Acid (1M)7647-01-0-~20 mL-For washing
Saturated NaHCO₃ (aq)144-55-8-~20 mL-For washing
Saturated NaCl (Brine)7647-14-5-~20 mL-For washing
Anhydrous MgSO₄7487-88-9-~5 g-Drying Agent
Ethanol (95%)64-17-5-As needed-Recrystallization Solvent
  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 2-isopropyl-6-methylaniline (1.49 g, 10.0 mmol) and anhydrous toluene (50 mL). Begin stirring to dissolve the aniline. Add triethylamine (1.67 mL, 12.0 mmol).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction upon adding the acyl chloride.[2][3]

  • Controlled Addition: Dilute the chloroacetyl chloride (0.87 mL, 11.0 mmol) with 10 mL of anhydrous toluene in the dropping funnel. Add this solution dropwise to the cooled aniline mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate, visualizing with a UV lamp. The disappearance of the starting aniline spot indicates completion.[2]

  • Quenching & Washing: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Wash the organic layer sequentially with:

    • 20 mL of 1M HCl (to remove excess triethylamine).

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 20 mL of saturated brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as an off-white or light tan solid.

  • Recrystallization: Purify the crude solid by recrystallization from 95% ethanol.[3][8] Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthesis_Workflow start Start setup Assemble & Dry Glassware start->setup charge Charge Aniline, Solvent, & TEA setup->charge cool Cool to 0-5 °C charge->cool add Dropwise Addition of Chloroacetyl Chloride cool->add react Stir at Room Temp (2-3 hours) add->react workup Aqueous Workup (Wash & Separate) react->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate via Rotovap dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize isolate Filter & Dry Final Product recrystallize->isolate analyze Characterize Product (NMR, MS, MP) isolate->analyze end End analyze->end

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization and Validation

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and physical methods should be employed.

TechniquePurposeExpected Observations
Melting Point Assess purity and provide initial identification.A sharp, defined melting range close to the literature value.
¹H NMR Confirm molecular structure and check for impurities.Signals corresponding to the isopropyl, methyl, aromatic, and methylene protons with correct integration and splitting patterns.
¹³C NMR Confirm carbon skeleton.Signals for all unique carbon atoms in the molecule.
FT-IR Identify key functional groups.Characteristic absorptions for N-H stretching (~3250 cm⁻¹), amide C=O stretching (~1670 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).[8]
LC-MS Confirm molecular weight and assess purity.A major peak in the chromatogram corresponding to the product's mass-to-charge ratio [M+H]⁺.[9]

An acceptable purity for research purposes is typically ≥95%, as determined by HPLC or qNMR.[9]

Conclusion

The synthesis of this compound via chloroacetylation of the corresponding aniline is a robust and reliable procedure. Success hinges on three core pillars: adherence to anhydrous conditions to protect the highly reactive acyl chloride, meticulous temperature control during the addition phase to manage exothermicity, and the use of an appropriate acid scavenger to drive the reaction to completion. The purification via sequential washing and recrystallization is effective for removing byproducts and unreacted starting materials. By following the detailed protocols and safety directives outlined in this guide, researchers can confidently and safely produce high-purity material for further study and application.

References

An In-Depth Technical Guide to the Mechanism of Action of Propisochlor in Weed Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propisochlor, a member of the chloroacetamide herbicide family, is a cornerstone of pre-emergence weed management in major crops like corn, soybeans, and rice.[1][2] Its efficacy stems from a highly specific mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] This guide provides a comprehensive technical overview of the molecular and physiological processes that underpin propisochlor's herbicidal activity. We will delve into its primary molecular target, the downstream consequences for susceptible weeds, the biochemical basis for crop selectivity, and the experimental methodologies used to elucidate these complex interactions. This document is intended for researchers, scientists, and professionals in drug and herbicide development seeking a detailed understanding of this important class of herbicides.

Introduction: The Role of Propisochlor in Modern Agriculture

Chloroacetamide herbicides are a critical tool for controlling annual grasses and some broadleaf weeds, applied primarily before weed emergence to prevent crop competition from the earliest stages of growth.[1][3][4] Propisochlor stands out for its effectiveness against problematic weeds such as Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyardgrass), and Setaria faberi (giant foxtail).[1] Understanding its precise mechanism of action is paramount for optimizing its use, managing the evolution of weed resistance, and guiding the development of next-generation herbicides.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

The primary mode of action of propisochlor and other chloroacetamide herbicides is the disruption of VLCFA synthesis.[1][5] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are indispensable for several vital plant functions.[6] They are foundational components of:

  • Cuticular Waxes: These form a protective layer on the plant surface, preventing water loss and protecting against environmental stressors.[6]

  • Suberin: A key component of the cell walls in root tissues, suberin is crucial for controlling water and nutrient uptake and protecting against pathogens.[6]

  • Sphingolipids and Phospholipids: These are essential for the structure and function of cellular membranes, including the plasma membrane and vacuolar membrane.[6]

The Molecular Target: The VLCFAE Enzyme Complex

VLCFA synthesis occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or VLCFA elongase (VLCFAE) complex.[6][7][8] This complex extends C16 and C18 fatty acids through a four-step cycle, adding two carbons per cycle.[6][9] The four key enzymatic reactions are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of propisochlor.[6][7][9]

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).[9]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[9]

  • Second Reduction: An enoyl-CoA reductase (ECR) completes the cycle, producing an acyl-CoA chain that is two carbons longer.[9]

Propisochlor and other chloroacetamides act as potent inhibitors of the KCS enzyme.[5][10][11] It is hypothesized that these herbicides, being electrophilic, covalently bind to a critical sulfhydryl (-SH) group in the active site of the KCS enzyme, thereby inactivating it.[3][12] This blockage of the first and committed step of VLCFA elongation leads to a cascade of downstream effects.

Diagram 1: VLCFA Biosynthesis Pathway and Site of Propisochlor Inhibition

VLCFA_Pathway cluster_ER Endoplasmic Reticulum AcylCoA Acyl-CoA (C18) KCS β-Ketoacyl-CoA Synthase (KCS) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA (C20) KCS->KetoacylCoA KCR β-Ketoacyl-CoA Reductase (KCR) KetoacylCoA->KCR HydroxyacylCoA 3-Hydroxyacyl-CoA KCR->HydroxyacylCoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) HydroxyacylCoA->HCD EnoylCoA trans-2,3-Enoyl-CoA HCD->EnoylCoA ECR Enoyl-CoA Reductase (ECR) EnoylCoA->ECR VLCFA_CoA VLCFA-CoA (C20) ECR->VLCFA_CoA Products Products VLCFA_CoA->Products Further Elongation & Incorporation into Waxes, Suberin, Sphingolipids Propisochlor Propisochlor Propisochlor->KCS Inhibition

Caption: Propisochlor inhibits the KCS enzyme, the first step in VLCFA elongation.

Downstream Physiological and Phenotypic Consequences

The inhibition of VLCFA synthesis triggers a series of events that culminate in the death of susceptible weed seedlings.

Disruption of Cell Division and Growth

A primary consequence of VLCFA depletion is the cessation of cell division, particularly in the meristematic regions of the shoot and root.[5][13][14] While the exact link is still under investigation, VLCFAs are critical for the formation and stability of cell membranes, which are essential for cell plate formation during cytokinesis. The disruption of this process leads to stunted growth, a hallmark symptom of chloroacetamide injury.[5]

Visible Injury Symptoms

Susceptible weeds treated with propisochlor exhibit characteristic symptoms. These herbicides are absorbed by both the emerging shoot and the root, with grass shoots being particularly vulnerable.[3] Injury symptoms include:

  • Stunted growth of both roots and shoots.[3]

  • Leaf malformation , such as crinkling or cupping in broadleaf weeds.[3]

  • Failure of seedlings to emerge from the soil, as shoot development is severely inhibited.[5][10]

These symptoms are a direct result of the plant's inability to produce the necessary building blocks for cell expansion and tissue development.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of propisochlor's mechanism of action relies on a suite of biochemical and physiological assays.

In Vitro VLCFAE Inhibition Assay

This assay directly measures the inhibitory effect of propisochlor on the VLCFAE enzyme complex.

Objective: To determine the concentration of propisochlor required to inhibit 50% of VLCFAE activity (IC50).

Methodology:

  • Microsome Isolation:

    • Germinate and grow susceptible weed seedlings (e.g., Echinochloa crus-galli) in the dark to obtain etiolated tissue rich in VLCFAE activity.

    • Homogenize the tissue in a chilled extraction buffer containing protease inhibitors.

    • Perform differential centrifugation to pellet and isolate the microsomal fraction, which contains the endoplasmic reticulum and the VLCFAE complex.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a radiolabeled substrate such as [1-14C]malonyl-CoA, and the acyl-CoA starter substrate (e.g., C18:0-CoA).

    • Add varying concentrations of propisochlor (dissolved in a suitable solvent like DMSO) to the reaction tubes.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by saponification (e.g., with KOH).

    • Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).

  • Data Analysis:

    • Quantify the amount of radiolabel incorporated into the VLCFA fraction using liquid scintillation counting or by separating the fatty acid methyl esters via gas chromatography with a radioactivity detector.

    • Plot the percentage of inhibition against the logarithm of the propisochlor concentration to determine the IC50 value.

Diagram 2: Workflow for In Vitro VLCFAE Inhibition Assay

VLCFAE_Assay Start Etiolated Weed Seedlings Homogenize Homogenization in Extraction Buffer Start->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Microsomes Isolated Microsomes (ER) Centrifuge->Microsomes AssaySetup Prepare Assay Mix: - Microsomes - [14C]malonyl-CoA - Acyl-CoA Starter - Propisochlor (Varying Conc.) Microsomes->AssaySetup Incubate Incubation (e.g., 30°C) AssaySetup->Incubate Stop Stop Reaction (Saponification) Incubate->Stop Extract Fatty Acid Extraction Stop->Extract Quantify Quantify Radioactivity (Scintillation Counting / GC) Extract->Quantify Analyze Calculate % Inhibition & Determine IC50 Quantify->Analyze

Caption: A streamlined workflow for assessing VLCFAE inhibition by propisochlor.

Greenhouse Bioassays for Herbicidal Efficacy

These experiments quantify the whole-plant response to propisochlor application.

Objective: To evaluate the dose-dependent effect of propisochlor on weed emergence and growth.

Methodology:

  • Potting and Seeding: Fill pots with a standardized soil mix and sow a known number of weed seeds at a uniform depth.

  • Herbicide Application: Apply propisochlor at a range of concentrations to the soil surface using a calibrated sprayer to simulate a pre-emergence application. Include an untreated control.

  • Growth Conditions: Place the pots in a greenhouse with controlled temperature, light, and humidity.

  • Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), record the following:

    • Seedling emergence counts.

    • Visual injury ratings (on a scale of 0-100%).

    • Shoot and root length measurements.

    • Shoot fresh and dry biomass.

  • Data Analysis: Analyze the data to determine the effective dose required to cause 50% or 90% growth reduction (GR50 or GR90).

The Basis of Selectivity: Why Crops Tolerate Propisochlor

The selective nature of propisochlor, which allows it to control weeds in crops like corn and soybeans, is primarily due to differential metabolism.[15][16] Tolerant crop plants can rapidly detoxify the herbicide before it reaches its target site in sufficient concentrations to cause harm.[3][12]

The Role of Glutathione S-Transferases (GSTs)

The key enzymes responsible for propisochlor detoxification are Glutathione S-Transferases (GSTs).[17][18] These enzymes catalyze the conjugation of glutathione (GSH), a cellular antioxidant, to the electrophilic propisochlor molecule.[3][12][17] This conjugation reaction effectively neutralizes the herbicide's reactivity and renders it non-toxic.[17] The resulting conjugate is then further metabolized and sequestered into the plant's vacuole, effectively removing it from the cytoplasm.[19]

Tolerant crops like corn possess high levels of specific GSTs that are highly efficient at metabolizing chloroacetamide herbicides.[17] Susceptible weeds, in contrast, either have lower levels of these enzymes or possess GST isoforms that are less effective at detoxifying propisochlor.

Diagram 3: Detoxification Pathway of Propisochlor in Tolerant Plants

Detoxification_Pathway Propisochlor Propisochlor (Active Herbicide) GST Glutathione S-Transferase (GST) Propisochlor->GST GSH Glutathione (GSH) GSH->GST Conjugate Propisochlor-GSH Conjugate (Non-toxic) GST->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole

Caption: Tolerant plants use GSTs to conjugate and detoxify propisochlor.

Weed Resistance to Propisochlor

The evolution of herbicide resistance is a significant challenge in agriculture. For VLCFA-inhibiting herbicides like propisochlor, the primary mechanism of resistance observed in weed populations is enhanced metabolism.[20][21] This is often due to increased activity of detoxifying enzymes, such as cytochrome P450 monooxygenases and GSTs, which mirrors the tolerance mechanism found in crops.[20][22]

  • Metabolic Resistance: Resistant weed biotypes can metabolize the herbicide more rapidly than susceptible biotypes, preventing a lethal dose from reaching the VLCFAE target site.[21] The use of P450 inhibitors like malathion in experimental settings can help confirm this mechanism.[23][24]

So far, target-site resistance, where a mutation in the VLCFAE enzyme prevents the herbicide from binding, is less common for this class of herbicides compared to others.[21][25]

Conclusion and Future Directions

Propisochlor's mechanism of action is a well-defined process centered on the inhibition of VLCFA elongases. This targeted disruption of a vital biosynthetic pathway leads to the effective control of many problematic weeds. The basis for its selectivity in major crops is primarily due to rapid metabolic detoxification via GSTs.

Future research should continue to focus on:

  • Understanding the complex regulation of the VLCFAE gene family and its various isoforms.[26][27]

  • Investigating the specific GST and cytochrome P450 enzymes involved in weed resistance to better develop resistance management strategies.

  • Exploring the potential for developing novel herbicides that target different steps in the VLCFA synthesis pathway or can overcome existing resistance mechanisms.

By continuing to build on our fundamental understanding of how herbicides like propisochlor work, the scientific community can develop more sustainable and effective weed management solutions for global agriculture.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Propisochlor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propisochlor (CAS No. 86763-47-5) is a selective, pre-emergence chloroacetamide herbicide used for the control of annual grasses and certain broadleaf weeds.[1] It finds extensive application in the cultivation of crops such as corn, soybeans, peanuts, and cotton.[1][2] As a member of the chloroacetamide family, which also includes herbicides like acetochlor and metolachlor, its efficacy is rooted in its ability to inhibit critical early-stage growth processes in susceptible plants.[3] This guide provides a comprehensive overview of the fundamental chemical and physical properties of Propisochlor, its mechanism of action, analytical determination methodologies, and environmental fate, tailored for researchers and professionals in the fields of agricultural science, environmental chemistry, and toxicology.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further scientific investigation. Propisochlor is a chiral molecule, with the technical-grade material typically being a racemic mixture of its S- and R-enantiomers.[3] The R-isomer has been identified as exhibiting the strongest herbicidal activity.[3]

Nomenclature and Identifiers:

  • IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[3][4]

  • CAS Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide[5][6]

  • CAS Registry Number: 86763-47-5[3][4][5]

  • Molecular Formula: C₁₅H₂₂ClNO₂[2][3][5]

  • Common Synonyms: Proponit, Propizochlor[4][7]

The molecular structure of Propisochlor features a substituted phenyl ring, a chloroacetamide group, and an isopropoxymethyl moiety, an arrangement crucial for its selective herbicidal action.[3]

Caption: Chemical structure of Propisochlor.

Physicochemical Properties

The physical and chemical properties of Propisochlor dictate its behavior in formulations, its interaction with biological systems, and its fate in the environment. These key parameters are summarized below.

PropertyValueSource(s)
Molecular Weight 283.79 g/mol [2][3][4]
Physical State Pure: Colorless liquid; Technical: Amber/Brown viscous liquid[2][5][6]
Melting Point 21.6 °C[2][8]
Boiling Point 399.34 °C (estimated)[8]
Density 1.097 g/cm³[2]
Vapor Pressure 1.1 x 10⁻³ Pa (at 20°C)[5]
Water Solubility 184 mg/L (at 20-25°C)[2][5]
Solubility in Organic Solvents Highly soluble in most organic solvents (e.g., Acetone: 483,000 mg/L)[2][6]
Octanol-Water Partition Coefficient (log P) 3.50[8]
Henry's Law Constant 9.67 x 10⁻³ Pa m³ mol⁻¹ (at 25°C)[6]

Note: Discrepancies in reported physical properties such as melting and boiling points may arise from differences in the purity of the analyzed substance (technical grade vs. pure compound) and the experimental methods employed.

Mechanism of Herbicidal Action

Propisochlor's mode of action is the inhibition of cell division in target weeds.[5] It is classified under HRAC Group K3 and WSSA Group 15 .[1][6] The herbicide is primarily absorbed by the emerging shoots and secondarily by the roots of germinating plants.[5][7][9]

At the molecular level, Propisochlor interferes with the synthesis of very-long-chain fatty acids (VLCFAs).[1][5] This disruption prevents the proper formation of cell membranes, which is essential for cell integrity, division, and overall growth, ultimately leading to the death of the susceptible weed seedling before or shortly after emergence.[5]

MoA_Pathway Propisochlor Propisochlor Absorption (Shoots & Roots) Inhibition Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis Propisochlor->Inhibition Disruption Disruption of Cell Membrane Formation Inhibition->Disruption Cessation Inhibition of Cell Division & Elongation Disruption->Cessation Outcome Weed Seedling Death Cessation->Outcome

Caption: Simplified mechanism of action pathway for Propisochlor.

Stability and Environmental Fate

The persistence and degradation of a herbicide are critical factors for its efficacy and environmental impact. The environmental fate of a pesticide is influenced by processes like photolysis (breakdown by sunlight), hydrolysis (breakdown by water), and microbial degradation.[10]

  • Stability: Propisochlor is stable under neutral, slightly acidic, or slightly basic conditions at normal temperatures.[2] Thermal degradation is not significant up to its boiling point.[11]

  • Photodegradation: While the compound does not readily degrade under near UV or visible light, photodecomposition can occur in the presence of a sensitizer (like TiO₂) or with light at wavelengths below 280 nm.[11][12] The presence of dissolved oxygen can promote photolysis.[12]

  • Hydrolytic Stability: It is susceptible to hydrolysis, with the rate following first-order kinetics and being dependent on pH and temperature.[11]

  • Environmental Persistence: The half-life of a pesticide is the time it takes for half of the applied amount to break down.[10] Propisochlor exhibits moderate to low persistence in the environment.

    • Soil Half-life (Aerobic): 20-40 days[5]

    • Water Half-life (pH 7, 20°C): 30-60 days[5]

    • Field Dissipation (DT₅₀): 15-30 days[5]

  • Soil Mobility: With a soil organic carbon-water partitioning coefficient (Koc) of 400-600 mL/g, Propisochlor has moderate adsorption to soil particles.[5] As a non-ionic herbicide, it is more readily retained in the organic fractions of soil, which limits its leaching potential.[1][5]

Analytical Methodologies

Accurate quantification of Propisochlor in various matrices is essential for residue analysis, environmental monitoring, and toxicological studies. Various chromatographic methods have been developed for its determination.[13] A widely adopted, efficient, and effective protocol is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocol: QuEChERS Extraction and UPLC-MS/MS Analysis

This protocol provides a representative workflow for determining Propisochlor residues in a soil matrix.

1. Sample Preparation and Extraction: i. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. ii. Add 10 mL of deionized water to the tube to moisten the sample. iii. Add 10 mL of acetonitrile as the extraction solvent. iv. Securely cap and vortex the tube vigorously for 1 minute to ensure thorough mixing.

2. Salting-Out Liquid-Liquid Partitioning: i. Add a QuEChERS salt packet containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). ii. Immediately shake vigorously for 1 minute to prevent the agglomeration of salts and induce phase separation. iii. Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: i. Transfer a 1 mL aliquot of the upper acetonitrile layer (supernatant) to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA removes organic acids and other interferences, while MgSO₄ removes residual water. ii. Vortex the d-SPE tube for 30 seconds. iii. Centrifuge at ≥10,000 rpm for 2 minutes to pellet the sorbent.

4. Final Preparation and Analysis: i. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. ii. Analyze the extract using a UPLC-MS/MS system, typically operating in positive electrospray ionization (ESI+) mode and monitoring for specific parent-daughter ion transitions for confirmation and quantification.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A 1. Weigh 10g Soil Sample B 2. Add 10mL Water & 10mL Acetonitrile A->B C 3. Vortex (1 min) B->C D 4. Add QuEChERS Salts (MgSO4, NaCl) C->D E 5. Shake (1 min) D->E F 6. Centrifuge (5 min) E->F G 7. Transfer 1mL Supernatant to d-SPE Tube (PSA, MgSO4) F->G Collect Supernatant H 8. Vortex (30 sec) G->H I 9. Centrifuge (2 min) H->I J 10. Filter Supernatant (0.22 µm) into Vial I->J Collect Supernatant K 11. UPLC-MS/MS Analysis J->K

Caption: Workflow for QuEChERS extraction and analysis of Propisochlor.

Toxicology and Safety

Understanding the toxicological profile of Propisochlor is paramount for ensuring safe handling and establishing regulatory limits.

  • Acute Toxicity: The acute oral LD₅₀ for rats is reported to be in the range of 3430-3745 mg/kg, indicating moderate to low acute toxicity.[2][14] The acute dermal LD₅₀ in rats is >2000 mg/kg.[2]

  • GHS Hazard Classification: According to the Globally Harmonized System (GHS), Propisochlor is classified with the following primary hazards:

    • H312: Harmful in contact with skin.[4][15]

    • H400: Very toxic to aquatic life.[4]

    • H410: Very toxic to aquatic life with long-lasting effects.[4]

  • Handling Precautions: Standard personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling Propisochlor.[15] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.

References

A Comprehensive Toxicological Profile of Propisochlor (CAS 86763-47-5)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propisochlor (CAS No. 86763-47-5) is a selective, pre-emergence aniline herbicide used to control annual grasses and some broad-leaved weeds in various crops, including maize, soybeans, and sunflowers.[1] Its mode of action involves the inhibition of protein synthesis in germinating plants.[1] This guide provides a comprehensive overview of the toxicological data for Propisochlor, compiled and synthesized from authoritative sources to support risk assessment and safety evaluations in research and development settings.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide[1][2]
Molecular Formula C15H22ClNO2[2][3]
Molecular Weight 283.79 g/mol [2][3]
Appearance Pure: Colorless liquid; Technical: Brown or amber-colored viscous liquid[4][5]
Water Solubility 184 mg/L at 20-25°C[4][5]
Melting Point 21.6 °C[5]

Toxicological Profile

Acute Toxicity

Propisochlor is classified as harmful if swallowed and harmful in contact with skin.[6][7][8] The available data on acute toxicity are summarized below.

RouteSpeciesValueClassificationSource
Oral RatLD50: 2290 - 3433 mg/kgHarmful if swallowed[1][5][6]
Dermal Rat/RabbitLD50: >2000 mg/kgHarmful in contact with skin[1][5][6][9]
Inhalation RatLC50 (4h): >5.0 mg/LNot classified as acutely toxic by inhalation[1][6]
  • Expert Insight: The LD50 values indicate moderate acute toxicity via the oral route and low toxicity via the dermal route. The high LC50 value suggests that acute toxicity from inhalation is unlikely under normal conditions of use.

Skin and Eye Irritation

There are some conflicting reports regarding the irritation potential of Propisochlor.

  • Skin Irritation: Most sources indicate that Propisochlor is non-irritating or causes temporary/mild irritation to the skin.[1][4][5] However, prolonged contact may still cause irritation.[6]

  • Eye Irritation: The data on eye irritation is more varied. Some studies in rabbits report it as non-irritating, while others classify it as a moderate or serious eye irritant, causing symptoms like stinging, tearing, redness, and swelling.[1][4][6][10] Given the potential for serious eye irritation, appropriate eye protection is crucial when handling this substance.[6][7]

Sensitization

Propisochlor is considered a skin sensitizer.[1][11] The Buehler test on guinea pigs indicated its potential to cause an allergic skin reaction.[1] Therefore, individuals with known sensitivities should avoid direct contact.

Genotoxicity and Carcinogenicity
  • Genotoxicity: The available data suggests that Propisochlor is not genotoxic.[1] No evidence of mutagenicity was found in the Ames test.[12]

  • Carcinogenicity: Propisochlor is not considered to be a carcinogen by major regulatory bodies such as IARC, ACGIH, NTP, or OSHA.[6]

Reproductive and Developmental Toxicity

Existing data indicates that Propisochlor is not expected to cause reproductive or developmental effects.[6] Animal testing did not show any effects on fertility.[13] One computational analysis using a QSAR model for developmental toxicity also classified it as a non-developmental toxicant.[14]

Specific Target Organ Toxicity (STOT)

Propisochlor is not classified for specific target organ toxicity following single or repeated exposure.[6]

Experimental Protocols: A Conceptual Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, a fundamental test in toxicological assessment, based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In-Life cluster_2 Phase 3: Post-Mortem & Data Analysis A Test Substance Characterization (Propisochlor, CAS 86763-47-5) B Animal Selection & Acclimatization (e.g., Female Rats, 8-12 weeks old) A->B C Dose Formulation & Vehicle Selection B->C D Sighting Study (Optional) (Single animal, sequential dosing) C->D Initiate Dosing E Main Study Dosing (3 animals per step, fixed doses) D->E F Clinical Observations (Mortality, clinical signs, body weight) E->F G Gross Necropsy F->G End of Observation Period (14 days) H Histopathology (if required) G->H I Data Analysis & LD50 Estimation H->I J J I->J Final Report & Classification

References

Propisochlor Solubility in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of Propisochlor Solubility

Propisochlor, a selective chloroacetamide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[1] Its efficacy is intrinsically linked to its formulation and behavior in the environment, both of which are governed by its physicochemical properties, most notably its solubility. For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of propisochlor's solubility in a range of organic solvents is paramount. This technical guide provides an in-depth exploration of this critical parameter, offering both established data and the methodologies to expand upon it.

The solubility of propisochlor dictates its miscibility in formulation solvents, its interaction with soil organic matter, and its potential for movement and persistence in the environment. A solvent's ability to dissolve propisochlor is a key factor in developing stable and effective emulsifiable concentrates (EC) or other liquid formulations. Furthermore, understanding its solubility profile across solvents of varying polarities provides insights into its partitioning behavior, which is crucial for predicting its environmental fate and designing targeted delivery systems.

This guide is structured to provide a multifaceted view of propisochlor solubility. It begins with a compilation of currently available quantitative data, followed by a detailed, field-proven experimental protocol for determining solubility. The underlying chemical principles governing these solubility characteristics are then explored, and finally, a comprehensive list of references is provided for further investigation.

Quantitative Solubility Data for Propisochlor

Propisochlor is generally characterized as being readily soluble in most organic solvents.[1] However, precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature. The following table summarizes the available data, providing a foundation for understanding its solubility profile. All data is presented at 20°C unless otherwise specified.

Organic SolventChemical ClassSolubility (mg/L)Temperature (°C)Source
AcetonePolar Aprotic538,00020[2]
DichloromethaneHalogenatedData not available-[2]
ChloroformHalogenatedSlightly soluble-[3]
Ethyl AcetateEsterSlightly soluble-[3]
AcetonitrilePolar AproticSoluble*-[4]
Reference:
WaterPolar Protic18420-25[1][5]

*Propisochlor is available as a commercial solution in acetonitrile, indicating solubility; however, the precise limit of solubility is not specified.[4]

The significant disparity between its high solubility in a polar aprotic solvent like acetone and its low solubility in water highlights the importance of solvent selection in formulation and extraction processes.

Experimental Determination of Propisochlor Solubility: A Validated Protocol

The absence of comprehensive public data necessitates a reliable method for in-house determination of propisochlor solubility. The following protocol is based on the widely accepted OECD Guideline 105 (Shake-Flask Method), a robust and self-validating system for generating accurate solubility data.

Principle of the Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent by establishing equilibrium between the dissolved and undissolved solute at a constant temperature. The concentration of the dissolved substance in the saturated solution is then quantified using a suitable analytical technique.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solv Solvent Equilibration add_prop Add excess Propisochlor to solvent prep_solv->add_prop prep_prop Propisochlor Preparation prep_prop->add_prop prep_stock Analytical Stock Solution hplc HPLC-UV Analysis prep_stock->hplc agitate Agitate at constant temperature add_prop->agitate equilibrate Equilibration (24-48h) agitate->equilibrate centrifuge Centrifugation/Filtration equilibrate->centrifuge sample Sample supernatant centrifuge->sample dilute Dilute sample sample->dilute dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: Workflow for determining propisochlor solubility via the shake-flask method.

Step-by-Step Methodology
  • Materials and Reagents:

    • Propisochlor (analytical standard, >98% purity)

    • Organic solvents (HPLC grade)

    • Volumetric flasks and pipettes (Class A)

    • Scintillation vials or glass flasks with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, solvent-compatible)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparation of Analytical Standards:

    • Accurately weigh a known amount of propisochlor and dissolve it in the solvent of interest to prepare a primary stock solution (e.g., 1000 mg/L).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 mg/L). This range should be adjusted based on the expected solubility.

  • Experimental Procedure:

    • Equilibrate the chosen organic solvent to the desired temperature (e.g., 20°C ± 0.5°C) in the temperature-controlled shaker.

    • Add a sufficient amount of the solvent (e.g., 10 mL) to several vials.

    • Add an excess of propisochlor to each vial. The presence of undissolved solid after the equilibration period is crucial for ensuring saturation.

    • Securely cap the vials and place them in the orbital shaker.

    • Agitate the samples at a constant speed and temperature for a preliminary period of 24 hours. It is advisable to take measurements at 24 and 48 hours to ensure that equilibrium has been reached (i.e., the measured solubility does not significantly change between the two time points).

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the solid material to settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the samples at a high speed or filter an aliquot of the supernatant through a 0.22 µm syringe filter. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

  • Analysis:

    • Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set at the absorbance maximum for propisochlor.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of propisochlor in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Theoretical Framework: The Chemistry of Propisochlor Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of propisochlor provides key insights into its solubility behavior.

Molecular Structure and Polarity of Propisochlor

Propisochlor (IUPAC name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) possesses both nonpolar and polar characteristics:

  • Nonpolar moieties: The substituted phenyl ring and the ethyl and methyl groups are nonpolar and will readily interact with nonpolar solvents through van der Waals forces.

  • Polar moieties: The chloroacetamide group contains electronegative oxygen, nitrogen, and chlorine atoms, creating polar bonds and giving this part of the molecule a dipole moment. The ether linkage in the isopropoxymethyl group also contributes to its polarity.

This amphiphilic nature explains its broad solubility in many organic solvents.

Solvent-Solute Interactions

The type and strength of intermolecular forces between propisochlor and the solvent molecules determine the extent of its solubility.

G cluster_solvents Organic Solvents propisochlor Propisochlor Nonpolar: Phenyl Ring, Alkyl Groups Polar: Amide, Ether, Chloro groups polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Interactions propisochlor->polar_aprotic Strong Interaction polar_protic Polar Protic (e.g., Ethanol) H-Bonding, Dipole-Dipole propisochlor->polar_protic Moderate Interaction nonpolar Nonpolar (e.g., Toluene) Van der Waals Forces propisochlor->nonpolar Moderate Interaction

Caption: Intermolecular interactions governing propisochlor solubility in different solvent classes.

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. The strong dipole-dipole interactions between the polar functional groups of propisochlor and the solvent molecules lead to high solubility. This is consistent with the very high measured solubility in acetone.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding in addition to dipole-dipole interactions. While the amide group of propisochlor can act as a hydrogen bond acceptor, its overall structure limits extensive hydrogen bonding. Therefore, solubility is expected to be good but may be less than in polar aprotic solvents where steric hindrance is less of a factor.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar phenyl ring and alkyl groups of propisochlor facilitate its interaction with nonpolar solvents through London dispersion forces. This results in moderate to good solubility, particularly in aromatic solvents like toluene which can also interact with the phenyl ring of propisochlor via pi-stacking.

  • In Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can effectively solvate both the polar and nonpolar regions of the propisochlor molecule, leading to good solubility.

Conclusion: A Practical Framework for Propisochlor Solubility

This guide has provided a comprehensive overview of the solubility of propisochlor in organic solvents, addressing the needs of researchers and formulation scientists. While a complete public dataset of solubility values remains elusive, this document equips the scientific community with the necessary tools for both understanding and determining this crucial parameter. The high solubility in polar aprotic solvents like acetone is well-established, and the provided experimental protocol offers a robust pathway to generating further data for a wider range of solvents. A thorough grasp of the interplay between propisochlor's molecular structure and solvent properties is essential for innovation in herbicide formulation and for accurately modeling its environmental behavior.

References

The Environmental Odyssey of Propisochlor: A Technical Guide to its Fate and Degradation in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Journey of a Herbicide

Propisochlor, a chloroacetanilide herbicide, is a vital tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[1] However, its application necessitates a profound understanding of its environmental behavior to ensure its efficacy is balanced with ecological safety. This technical guide provides an in-depth exploration of the environmental fate and degradation of propisochlor in the soil matrix. Designed for researchers, environmental scientists, and professionals in the agrochemical industry, this document synthesizes current knowledge, explains the causality behind experimental methodologies, and provides actionable protocols for studying this widely used herbicide.

Physicochemical Characteristics: The Intrinsic Properties Governing Fate

The environmental journey of any chemical begins with its inherent physical and chemical properties. These characteristics dictate its partitioning between soil, water, and air, and its susceptibility to various degradation processes.

PropertyValueSource
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide[2]
CAS Number 86763-47-5[2]
Molecular Formula C₁₅H₂₂ClNO₂[2]
Molecular Weight 283.80 g/mol [2]
Physical State Colorless to brown liquid[1]
Water Solubility 184 mg/L (at 25°C)[1]
Vapor Pressure 1.1 x 10⁻³ Pa (at 20°C)[3]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 400-600 mL/g[3]
Soil Half-life (DT₅₀) - Field 15-30 days (aerobic conditions)[3]
Chirality Exists as S- and R-enantiomers, with the R-isomer showing higher herbicidal activity.[2]

The moderate water solubility and Koc value of propisochlor suggest it has a moderate potential for adsorption to soil organic matter and a relatively low leaching potential.[3] Its defined soil half-life indicates that it is non-persistent in the environment under aerobic conditions.[3][4]

Degradation Pathways: The Transformation of Propisochlor in Soil

The dissipation of propisochlor from soil is a multifaceted process involving both biotic and abiotic mechanisms. Microbial degradation is widely considered the primary route of its breakdown in the soil environment.[5][6]

Biotic Degradation: The Microbial Engine

Soil microorganisms are the primary drivers of propisochlor degradation, utilizing it as a source of carbon and energy.[7] The degradation process is often initiated by key enzymatic reactions. While specific studies on propisochlor are limited, research on the closely related chloroacetanilide herbicide, propachlor, provides significant insights into the likely microbial degradation pathways.

Key microbial players in the degradation of chloroacetanilides include bacteria from the genera Pseudomonas and Acinetobacter.[8] These bacteria have been shown to possess inducible enzymatic systems capable of transforming these herbicides.[8] The initial steps in the microbial degradation of propisochlor are likely to involve dehalogenation, followed by the cleavage of the amide bond and subsequent ring fission.

Two potential microbial degradation pathways for chloroacetanilides, adapted for propisochlor, are proposed below:

Pathway A: Primarily observed in Pseudomonas species [8]

This pathway involves the initial removal of the chlorine atom, followed by sequential degradation of the side chains before cleavage of the aromatic ring.

Propisochlor_Degradation_Pathway_A Propisochlor Propisochlor Metabolite1 N-(2-ethyl-6-methylphenyl)-N- [(propan-2-yloxy)methyl]acetamide Propisochlor->Metabolite1 Dehalogenation Metabolite2 N-(2-ethyl-6-methylphenyl)acetamide Metabolite1->Metabolite2 Side-chain cleavage Metabolite3 Acetamide Metabolite2->Metabolite3 Amide hydrolysis Metabolite4 Catechol derivative Metabolite3->Metabolite4 Aromatic hydroxylation CO2 CO₂ + H₂O + Biomass Metabolite4->CO2 Ring cleavage

Caption: Proposed microbial degradation pathway A for propisochlor.

Pathway B: Primarily observed in Acinetobacter species [8]

This pathway also begins with dehalogenation but proceeds through different intermediates involving the aniline moiety.

Propisochlor_Degradation_Pathway_B Propisochlor Propisochlor Metabolite1 N-(2-ethyl-6-methylphenyl)-N- [(propan-2-yloxy)methyl]acetamide Propisochlor->Metabolite1 Dehalogenation Metabolite5 N-(2-ethyl-6-methylphenyl)-N- [(propan-2-yloxy)methyl]aniline Metabolite1->Metabolite5 Decarboxylation Metabolite6 Isopropylamine Metabolite5->Metabolite6 Side-chain cleavage Metabolite4 Catechol derivative Metabolite5->Metabolite4 Aromatic hydroxylation CO2 CO₂ + H₂O + Biomass Metabolite4->CO2 Ring cleavage

Caption: Proposed microbial degradation pathway B for propisochlor.

Abiotic Degradation: The Role of Light and Water

While microbial activity is the dominant force, abiotic processes, particularly photolysis and to a lesser extent hydrolysis, contribute to the overall degradation of propisochlor.

  • Photolysis: Propisochlor is susceptible to photodegradation, especially in aqueous environments and on the soil surface when exposed to sunlight.[1][5] The primary photochemical reaction is dechlorination, while the aromatic ring and the amido linkage tend to remain intact.[1] The rate of photolysis is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances in the environment.[1][9]

  • Hydrolysis: The hydrolysis of propisochlor is generally a slower process compared to microbial degradation and photolysis.[5] It is influenced by soil pH, with degradation being more rapid in alkaline conditions.[1]

Factors Influencing the Environmental Fate of Propisochlor

The rate and extent of propisochlor degradation and its mobility in soil are not constant but are influenced by a complex interplay of soil properties and environmental conditions.

  • Soil Organic Matter: Organic matter is a key factor controlling the fate of propisochlor.[7] Higher organic matter content generally leads to increased adsorption, which can reduce its bioavailability for microbial degradation and leaching.[8][10]

  • Soil pH: Soil pH affects both the chemical stability of propisochlor and the activity of soil microorganisms.[7] As mentioned, hydrolysis is more pronounced in alkaline soils.[1] Microbial populations and their enzymatic activities also have optimal pH ranges, thus influencing the rate of biotic degradation.

  • Soil Moisture and Temperature: Microbial activity is highly dependent on moisture and temperature.[11] Optimal conditions for microbial growth will generally lead to faster degradation of propisochlor. Higher temperatures also increase the rates of chemical reactions like hydrolysis.[11]

  • Presence of Other Substances: The presence of materials like crop straw can impact propisochlor's fate. Straw can intercept a portion of the applied herbicide and also influence soil moisture and microbial communities, thereby affecting both its mobility and degradation.[8] Studies have shown that straw can increase the retention of propisochlor in the soil profile.[8][10] Similarly, soil amendments like alginite have been shown to accelerate its degradation.[12]

Experimental Protocols for Studying the Environmental Fate of Propisochlor

A robust understanding of propisochlor's environmental fate relies on well-designed laboratory and field experiments. The following sections outline the principles and key steps for essential studies.

Rationale for Using Radiolabeled Compounds

The use of radiolabeled compounds, typically with ¹⁴C, is a cornerstone of environmental fate studies.[10] This is because it allows for:

  • Accurate Mass Balance: Radiolabeling enables the precise tracking of the applied chemical, ensuring that all fractions (parent compound, metabolites, bound residues, and mineralized CO₂) can be accounted for, providing a complete picture of its fate.[13]

  • Pathway Elucidation: It facilitates the identification and quantification of degradation products, even at very low concentrations, which is crucial for understanding the transformation pathways.[10][13]

  • Reduced Matrix Interference: Detection of radioactivity is highly specific and less prone to interference from complex soil matrices compared to other analytical techniques.[13]

  • Enhanced Sensitivity: Radiometric detection methods often offer lower limits of detection, allowing for the study of environmentally relevant concentrations.[13]

Caption: General workflow for environmental fate studies of propisochlor.

Soil Adsorption/Desorption Study (Following OECD Guideline 106)

This study determines the extent to which propisochlor binds to soil particles, which is critical for predicting its mobility and bioavailability.[12][14]

Objective: To determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of propisochlor in different soil types.

Principle: A known mass of soil is equilibrated with a solution containing propisochlor at a known concentration. After equilibration, the concentration of propisochlor remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.[15][16]

Step-by-Step Methodology:

  • Soil Selection and Preparation: Select a minimum of five different soil types with varying organic carbon content, clay content, and pH.[14][17] Air-dry the soils and sieve them to <2 mm. Characterize each soil for its physicochemical properties.

  • Preliminary Test (Tier 1): Conduct preliminary experiments to determine the optimal soil-to-solution ratio, the time required to reach adsorption equilibrium, and to check for any abiotic degradation or adsorption to the test vessels.[14][17]

  • Adsorption Isotherm (Tier 3):

    • Prepare a series of aqueous solutions of ¹⁴C-propisochlor in 0.01 M CaCl₂ (to maintain a constant ionic strength) at different concentrations.

    • Add a known volume of each solution to replicate test vessels containing a pre-weighed amount of soil.

    • Agitate the samples on a shaker for the predetermined equilibrium time at a constant temperature (e.g., 20-25°C) in the dark.

    • Centrifuge the samples to separate the soil from the aqueous phase.

    • Analyze an aliquot of the supernatant by Liquid Scintillation Counting (LSC) to determine the equilibrium concentration (Ce) of ¹⁴C-propisochlor.

    • Calculate the amount of propisochlor adsorbed to the soil (Cs) by subtracting the amount in solution from the initial amount.

  • Data Analysis: Plot Cs versus Ce to generate the adsorption isotherm. Fit the data to the Freundlich equation (Cs = Kf * Ce^(1/n)) to determine the Freundlich adsorption coefficient (Kf) and the Freundlich exponent (1/n). Calculate Kd and Koc values.

Aerobic Soil Degradation Study (Following OECD Guideline 307)

This study provides the rate of degradation and identifies the major degradation products of propisochlor in soil under aerobic conditions.

Objective: To determine the degradation half-life (DT₅₀) of propisochlor and to identify and quantify its major metabolites in soil.

Step-by-Step Methodology:

  • Soil and Test Substance: Use a characterized soil, typically a sandy loam, with a known microbial biomass. Apply ¹⁴C-propisochlor (labeled in a stable position, e.g., the phenyl ring) uniformly to the soil.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).[18] Maintain aerobic conditions by ensuring adequate headspace or a gentle flow of air.

  • Sampling: Collect replicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Analysis:

    • Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent propisochlor and its metabolites.

    • Identify the metabolites using co-chromatography with reference standards or by spectroscopic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the released ¹⁴CO₂.

    • Trap any evolved ¹⁴CO₂ during the incubation period to quantify mineralization.

  • Data Analysis: Plot the concentration of propisochlor over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the DT₅₀ value.

Analytical Method: QuEChERS Extraction and UPLC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for the multi-residue analysis of pesticides in complex matrices like soil due to its simplicity, speed, and minimal solvent usage.[3][7][19] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the high sensitivity and selectivity required for trace-level quantification.[2][20]

Step-by-Step Methodology:

  • Sample Extraction (QuEChERS):

    • Weigh a representative sample of soil (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add a known volume of water (if the soil is dry) and an appropriate internal standard.

    • Add acetonitrile (e.g., 10 mL) and shake vigorously for 1 minute.

    • Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation and shake again.[4][21]

    • Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove excess water).[4]

    • Vortex and centrifuge the tube.

  • UPLC-MS/MS Analysis:

    • Take the final cleaned-up extract and dilute it with an appropriate mobile phase.

    • Inject the sample into the UPLC-MS/MS system.

    • Typical UPLC Parameters:

      • Column: C18 reversed-phase column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).[20][22]

      • Mobile Phase: A gradient of water (with a modifier like ammonium formate or formic acid) and methanol or acetonitrile.[20][22]

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: ~40°C.

    • Typical MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.[23]

Conclusion: A Holistic View of Propisochlor in the Soil Environment

The environmental fate of propisochlor in soil is a dynamic process governed by its physicochemical properties and a host of environmental factors. While microbial degradation stands out as the principal mechanism of its dissipation, photolysis and hydrolysis also play a role. Its moderate adsorption to soil organic matter suggests a low to moderate risk of leaching into groundwater. A comprehensive understanding of these processes, derived from robust experimental studies following standardized protocols, is paramount for the accurate risk assessment and sustainable use of propisochlor in agriculture. This guide provides the foundational knowledge and methodological framework for researchers and scientists to continue to unravel the complex environmental journey of this important herbicide.

References

Spectroscopic Analysis of Propisochlor: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propisochlor, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide, is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] Its efficacy in controlling annual grasses and certain broadleaf weeds relies on the inhibition of very-long-chain fatty acid synthesis, which ultimately disrupts cell division in germinating plants.[2] The precise identification and characterization of this molecule are paramount for quality control, metabolic studies, and environmental monitoring. This technical guide provides an in-depth analysis of Propisochlor using the cornerstone techniques of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering a rationale for the spectroscopic behaviors observed and detailing the experimental protocols necessary to obtain high-fidelity data. The synergistic application of these techniques provides an unambiguous confirmation of the molecular structure of Propisochlor, ensuring scientific rigor for researchers and drug development professionals.

Molecular Structure Overview

The structural features of Propisochlor (C₁₅H₂₂ClNO₂) are key to understanding its spectroscopic signature. The molecule comprises a substituted N-phenylacetamide core with several critical functional groups:

  • A 2-ethyl-6-methyl substituted aromatic ring: This provides distinct signals in both NMR and IR spectroscopy.

  • A tertiary amide linkage: The carbonyl group (C=O) is a strong chromophore in IR spectroscopy.

  • An N-(isopropoxymethyl) group: This unique ether linkage and its associated alkyl protons are readily identifiable in NMR.

  • A chloromethyl group: This reactive moiety is central to its herbicidal activity and produces a characteristic singlet in ¹H NMR and a distinct isotopic pattern in mass spectrometry.

Caption: Molecular Structure of Propisochlor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise & Experience: Causality in NMR

The choice of NMR for analyzing Propisochlor is dictated by its ability to resolve complex structural isomers and provide atom-level connectivity. The chemical shift of each nucleus is directly influenced by its local electronic environment. Electronegative atoms like oxygen, nitrogen, and chlorine "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups and distance from electron-withdrawing groups result in shielding, moving signals upfield. The splitting of proton signals (multiplicity) arises from spin-spin coupling between non-equivalent neighboring protons, providing direct evidence of connectivity, a principle governed by the n+1 rule.[3]

Experimental Protocol: ¹H and ¹³C NMR

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of Propisochlor analytical standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-characterized residual solvent peak. Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]

  • ¹H NMR Acquisition:

    • Technique: Standard pulse-acquire sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Technique: Proton-decoupled pulse-acquire sequence. This is critical as it collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[5]

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of Propisochlor is predicted to show nine distinct signals, each corresponding to a unique proton environment.

Signal Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Aromatic (Ar-H) 7.10 - 7.30Multiplet3H-Protons on the tri-substituted benzene ring.
N-CH₂-O 4.80 - 5.00Singlet2H-Methylene protons between N and O are deshielded by both heteroatoms. No adjacent protons to couple with.
CO-CH₂-Cl 4.10 - 4.30Singlet2H-Methylene protons adjacent to the carbonyl and chlorine are strongly deshielded. No adjacent protons.
O-CH-(CH₃)₂ 3.80 - 4.00Septet1H~6.0Methine proton is deshielded by oxygen and split by the six equivalent protons of the two methyl groups (n=6, n+1=7).
Ar-CH₂-CH₃ 2.50 - 2.70Quartet2H~7.5Methylene protons of the ethyl group, deshielded by the aromatic ring and split by the adjacent methyl group (n=3, n+1=4).
Ar-CH₃ 2.20 - 2.30Singlet3H-Methyl protons attached directly to the aromatic ring.
Ar-CH₂-CH₃ 1.15 - 1.30Triplet3H~7.5Terminal methyl of the ethyl group, split by the adjacent methylene group (n=2, n+1=3).
O-CH-(CH₃)₂ 1.05 - 1.20Doublet6H~6.0Six equivalent protons of the two isopropyl methyl groups, split by the single methine proton (n=1, n+1=2).
¹³C NMR Spectral Analysis

Due to molecular asymmetry, all 15 carbon atoms in Propisochlor are expected to be chemically non-equivalent, giving rise to 15 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Carbon Type Predicted δ (ppm) Justification
Amide Carbonyl (C=O) 168 - 172Carbonyl carbons are highly deshielded and appear furthest downfield.
Aromatic (quaternary) 135 - 145Carbons of the aromatic ring directly bonded to other non-hydrogen atoms (C-N, C-CH₂, C-CH₃).
Aromatic (CH) 125 - 130Aromatic carbons bonded to hydrogen.
N-CH₂-O 75 - 85Aliphatic carbon deshielded by both adjacent nitrogen and oxygen atoms.
O-CH-(CH₃)₂ 70 - 75Methine carbon deshielded by the adjacent oxygen atom.
CO-CH₂-Cl 40 - 45Aliphatic carbon strongly deshielded by the carbonyl group and chlorine atom.
Ar-CH₂-CH₃ 23 - 28Methylene carbon of the ethyl group, attached to the aromatic ring.
O-CH-(CH₃)₂ 20 - 25Equivalent methyl carbons of the isopropyl group.
Ar-CH₃ 17 - 22Methyl carbon attached to the aromatic ring.
Ar-CH₂-CH₃ 13 - 16Terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for its high speed and sensitivity.

  • Sample Preparation: As Propisochlor is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin capillary film.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected first.

    • The sample is then scanned over the mid-IR range (typically 4000 - 600 cm⁻¹).

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Spectral Interpretation

The IR spectrum of Propisochlor is dominated by absorptions corresponding to its key functional groups. The region below 1400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands unique to the molecule as a whole.[7]

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic (Ar-H)Medium
2980 - 2850C-H StretchAliphatic (sp³ C-H)Strong
1670 - 1650C=O StretchTertiary AmideStrong
1600 & 1475C=C StretchAromatic RingMedium, Sharp
1250 - 1050C-O-C StretchEtherStrong
1200 - 1100C-N StretchAmide/AmineMedium
800 - 600C-Cl StretchAlkyl HalideMedium-Strong

The most diagnostic peak is the strong absorption around 1660 cm⁻¹, which is characteristic of a tertiary amide carbonyl group. The absence of any N-H stretching bands (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. For pure compounds, it provides the molecular weight and crucial structural information from the fragmentation pattern.

Expertise & Experience: Understanding Fragmentation

In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[8] This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The fragmentation pathways are not random; they are predictable cleavages that occur at the weakest bonds or lead to the formation of particularly stable carbocations or resonance-stabilized fragments. For Propisochlor, key fragmentation is expected around the nitrogen atom and the ether linkage, as these are common cleavage points in N-(alkoxymethyl)anilides.[9][10]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of Propisochlor (e.g., 10 µg/mL) in a volatile organic solvent like ethyl acetate or hexane.

  • Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes. This ensures good separation and peak shape.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Fragmentation Analysis

The mass spectrum of Propisochlor will show a molecular ion peak and several characteristic fragment ions.

fragmentation_pathway M Propisochlor [M]⁺• m/z 283/285 F1 [M - C₃H₇]⁺ m/z 240/242 M->F1 - •C₃H₇ F2 [M - OC₃H₇]⁺ m/z 224/226 M->F2 - •OC₃H₇ F5 [C₃H₇O]⁺ m/z 59 M->F5 α-cleavage F3 [C₁₀H₁₃N]⁺• m/z 147 F2->F3 - COCH₂Cl F4 [C₉H₁₀N]⁺ m/z 132 F3->F4 - CH₃

References

History and development of chloroacetamide herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the History and Development of Chloroacetamide Herbicides

Introduction

The chloroacetamide class of herbicides represents a cornerstone of modern chemical weed management, providing essential pre-emergence control of annual grasses and small-seeded broadleaf weeds in major crops like corn, soybeans, and cotton.[1] Their development in the mid-20th century was a direct response to the increasing need for effective, labor-saving weed control in agriculture.[2] This technical guide provides a comprehensive overview of the history, mechanism of action, chemical synthesis, structure-activity relationships, and environmental considerations of chloroacetamide herbicides, tailored for researchers and scientists in agrochemical and pharmaceutical development.

Part 1: The Genesis of a Herbicide Class - A Historical Perspective

The story of chloroacetamide herbicides begins in the post-World War II era, a time of rapid agricultural mechanization and a shrinking farm labor force.[2] The need for chemical tools to manage yield-robbing weeds, particularly competitive grasses like giant foxtail (Setaria faberi), was paramount.[2]

The Monsanto Screening Program

In 1952, Monsanto initiated a dedicated herbicide research program.[2] The initial strategy, led by researchers including Dr. A.J. Speziale, was to empirically screen available chemicals for herbicidal activity, with a primary objective of discovering a compound effective against grasses.[2] An early observation noted that α-chloroacetamide itself showed slight inhibitory effects on germinating seeds at very high rates, prompting a "planned program of derivatives" to explore this chemical space.[2]

The First Breakthrough: CDAA (Randox)

By 1953, this targeted synthesis approach yielded its first major success. Four derivatives were selected for field trials, including α-chloro-N,N-diallylacetamide, which would become the first commercial chloroacetamide herbicide, CDAA, sold under the trademark Randox.[2] The commercial launch of CDAA in 1956 marked a significant innovation, introducing the concept of a "pre-emergence" herbicide that could be applied at planting to kill weeds as they germinated, a tool initially met with skepticism by some in the market.[2]

Evolution and Expansion: Alachlor and Metolachlor

Further research into the structure-activity relationships of N-substituted chloroacetamides led to the development of more potent and selective compounds. The exploration of mixed aliphatic-aromatic amines on the nitrogen atom proved highly fruitful.[2] This line of inquiry culminated in two of the most successful herbicides in this class:

  • Alachlor (Lasso): Introduced by Monsanto in 1969.[3]

  • Metolachlor (Dual): Introduced by Ciba-Geigy (now Syngenta) in 1977.[3]

These second-generation compounds offered broader spectrum control and improved crop safety, solidifying the importance of the chloroacetamide family in global agriculture.

Part 2: Mechanism of Action - Inhibiting Very-Long-Chain Fatty Acids

The herbicidal activity of chloroacetamides stems from their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] This mode of action is shared with other herbicide families, including oxyacetamides and tetrazolinones.[1]

The Molecular Target

VLCFAs (chains longer than 18 carbons) are crucial for plant development, serving as precursors for cuticular waxes, suberin, and components of cell membranes.[1][4] Chloroacetamides specifically inhibit the VLCFA elongase complex, a group of enzymes located in the endoplasmic reticulum.[4] The key inhibitory action is on the first and rate-limiting step: the condensation of a C2 unit from malonyl-CoA with an existing fatty acid chain.[1]

It is hypothesized that the electrophilic nature of the chloroacetamide molecule allows it to form a covalent bond with a critical sulfhydryl (-SH) group in the active site of the condensing enzyme, likely a cysteine residue.[5][6] Direct evidence for this covalent binding to an active site cysteine has been demonstrated in related plant enzymes (type III polyketide synthases), supporting this proposed mechanism.[7]

MOA cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA VLCFA_Elongase VLCFA Elongase (Condensing Enzyme) Malonyl_CoA->VLCFA_Elongase Fatty_Acyl_CoA Fatty Acyl-CoA (C18) Fatty_Acyl_CoA->VLCFA_Elongase VLCFA_CoA VLCFA-CoA (C20+) VLCFA_Elongase->VLCFA_CoA Elongation Waxes Cuticular Waxes, Membrane Lipids VLCFA_CoA->Waxes Chloroacetamide Chloroacetamide Herbicide Chloroacetamide->VLCFA_Elongase Inhibition (Covalent Bonding)

Caption: Inhibition of VLCFA biosynthesis by chloroacetamide herbicides.

Physiological Effects

By disrupting VLCFA synthesis, chloroacetamides starve the developing seedling of essential lipids required for cell division and expansion.[4] This leads to the characteristic injury symptoms:

  • In grasses, the emerging shoot fails to properly unfurl from the coleoptile.[3]

  • In broadleaf weeds, leaves may appear crinkled or cupped, and emergence is slowed.[5]

  • Growth of both the shoot and root is inhibited, with the emerging shoot being particularly sensitive.[5]

These herbicides are most effective when absorbed by the emerging shoots of susceptible grass seedlings.[3][5] They have limited translocation ability, which is why they are used for pre-emergence control and have little to no effect on established weeds.[3]

Part 3: Chemical Synthesis and Structure-Activity Relationships

The versatility of the chloroacetamide scaffold lies in the relative ease of modifying the N-substituents, allowing for the fine-tuning of herbicidal activity, selectivity, and physicochemical properties.

General Synthesis Pathway

The core structure is typically synthesized via the ammonolysis of an ester of chloroacetic acid, or more commonly, by the acylation of a pre-formed amine with chloroacetyl chloride.[8][9][10]

Caption: Generalized synthesis of chloroacetamide herbicides.

Experimental Protocol: General Synthesis of an N-aryl Chloroacetamide

  • Reaction Setup: To a stirred solution of a substituted aniline (1.0 eq.) and a mild base (e.g., triethylamine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or toluene) at 0-5°C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final chloroacetamide derivative.

Structure-Activity Relationships (SAR)

The development from CDAA to alachlor and metolachlor was driven by key SAR insights:

  • N-Substituents are Critical: The nature of the R groups on the nitrogen atom dictates activity and selectivity. Early work showed that unsaturated groups (like the diallyl in CDAA) and alkyl chains of three carbons were optimal for some grasses.[2]

  • Aromatic Rings Enhance Potency: The introduction of a substituted aryl ring (as seen in alachlor and metolachlor) generally increases herbicidal efficacy.[2]

  • Steric and Electronic Effects: The substituents on the aryl ring and the other nitrogen-bound group influence the molecule's fit in the enzyme's active site and its overall lipophilicity, which affects uptake and translocation.[11]

  • Reactivity vs. Efficacy: Studies have shown that while the molecule must be reactive enough to alkylate the target enzyme, excessive alkylating reactivity does not necessarily correlate with higher herbicidal efficacy. Phytotoxicity is a complex function of reactivity, lipophilicity, uptake, and the plant's ability to detoxify the compound.[11]

Compound Key Structural Features Primary Use
Propachlor N-isopropyl groupCorn, sorghum
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl)Corn, soybeans
Metolachlor N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)Corn, soybeans, cotton
Butachlor N-(butoxymethyl)-N-(2,6-diethylphenyl)Rice
Acetochlor N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)Corn

Table 1: Comparison of common chloroacetamide herbicides.

Part 4: Selectivity, Metabolism, and Environmental Fate

The utility of any herbicide depends on its ability to control weeds without harming the crop. For chloroacetamides, this selectivity is primarily metabolic.

The Role of Glutathione S-Transferase (GST)

Tolerant plants, such as corn, can rapidly detoxify chloroacetamide herbicides.[3][5] The primary detoxification pathway is conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[5][6] This conjugation reaction effectively neutralizes the herbicide's reactive chloroacetyl group, preventing it from binding to its target enzyme. Susceptible weeds are less able to perform this detoxification rapidly.

Herbicide Safeners

To improve the safety margin in certain crops, particularly corn and sorghum, chloroacetamide herbicides are often co-formulated with a "safener".[3][12] Safeners like dichlormid and benoxacor are chemicals that, while not herbicidal themselves, stimulate the crop plant to produce higher levels of GST enzymes.[12][13] This enhances the crop's ability to metabolize and detoxify the herbicide, providing protection against potential injury.[3]

Environmental Fate and Degradation

The widespread use of chloroacetamides necessitates an understanding of their environmental behavior.

  • Soil Mobility: Chloroacetamides are moderately bound to soil colloids and can be mobile, with the potential to leach into groundwater or move into surface water via runoff.[3][12][14] Their degradates can also be found in the environment.[15]

  • Degradation: The primary mode of degradation in the soil is microbial action.[3] The half-life is moderate, typically ranging from 15 to 25 days, which reduces the risk of carryover to subsequent crops.[3][16] Hydrolysis can also contribute to degradation, especially under acidic or basic conditions.[17]

  • Toxicology: Chloroacetamide herbicides and their metabolites can pose toxicological risks. For example, acetochlor and its metabolites have been shown to induce oxidative stress and apoptosis in cell lines and zebrafish embryos, indicating potential developmental toxicity.[18][19][20] Some parent compounds have been classified as potential or likely carcinogens based on studies in laboratory animals.[21]

Part 5: Weed Resistance and Future Outlook

The intensive use of any herbicide mode of action inevitably selects for resistant weed populations.

  • Mechanisms of Resistance: The most common mechanism of resistance to chloroacetamides is enhanced metabolic detoxification, where resistant weed biotypes evolve the ability to metabolize the herbicide more rapidly, often through elevated GST activity.[22] This is a form of non-target-site resistance.

  • Cross-Resistance: Weeds resistant to one chloroacetamide often show some level of resistance to others in the same family.[22][23] Furthermore, populations resistant to other herbicide modes of action may also exhibit cross-resistance to chloroacetamides.[23]

  • Management Strategies: Managing resistance requires integrated approaches, including rotating herbicides with different modes of action, using tank mixtures, and incorporating non-chemical weed control methods.[24][25]

The development of new chloroacetamide molecules like pethoxamid continues, aiming to provide alternative options for weed control.[22] However, the future of this herbicide class will depend on stewarding existing chemistries to prolong their efficacy and on discovering novel compounds that can overcome existing resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of Propisochlor on Diverse Weed Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propisochlor is a selective, pre-emergence chloroacetamide herbicide widely utilized for the control of annual grasses and certain broadleaf weeds in various agricultural systems. [1]Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and early seedling development. [1]This disruption ultimately leads to the cessation of weed seed germination and seedling growth. As a member of the Herbicide Resistance Action Committee (HRAC) Group K3 and the Weed Science Society of America (WSSA) Group 15, understanding its efficacy across a spectrum of weed species is paramount for effective weed management strategies and resistance monitoring. [1] These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry to design and execute robust studies evaluating the efficacy of propisochlor. The protocols detailed herein are designed to be adaptable for both controlled greenhouse environments and variable field conditions, ensuring scientifically sound and reproducible results.

Mechanism of Action: A Foundational Understanding

Propisochlor's herbicidal activity is rooted in its ability to inhibit the synthesis of VLCFAs. This process is fundamental for the formation of various cellular components, including waxes, suberin, and elements of cell membranes. The inhibition of VLCFA elongation disrupts the normal development of emerging shoots and coleoptiles in susceptible weed seedlings, leading to their failure to emerge from the soil.

Propisochlor Propisochlor Inhibition Propisochlor->Inhibition VLCFA_Elongases VLCFA Elongases VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongases->VLCFAs Catalyzes Cell_Division Cell Division & Shoot Elongation VLCFAs->Cell_Division Essential for Weed_Emergence Weed Emergence Cell_Division->Weed_Emergence Leads to Inhibition->VLCFA_Elongases Inhibits

Caption: Propisochlor's mode of action targeting VLCFA synthesis.

I. Greenhouse Bioassay Protocol for Propisochlor Efficacy

Greenhouse bioassays offer a controlled environment to conduct dose-response studies and screen for herbicide resistance. This protocol is designed for pre-emergence application of propisochlor.

Experimental Design and Setup

A completely randomized design (CRD) or a randomized complete block design (RCBD) should be employed to minimize the effects of environmental variability within the greenhouse. [2]Each treatment should have a minimum of four replications.

Key Components of the Experimental Design:

  • Weed Species: Select a range of relevant weed species with known or suspected differential susceptibility to propisochlor. A common selection includes:

    • Grasses: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis)

    • Broadleaves: Redroot pigweed (Amaranthus retroflexus), Black nightshade (Solanum nigrum) [1][3]* Treatments:

    • Untreated Control: Treated only with the carrier solution (e.g., water or water with adjuvant).

    • Propisochlor Dose-Response: A logarithmic series of application rates is recommended to establish a clear dose-response relationship. [2]A suggested range for initial screening could be 0, 100, 200, 400, 800, 1600 g a.i./ha.

    • Reference Herbicide: Include a commercially available herbicide with a similar mode of action or spectrum of control as a positive control.

Step-by-Step Methodology
  • Potting and Seeding:

    • Use a standardized greenhouse potting mix (e.g., a blend of peat, perlite, and vermiculite) to ensure uniformity. [2] * Fill 10-cm diameter pots with the potting mix.

    • Sow a predetermined number of seeds (e.g., 10-20) of each weed species per pot at a consistent depth (e.g., 1-2 cm).

  • Herbicide Application:

    • Prepare stock solutions of propisochlor and dilute to the desired concentrations for the dose-response treatments.

    • Apply the herbicide treatments uniformly to the soil surface of each pot using a laboratory spray chamber equipped with a flat-fan nozzle. [2]This ensures consistent and accurate application.

    • The application volume should be calibrated to simulate field application rates (e.g., 200-400 L/ha).

  • Growth Conditions:

    • After treatment, place the pots in a greenhouse with controlled environmental conditions:

      • Temperature: 25/18°C (day/night) [2] * Humidity: 60-80% [2] * Photoperiod: 16-hour light period, supplemented with artificial lighting if necessary. [2] * Water the pots as needed, taking care to avoid over-watering which could lead to herbicide leaching.

Data Collection and Analysis
  • Visual Assessment of Efficacy:

    • Visually assess weed control at regular intervals, such as 7, 14, and 21 days after treatment (DAT). [2] * Use a 0 to 100% rating scale, where 0% represents no visible injury and 100% represents complete weed death, compared to the untreated control. [4]

  • Biomass Measurement:

    • At the conclusion of the experiment (e.g., 21 DAT), carefully harvest the above-ground biomass of all emerged weeds from each pot. [2] * Record the fresh weight of the biomass.

    • Dry the harvested biomass in an oven at 70°C until a constant weight is achieved to determine the dry weight. [2]

  • Statistical Analysis:

    • Analyze the biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • For dose-response data, utilize a non-linear regression model, such as a four-parameter log-logistic model, to analyze the relationship between the propisochlor dose and the percent growth reduction (based on biomass). [5] * From the dose-response curve, calculate the GR50 (the dose required to cause a 50% reduction in growth) for each weed species. [6]This is a critical metric for comparing the susceptibility of different weed species.

cluster_prep Preparation cluster_app Application cluster_growth Incubation cluster_data Data Collection & Analysis Potting Potting & Seeding Application Spray Chamber Application Potting->Application Herbicide_Prep Herbicide Preparation Herbicide_Prep->Application Greenhouse Controlled Greenhouse Conditions Application->Greenhouse Visual_Assessment Visual Assessment (7, 14, 21 DAT) Greenhouse->Visual_Assessment Biomass Biomass Measurement (21 DAT) Greenhouse->Biomass Analysis Statistical Analysis (ANOVA, Log-Logistic Regression) Visual_Assessment->Analysis Biomass->Analysis

Caption: Workflow for the greenhouse bioassay of propisochlor efficacy.

II. Field Trial Protocol for Propisochlor Efficacy

Field trials are essential for evaluating herbicide performance under real-world agricultural conditions, considering factors such as soil type, climate, and natural weed populations.

Experimental Design and Site Selection

A Randomized Complete Block Design (RCBD) is the standard for field trials to account for field variability. The trial should be conducted over at least two seasons in different locations to ensure the robustness of the data.

Site Selection Criteria:

  • Uniform soil type and topography.

  • A natural and uniform infestation of the target weed species.

  • No history of herbicide use with the same mode of action in the previous season to avoid confounding results.

Step-by-Step Methodology
  • Plot Establishment:

    • Establish plots of a size that allows for representative data collection and minimizes edge effects (e.g., 2m x 5m).

    • Include an untreated control plot and a plot treated with a standard commercial herbicide for comparison within each block.

    • Ensure a minimum of four replications for each treatment.

  • Herbicide Application:

    • Apply propisochlor at the proposed label rate and potentially at half and double the label rate to assess efficacy and crop safety margins. [7] * Use a calibrated small-plot sprayer with appropriate nozzles to ensure accurate and uniform application.

    • Record detailed meteorological data at the time of application, including temperature, humidity, wind speed, and soil moisture.

  • Trial Maintenance:

    • Follow standard agronomic practices for the crop being grown (if any).

    • Avoid any cultivation or other weed control measures in the trial area that could interfere with the evaluation of the herbicide treatments.

Data Collection and Analysis
  • Weed Control Efficacy:

    • Conduct visual assessments of percent weed control at regular intervals (e.g., 15, 30, 45, and 60 DAT) using the 0-100% scale, comparing each treated plot to the adjacent untreated control. [4] * At a key time point (e.g., 45-60 DAT), collect weed biomass from a designated quadrat (e.g., 0.25 m²) within each plot. Determine fresh and dry weights as described in the greenhouse protocol.

  • Phytotoxicity Assessment:

    • If the trial is conducted within a crop, assess for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on the crop plants at each assessment timing. [2][8] * Use a 0-10 or 0-100% scale where 0 indicates no injury and 10 or 100% indicates complete crop death. [9][10]

  • Statistical Analysis:

    • Analyze weed control and biomass data using ANOVA appropriate for an RCBD.

    • Use a means separation test (e.g., Tukey's HSD) to identify significant differences between treatments.

    • If dose-response treatments are included, analyze the data using non-linear regression as described for the greenhouse bioassay.

III. Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in tables.

Table 1: Example Data Summary for Greenhouse Dose-Response Study

Weed SpeciesPropisochlor Dose (g a.i./ha)Mean Dry Weight (g)Growth Reduction (%)
Echinochloa crus-galli0 (Control)5.20
1003.140.4
2001.571.2
4000.492.3
8000.198.1
Amaranthus retroflexus0 (Control)4.80
1002.547.9
2000.981.3
4000.295.8
8000.0100.0

Table 2: Calculated GR50 Values for Propisochlor on Different Weed Species

Weed SpeciesGR50 (g a.i./ha)95% Confidence Interval
Echinochloa crus-galli125.5110.2 - 142.8
Amaranthus retroflexus95.382.1 - 110.5
Setaria viridis150.1135.6 - 166.2

IV. Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat or overalls, when handling and applying propisochlor.

  • Disposal: Dispose of all herbicide waste and treated plant material in accordance with local and institutional regulations.

  • Environmental Fate: Be aware of the environmental fate of propisochlor. It is subject to microbial degradation in the soil. [11]Its persistence can be influenced by soil type, organic matter content, temperature, and moisture. [12][13]

V. Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of propisochlor's efficacy on a variety of weed species. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for informed weed management decisions, herbicide development, and resistance monitoring programs. The causal explanations behind experimental choices, such as the use of dose-response curves and randomized block designs, are critical for the scientific integrity of the research.

References

Application Notes and Protocols for the Chromatographic Analysis of Propisochlor Using an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of the herbicide Propisochlor in various environmental and agricultural matrices. As a widely used chloroacetamide herbicide, accurate determination of Propisochlor residues is critical for environmental monitoring, food safety assessment, and regulatory compliance. These protocols, centered on the use of a certified Propisochlor analytical standard, are designed for researchers, scientists, and professionals in drug development and environmental science. This document emphasizes the causality behind experimental choices, ensuring robust and reproducible results through Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques.

Introduction: The Analytical Imperative for Propisochlor

Propisochlor, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide, is a selective, pre-emergence herbicide effective against annual grasses and some broadleaf weeds in crops like corn, soybeans, and rice.[1][2] Its persistence and potential for mobility in soil and water necessitate sensitive and reliable analytical methods for monitoring its environmental fate and ensuring residue levels in food commodities remain within safe limits.[1][3]

The accuracy of any quantitative analysis hinges on the purity and proper use of an analytical standard. A certified Propisochlor standard serves as the cornerstone for method calibration, validation, and quality control, ensuring the data generated is both accurate and legally defensible. This guide provides the foundational knowledge and step-by-step protocols to empower laboratories to achieve high-quality results in Propisochlor analysis.

Physicochemical Properties of Propisochlor

A thorough understanding of Propisochlor's properties is fundamental to developing effective analytical methods. For instance, its solubility characteristics dictate the choice of extraction solvents, while its thermal stability is a key consideration for gas chromatography.

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNO₂[1]
Molecular Weight 283.79 g/mol [4][5]
CAS Number 86763-47-5[1][5]
Physical State Colorless to brown liquid[2]
Water Solubility 184 mg/L (at 25°C)[2]
Solubility in Organic Solvents Readily soluble in most organic solvents[2]

The Analytical Standard: Foundation of Accurate Quantification

The use of a high-purity, certified Propisochlor analytical standard is non-negotiable for accurate and reproducible chromatographic analysis.[5][6][7] These standards are meticulously characterized, with a known purity, and are accompanied by a Certificate of Analysis (CoA) detailing their properties and storage conditions.

Preparation of Standard Solutions

Causality: The preparation of accurate standard solutions is the first critical step in building a reliable calibration curve. The choice of solvent is dictated by the solubility of Propisochlor and its compatibility with the chosen chromatographic technique. Acetonitrile is a common choice for both GC and HPLC due to its volatility and miscibility with a wide range of solvents.[8]

Protocol: Preparation of a 1000 µg/mL Primary Stock Standard

  • Allow the neat Propisochlor analytical standard vial to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask.

  • Record the exact weight to four decimal places.

  • Dissolve the standard in a small amount of HPLC-grade acetonitrile.

  • Once fully dissolved, bring the flask to volume with acetonitrile.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the primary stock solution based on the weighed amount and the purity stated in the CoA.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap.

  • Store the primary stock solution at 4°C in the dark. The stability of the solution should be periodically checked against a freshly prepared standard.

Protocol: Preparation of Working Standards

  • Prepare a series of working standards by serial dilution of the primary stock solution with the appropriate solvent (e.g., acetonitrile for HPLC, or a solvent compatible with the GC injection system).

  • For a typical calibration curve, prepare standards at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations. A common range for pesticide residue analysis is 0.01 to 1.0 µg/mL.

  • Store working standards under the same conditions as the primary stock solution.

Gas Chromatographic (GC) Analysis of Propisochlor

Gas chromatography is a powerful technique for the analysis of thermally stable and volatile compounds like Propisochlor. Coupled with a sensitive detector such as an Electron Capture Detector (ECD) or a mass spectrometer (MS), GC offers excellent selectivity and low detection limits.[3][4][9]

Rationale for GC Method Development

The choice of a GC-ECD is particularly advantageous for chlorinated compounds like Propisochlor due to the detector's high sensitivity to electronegative atoms.[9][10] This allows for the detection of trace levels of the herbicide in complex matrices. For unambiguous confirmation of the analyte's identity, GC-MS is the gold standard, providing structural information through mass fragmentation patterns.[4][11][12]

GC_Workflow Sample Sample Extraction Extraction Sample->Extraction Homogenize Cleanup Cleanup Extraction->Cleanup Crude Extract Concentration Concentration Cleanup->Concentration Clean Extract Injection Injection Concentration->Injection Final Sample Separation Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result

Protocol: GC-ECD Analysis of Propisochlor in Soil and Corn

This protocol is adapted from established methods for the analysis of chloroacetanilide herbicides in agricultural samples.[4]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE) Clean-up

Causality: The complexity of soil and corn matrices necessitates a clean-up step to remove interfering co-extractives that can mask the analyte peak and contaminate the GC system. Primary-secondary amine (PSA) SPE cartridges are effective in removing organic acids, polar pigments, and some sugars.[4]

  • Extraction from Soil:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of a methanol/water (v/v) solution.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

  • Extraction from Corn:

    • Weigh 10 g of ground corn into a 50 mL centrifuge tube.

    • Add 20 mL of acetone.

    • Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

  • SPE Clean-up:

    • Condition a 500 mg/3 mL PSA SPE cartridge with 5 mL of the elution solvent (petroleum ether:ethyl acetate, 95:5, v/v).

    • Load the collected supernatant onto the conditioned SPE cartridge.

    • Elute the analytes with 5 mL of the elution solvent for corn samples or 3 mL for soil samples.[4]

    • Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-ECD analysis.

3.2.2. GC-ECD Instrumental Parameters

ParameterCondition
Gas Chromatograph Agilent 6890 or equivalent with ECD
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Temperature Program Initial 100°C, hold for 1 min; ramp at 20°C/min to 180°C; ramp at 5°C/min to 270°C; ramp at 20°C/min to 320°C, hold for 2 min[9][10]
Carrier Gas Helium or Nitrogen, constant flow at 1.0 mL/min
Detector Temperature 300°C
Make-up Gas Nitrogen
Method Validation Parameters for GC-ECD

The following table summarizes typical validation data for the analysis of Propisochlor in agricultural matrices.

ParameterTypical ValueSource
Linearity (r²) > 0.99[2]
Limit of Detection (LOD) 0.01 mg/kg[4]
Limit of Quantification (LOQ) 0.03 mg/kg[13]
Recovery 73.8% - 115.5%[4]
Precision (RSD) < 11.1%[4]

High-Performance Liquid Chromatography (HPLC) Analysis of Propisochlor

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to thermal instability or low volatility. Reversed-phase HPLC with UV detection is a common and robust method for Propisochlor analysis.[14][15]

Rationale for HPLC Method Development

A C18 column is a workhorse in reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like Propisochlor.[14][16] The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and resolution from matrix interferences.[16][17] A UV detector set at an appropriate wavelength provides good sensitivity for Propisochlor.

HPLC_Workflow Water_Sample Water_Sample LLE LLE Water_Sample->LLE Concentration Concentration LLE->Concentration Combined Organic Phases Filtration Filtration Concentration->Filtration Reconstituted Sample Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Result Result Quantification->Result

Protocol: HPLC-UV Analysis of Propisochlor in Water

This protocol is based on established methods for pesticide analysis in aqueous samples.[14][18]

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is a simple and effective technique for extracting moderately non-polar analytes like Propisochlor from a water matrix into an immiscible organic solvent. Ethyl acetate is a common choice due to its good extraction efficiency for a broad range of pesticides.

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Add 50 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with fresh 50 mL portions of ethyl acetate.

  • Combine the three ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the combined extracts to near dryness using a rotary evaporator.

  • Re-dissolve the residue in 2 mL of acetonitrile.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

4.2.2. HPLC-UV Instrumental Parameters

ParameterCondition
HPLC System Waters e2695 or equivalent with UV detector
Column C18 column (150 x 2.1 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 28°C
Injection Volume 20 µL
Detection Wavelength 220 nm[16]
Advanced Technique: QuEChERS and UPLC-MS/MS

For a more rapid and high-throughput approach, especially for complex matrices like soil and rice, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS is highly effective.[1][19]

4.3.1. QuEChERS Sample Preparation for Soil and Rice

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile and vortex for 4 minutes.

  • Add 4 g of anhydrous MgSO₄ and 2 g of NaCl, vortex immediately for 1 minute, and centrifuge.

  • Take a 1.5 mL aliquot of the supernatant for dispersive SPE (d-SPE) cleanup.

  • For the d-SPE step, use a tube containing 150 mg MgSO₄ and 25 mg PSA (and 10 mg GCB for rice stalks).[1]

  • Vortex for 1 minute and centrifuge.

  • Filter the supernatant through a 0.22 µm filter for UPLC-MS/MS analysis.

4.3.2. UPLC-MS/MS Validation Data

ParameterTypical ValueSource
LODs 0.03 - 0.12 µg/L[19]
LOQs 0.1 - 0.4 µg/L[19]
Recoveries 73.7% - 94.9%[19]
Precision (RSD) 1.1% - 13.9% (intra-day)[19]

Method Validation and Quality Control: Ensuring Trustworthy Data

The validation of an analytical method is a regulatory requirement and essential for ensuring the reliability of the results.[20][21] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by analyzing spiked matrix samples at different concentration levels. Recoveries are typically expected to be within 70-120%.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate analyses. An RSD of <20% is often required.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the accurate and reliable analysis of Propisochlor in various matrices using a certified analytical standard. By understanding the principles behind the chosen chromatographic techniques and sample preparation methods, laboratories can ensure the generation of high-quality, defensible data. The successful implementation of these methods will contribute to effective environmental monitoring and the assurance of food safety.

References

Application Notes & Protocols: Formulation of Propisochlor for Laboratory Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, commonly known as Propisochlor, for use in laboratory bioassays. Propisochlor is a chloroacetanilide herbicide with low aqueous solubility, presenting a significant challenge for researchers conducting in vitro and other solution-based biological studies.[1] Proper formulation is paramount to achieving accurate, reproducible, and interpretable results. This guide details the physicochemical properties of Propisochlor, outlines the core principles of formulating hydrophobic compounds, provides step-by-step protocols for stock and working solution preparation, and offers essential guidance on quality control and troubleshooting. The methodologies described herein are designed to ensure compound solubility, minimize solvent-induced artifacts, and maintain the integrity of biological assay systems.

Compound Profile: Propisochlor

A thorough understanding of a compound's physicochemical properties is the foundation of a successful formulation strategy. Propisochlor is an oily, colorless liquid at room temperature.[2]

Table 1: Physicochemical Properties of Propisochlor

PropertyValueSource(s)
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[3]
Common Name Propisochlor, Proponit[3][4]
CAS Number 86763-47-5[2][3]
Molecular Formula C₁₅H₂₂ClNO₂[4]
Molecular Weight 283.79 g/mol [2][3]
Physical Form Oily Liquid[2]
Water Solubility 90.8 mg/L (at 20°C, pH 7)[5]
Organic Solvents Soluble in acetone (483,000 mg/L) and methanol (538,000 mg/L)[5]
Storage 2-8°C[2]

The very low water solubility of Propisochlor necessitates the use of an organic co-solvent to create a concentrated stock solution, which can then be diluted into aqueous bioassay media.

Formulation Principles for Hydrophobic Compounds

The primary challenge in preparing Propisochlor for bioassays is overcoming its hydrophobicity to achieve a homogenous and stable concentration in an aqueous environment, such as cell culture media.

The Role of the Co-Solvent

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the co-solvent of choice due to its powerful solubilizing capabilities for a wide range of organic compounds and its miscibility with water.[6] The goal is to first dissolve the compound at a high concentration in 100% DMSO to create a "stock solution."[7] This stock is then serially diluted to create intermediate concentrations, which are finally added to the aqueous assay medium.

Controlling Final Solvent Concentration

While essential, DMSO is not biologically inert and can exert cytotoxic or confounding effects on assay systems.[8][9] It is critical to limit the final concentration of DMSO in the assay wells to a level that does not interfere with the biological readout.

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, though some robust lines may tolerate 1%.[10]

  • Sensitive Assays: For sensitive cell types (e.g., primary cells) or assays measuring subtle endpoints, the final DMSO concentration should be kept at or below 0.1%.[10]

  • Consistency is Key: It is imperative that all experimental wells, including untreated or vehicle controls, contain the exact same final concentration of DMSO to ensure that any observed effects are due to the test compound and not the solvent.[11][12]

Table 2: Recommended Maximum Final DMSO Concentrations in Bioassays

Assay / Cell TypeRecommended Max. DMSO Concentration (v/v)Rationale
Robust Cancer Cell Lines (e.g., HeLa, A549) 0.5% - 1.0%Higher tolerance to solvent stress.[13]
Primary Cells, Stem Cells ≤ 0.1%Highly sensitive to environmental perturbations.[10]
Metabolic or ROS Assays ≤ 0.25%DMSO can interfere with oxidative processes.[11][14]
High-Throughput Screening (General) 0.5%A common compromise between compound solubility and cell health.[15]

Experimental Protocols

Safety Precaution: Always handle Propisochlor and DMSO in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 100 mM Propisochlor Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. The concentration can be adjusted based on experimental needs and the upper solubility limit of the compound in DMSO.

Materials:

  • Propisochlor (oily liquid, assume purity of ≥98%)[2]

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

Procedure:

  • Calculate Required Mass: Determine the mass of Propisochlor needed. For 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 283.79 g/mol = 0.02838 g = 28.38 mg

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh 28.38 mg of Propisochlor into the tube.

  • Solubilization: Add approximately 800 µL of 100% DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the Propisochlor is completely dissolved. A brief sonication can aid in dissolving stubborn compounds.[10] Visually inspect the solution against a light source to ensure there are no undissolved droplets or particulates.

  • Final Volume Adjustment: Carefully add 100% DMSO to bring the final volume to exactly 1.0 mL.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (100 mM), solvent (100% DMSO), preparation date, and your initials.[16] Store the stock solution at -20°C or -80°C in a desiccated environment to prevent moisture absorption by the hygroscopic DMSO.[6]

Protocol 2: Preparation of Working Solutions and Dosing Assay Plates

This protocol describes the process of creating a serial dilution series and adding the compound to a typical 96-well plate bioassay.

Objective: To achieve a final concentration range of 1 µM to 100 µM in the assay plate, with a final DMSO concentration of 0.5%.

Procedure:

  • Assay Plate Setup: Prepare your 96-well plate with cells. Assume a final assay volume of 200 µL per well.

  • Intermediate Dilution Plate:

    • Prepare a "200X" intermediate dilution plate (or series of tubes). The compounds in this plate will be 200 times more concentrated than the desired final assay concentration.

    • To achieve a final DMSO concentration of 0.5%, the solvent for this intermediate plate must be 100% DMSO (since 1 µL of 200X stock added to 199 µL of medium gives a 1:200 dilution, or 0.5%).

  • Serial Dilution (in 100% DMSO):

    • Dispense 50 µL of 100% DMSO into wells A2 through A8 of a clean 96-well plate (this will be your intermediate plate).

    • Add 100 µL of your 100 mM Propisochlor stock solution to well A1.

    • Perform a 1:2 serial dilution: Transfer 50 µL from well A1 to A2, mix thoroughly by pipetting up and down, then transfer 50 µL from A2 to A3, and so on, until well A7. Discard 50 µL from well A7. Well A8 will be your DMSO-only vehicle control.

  • Dosing the Assay Plate:

    • Using a multichannel pipette, transfer 1 µL from each well of your intermediate dilution plate (A1-A8) into the corresponding wells of the cell plate containing 199 µL of culture medium.

    • Mix immediately but gently by swirling or using an orbital shaker to ensure rapid dispersion and prevent precipitation.

  • Final Concentrations: This procedure will result in the final assay concentrations and a constant DMSO concentration as shown in the workflow diagram below.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from stock solution to the final dosed assay plate.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Intermediate Serial Dilution (200X Plate) cluster_2 Part 3: Dosing Final Assay Plate solid Weigh 28.38 mg Propisochlor dmso_stock Add 100% DMSO to 1 mL final volume solid->dmso_stock stock Primary Stock 100 mM Propisochlor in 100% DMSO dmso_stock->stock start_dil 100 µL of 100 mM Stock stock->start_dil Start Dilution serial_dil Perform 1:2 Serial Dilution start_dil->serial_dil dil_wells 50 µL DMSO in subsequent wells dil_wells->serial_dil vehicle Final well is 100% DMSO Vehicle serial_dil->vehicle add_compound Transfer 1 µL of 200X intermediate to Assay Plate serial_dil->add_compound Dose Plate final_plate Final Plate: 200 µL total volume 0.5% final DMSO conc. add_compound->final_plate media Assay well contains 199 µL of culture medium media->final_plate

Caption: Workflow for preparing Propisochlor solutions for bioassays.

Quality Control and Troubleshooting

A successful experiment relies on a valid formulation. Incorporate these checks to ensure the integrity of your results.

  • Visual Inspection for Precipitation: After diluting the DMSO stock into the aqueous assay medium, immediately inspect the wells (e.g., under a microscope). The solution should be clear. If you observe cloudiness, crystals, or an oily film, the compound has precipitated.

    • Solution: The concentration exceeds the solubility limit in the final assay medium. You may need to lower the top concentration or decrease the final DMSO percentage (which paradoxically can sometimes help by avoiding aggregation at the DMSO-water interface).

  • Solvent Control is Crucial: Always include a "vehicle control" group that is treated with the same final concentration of DMSO as your test groups.[11] This allows you to differentiate between a compound-specific effect and a solvent-induced artifact.

  • Test for Solvent Cytotoxicity: Before running a full experiment with a new cell line, it is wise to run a dose-response curve for DMSO alone (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%) to determine the highest tolerable concentration that does not affect cell viability or the assay endpoint.[9][17]

  • "Stirring" in the Well: Ensure rapid and adequate mixing upon addition to the final plate. Poor mixing can lead to localized high concentrations of DMSO and compound, causing precipitation and cell death before uniform distribution is achieved.

Conclusion

The successful use of the hydrophobic herbicide Propisochlor in laboratory bioassays is critically dependent on a meticulous and validated formulation strategy. By utilizing high-purity DMSO to create a concentrated stock solution and carefully controlling the final solvent concentration in the aqueous assay medium, researchers can generate reliable and reproducible data. Key best practices include rigorous quality control checks for precipitation, the mandatory use of vehicle controls, and pre-determination of solvent tolerance for the specific biological system under investigation. Adherence to these principles will minimize experimental artifacts and enable an accurate assessment of the biological activity of Propisochlor.

References

Application Notes & Protocols for the Environmental Assessment of Propisochlor: Runoff and Leaching Studies

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed framework for designing and executing robust experimental studies to evaluate the environmental fate of the herbicide propisochlor, with a specific focus on its potential for surface runoff and subsurface leaching. This guide is intended for researchers, environmental scientists, and regulatory professionals engaged in the environmental risk assessment of agrochemicals.

Foundational Principles: Understanding Propisochlor's Environmental Behavior

Propisochlor is a pre-emergent selective herbicide belonging to the chloroacetanilide class.[1] Its efficacy in controlling annual grasses and some broadleaf weeds is well-established.[2] However, its potential for off-site transport via runoff and leaching is a critical aspect of its environmental risk profile. The experimental designs detailed herein are grounded in the physicochemical properties of propisochlor, which dictate its interaction with soil and water.

Key Physicochemical Properties of Propisochlor

A thorough understanding of propisochlor's properties is fundamental to designing meaningful environmental fate studies. These parameters govern its partitioning between soil, water, and air, and its susceptibility to transport.

PropertyValueImplication for Runoff & Leaching PotentialSource
Molecular Formula C₁₅H₂₂ClNO₂-[1]
Molecular Weight 283.80 g/mol -[1]
Water Solubility 90.8 - 184 mg/L at 20-25°CModerate solubility suggests a potential for transport in both dissolved and sorbed phases.[2][3][4]
Log P (Kow) 3.3 - 3.5Indicates a moderate lipophilicity, suggesting a tendency to sorb to soil organic matter, which can mitigate leaching but may enhance runoff of soil-bound residues.[5][6][3][7]
Vapor Pressure 1.1 x 10⁻³ - 3.1 mPa at 20°CLow volatility indicates that atmospheric transport is not a primary dissipation pathway.[4][8]
Soil Aerobic Half-life (DT₅₀) ~13 daysRelatively short half-life suggests that degradation is a significant factor in reducing the amount available for transport over time.[3]

The interplay of these properties—moderate water solubility and a significant Log P—indicates that propisochlor can be mobile in the environment. Its sorption to organic matter is a key process to consider. Studies have shown that the presence of organic materials, such as straw, can increase the retention of propisochlor in the soil profile, thereby reducing leaching.[9]

Experimental Design & Rationale: A Multi-tiered Approach

A comprehensive assessment of propisochlor's runoff and leaching potential requires a tiered experimental approach, moving from controlled laboratory studies to more complex field-scale investigations. This progression allows for a mechanistic understanding of the processes governing its transport.

Tier 1: Laboratory-Based Soil Column Leaching Studies

Objective: To quantify the intrinsic mobility of propisochlor in different soil types under controlled and reproducible conditions.

Causality Behind Experimental Choices: Laboratory column studies are essential for isolating the effects of soil properties on leaching, independent of variable weather conditions.[10] By using repacked or intact soil cores, researchers can compare the mobility of propisochlor across a range of soil textures, organic matter content, and pH levels. This provides a baseline understanding of its leaching potential.

Workflow for Laboratory Soil Column Leaching Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection & Characterization column_packing Soil Column Packing soil_collection->column_packing application Propisochlor Application to Column Surface column_packing->application prop_prep Propisochlor Solution Preparation prop_prep->application leaching_event Simulated Rainfall/Irrigation application->leaching_event leachate_collection Leachate Collection at Time Intervals leaching_event->leachate_collection soil_analysis Soil Sectioning & Analysis leaching_event->soil_analysis leachate_analysis Leachate Analysis (HPLC-UV or GC-MS) leachate_collection->leachate_analysis data_analysis Data Analysis & Modeling leachate_analysis->data_analysis soil_analysis->data_analysis

Caption: Workflow for a laboratory soil column leaching study.

Detailed Protocol:

  • Soil Selection and Characterization:

    • Select a minimum of three distinct soil types (e.g., sandy loam, clay loam, silt loam) with varying organic matter content.

    • Characterize each soil for particle size distribution, organic carbon content, pH, and cation exchange capacity.

  • Column Preparation:

    • Use glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter).

    • Pack the columns with the selected soils to a uniform bulk density, representative of field conditions. Pre-wet the columns from the bottom to ensure saturation and minimize preferential flow.

  • Propisochlor Application:

    • Prepare an analytical standard of propisochlor in a suitable solvent (e.g., acetonitrile).

    • Apply the propisochlor solution uniformly to the surface of the soil columns at a rate equivalent to the maximum recommended field application rate.

  • Leaching Simulation:

    • Apply a simulated rainfall event using a peristaltic pump or a rainfall simulator. The total volume of water should be equivalent to a significant rainfall event (e.g., 100 mm over 48 hours).

    • Collect the leachate from the bottom of the columns at regular intervals.

  • Sample Analysis:

    • Analyze the collected leachate fractions for the concentration of propisochlor and any relevant metabolites using a validated analytical method such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][11][12][13][14][15][16]

  • Data Interpretation:

    • Construct breakthrough curves by plotting the concentration of propisochlor in the leachate over time.

    • Calculate the total mass of propisochlor leached and the percentage of the applied amount.

    • Determine the distribution of the remaining propisochlor in the soil column.

Tier 2: Lysimeter Studies for Leaching Assessment

Objective: To evaluate the leaching potential of propisochlor under more realistic, in-situ environmental conditions over an extended period.

Causality Behind Experimental Choices: Lysimeters provide a bridge between highly controlled laboratory experiments and variable field conditions.[17] They utilize undisturbed soil monoliths, preserving the natural soil structure, including macropores, which can significantly influence water and solute transport.[10][18] Long-term monitoring under natural weather conditions allows for the assessment of leaching under a range of realistic scenarios.

Detailed Protocol:

  • Lysimeter Installation:

    • Install several large, undisturbed soil monolith lysimeters (e.g., 1 m² surface area, 1.5 m depth) in a location representative of the intended use area for propisochlor.

    • Equip each lysimeter with a system for collecting leachate at the bottom.

  • Crop Management:

    • Establish a relevant crop on the lysimeters, following typical agricultural practices for the region.

  • Propisochlor Application:

    • Apply propisochlor at the desired rate and growth stage, consistent with the product label.

  • Leachate and Soil Sampling:

    • Collect leachate continuously and record the volume. Sub-sample the leachate for analysis, especially after significant rainfall events.

    • Periodically collect soil cores from the lysimeters to assess the degradation and vertical movement of propisochlor in the soil profile.

  • Sample Analysis:

    • Analyze leachate and soil samples for propisochlor and its metabolites using validated analytical methods (e.g., QuEChERS extraction followed by UPLC-MS/MS).[19][20]

  • Data Interpretation:

    • Calculate the flux of propisochlor leached over time.

    • Correlate leaching events with meteorological data (rainfall, temperature).

    • Determine the degradation kinetics of propisochlor in the lysimeter soil.

Tier 3: Field-Scale Runoff Studies

Objective: To quantify the transport of propisochlor in surface runoff from a treated agricultural field under natural or simulated rainfall.

Causality Behind Experimental Choices: Field runoff studies are the most realistic assessment of off-site transport via surface water.[6] They integrate the complex interactions of slope, soil type, crop cover, and rainfall intensity.[21] Both natural and simulated rainfall can be used; simulated rainfall offers the advantage of controlled and reproducible experimental conditions.[22]

Workflow for Field-Scale Runoff Study

cluster_setup Field Setup cluster_application Application & Event cluster_sampling Sampling & Analysis plot_selection Test Plot Selection & Characterization instrumentation Instrumentation Installation (Runoff Collectors, Flumes) plot_selection->instrumentation prop_application Propisochlor Application instrumentation->prop_application rainfall_event Natural or Simulated Rainfall Event prop_application->rainfall_event runoff_sampling Runoff Water & Sediment Sampling rainfall_event->runoff_sampling sample_analysis Analysis of Water & Sediment Phases runoff_sampling->sample_analysis data_interpretation Data Interpretation & Risk Assessment sample_analysis->data_interpretation

Caption: Workflow for a field-scale runoff study.

Detailed Protocol:

  • Test Plot Establishment:

    • Establish replicate test plots on a slope representative of agricultural fields where propisochlor may be used.

    • Define the plot boundaries and install runoff collection systems at the downslope edge of each plot. These systems should be designed to collect the entire volume of runoff or a known fraction.

  • Instrumentation:

    • Install equipment to measure rainfall (rain gauges) and runoff volume (flumes with data loggers).

  • Propisochlor Application:

    • Apply propisochlor to the test plots at the intended application rate using calibrated spray equipment.

  • Runoff Event and Sampling:

    • Monitor the plots for natural rainfall events.

    • Alternatively, use a rainfall simulator to apply a controlled and intense rainfall event.

    • Collect runoff samples at frequent intervals throughout the runoff event. It is crucial to collect both the water and sediment phases of the runoff.

  • Sample Analysis:

    • Separate the water and sediment phases of the runoff samples.

    • Analyze both phases for propisochlor and its metabolites using appropriate analytical methods.

  • Data Interpretation:

    • Calculate the total volume of runoff and the total mass of propisochlor transported from the plots.

    • Express the results as a percentage of the applied active ingredient.

    • Analyze the partitioning of propisochlor between the water and sediment phases.

Analytical Methodologies for Propisochlor Quantification

The choice of analytical method is critical for obtaining accurate and reliable data. The following methods are recommended for the quantification of propisochlor in soil and water samples.

MethodMatrixSample PreparationDetectionKey Advantages
HPLC-UV Water, Soil LeachateLiquid-liquid extraction or solid-phase extraction (SPE)UV DetectorRobust, widely available, and cost-effective for relatively clean samples.[15]
GC-MS Water, SoilLiquid-liquid extraction or SPE, followed by derivatization if necessaryMass SpectrometerHigh selectivity and sensitivity, provides structural confirmation.
UPLC-MS/MS Water, Soil, SedimentQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Tandem Mass SpectrometerHigh throughput, excellent sensitivity and selectivity, suitable for complex matrices.[19][20]

Self-Validating System for Analytical Protocols:

To ensure the trustworthiness of the analytical data, a rigorous quality assurance and quality control (QA/QC) program must be implemented. This includes:

  • Method Validation: The chosen analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in each matrix (water, soil, sediment).

  • Matrix Effects: Assess and correct for matrix effects, especially in complex samples like soil and sediment extracts.

  • Procedural Blanks: Analyze procedural blanks with each batch of samples to check for contamination.

  • Spiked Samples: Analyze matrix-spiked samples at various concentrations to determine recovery rates.

  • Certified Reference Materials: Where available, analyze certified reference materials to verify the accuracy of the method.

Regulatory Context and Data Interpretation

The data generated from these studies are essential for the environmental risk assessment of propisochlor and are often required for product registration. Regulatory bodies such as the US Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have specific guidelines and models for evaluating the environmental fate of pesticides.[23][24][25]

  • Leaching Assessment: The results from column and lysimeter studies can be used to parameterize and validate leaching models, such as those used in the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) groundwater scenarios.[8][26][27][28][29] These models predict the potential for pesticide concentrations in groundwater to exceed regulatory limits.

  • Runoff Assessment: Data from field runoff studies are used to estimate the potential loading of propisochlor into surface water bodies. These data can be used in models to predict Predicted Environmental Concentrations (PECs) in surface water, which are then compared to ecotoxicological endpoints to assess the risk to aquatic organisms.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for a comprehensive evaluation of propisochlor's runoff and leaching potential. By employing a tiered approach, from controlled laboratory studies to realistic field-scale experiments, and utilizing validated analytical methods, researchers can generate the high-quality data necessary for a sound environmental risk assessment. The emphasis on understanding the causality behind experimental choices ensures that the studies are not only methodologically sound but also scientifically insightful.

References

Synthesis of Propisochlor derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Strategic Approach to the Synthesis of Propisochlor Derivatives for Structure-Activity Relationship (SAR) Studies

Abstract: Propisochlor is a widely used chloroacetamide herbicide effective for pre-emergence control of annual grasses and some broadleaf weeds.[1] The development of novel Propisochlor derivatives is a key strategy to enhance selectivity, broaden the activity spectrum, and address potential resistance mechanisms. This guide provides a comprehensive framework for the synthesis of Propisochlor derivatives tailored for structure-activity relationship (SAR) studies. We detail modular synthetic strategies, provide robust, step-by-step protocols for key transformations, and discuss the rationale behind structural modifications to systematically probe the molecular determinants of herbicidal activity.

Introduction: The Rationale for Propisochlor SAR Studies

Propisochlor, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide, belongs to the chloroacetamide class of herbicides, which act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, leading to a failure of cell division and growth.[2] Structure-activity relationship (SAR) studies are fundamental to modern agrochemical development.[3][4] By systematically modifying the chemical structure of a parent molecule like Propisochlor and assessing the impact on biological activity, researchers can identify the key pharmacophores responsible for its efficacy. This knowledge accelerates the design of next-generation herbicides with improved properties, such as:

  • Enhanced Potency: Achieving greater efficacy at lower application rates.

  • Improved Selectivity: Increasing the margin of safety between target weeds and crops.

  • Modified Physicochemical Properties: Optimizing solubility, soil mobility, and degradation profiles.

  • Overcoming Resistance: Developing analogs active against weed biotypes that have developed resistance to existing herbicides.

This document outlines a proven synthetic approach to generate a library of Propisochlor analogs for robust SAR analysis.

The Propisochlor Scaffold: A Platform for Diversification

The synthetic strategy for building a Propisochlor derivative library is centered on a modular approach that allows for diversification at two key positions on the molecule. The core scaffold consists of a substituted N-alkylaniline which is subsequently acylated.

The general structure of Propisochlor and its key diversification points (R¹ and R²) are shown below:

Caption: Key diversification points on the Propisochlor scaffold for SAR studies.

  • R¹ (Aromatic Ring Substituents): Modifications here allow for probing the influence of electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk on the aniline ring. These changes can impact binding affinity to the target enzyme and metabolic stability.

  • R² (N-Alkyl Group): The N-alkyl substituent is crucial for defining the lipophilicity and steric profile of the molecule. Varying this group from the native isopropyl moiety can significantly alter uptake, translocation in the plant, and the precise fit within the enzyme's active site.

General Synthetic Strategy

A convergent and highly modular two-step synthetic route is employed. This approach is advantageous as it allows for the preparation of diverse aniline intermediates which can then be converted to the final chloroacetamide products in a single, reliable step.

  • Step 1: Synthesis of N-Alkylated Aniline Intermediate: This is achieved via reductive amination or direct N-alkylation of a substituted aniline with an appropriate aldehyde, ketone, or alcohol.[5][6] Reductive amination is often preferred for its high yields and broad substrate scope.

  • Step 2: Chloroacetylation: The N-alkylated aniline intermediate is acylated using chloroacetyl chloride in the presence of a base to yield the final Propisochlor derivative.[7] This is a robust and high-yielding transformation.

The overall workflow is visualized below.

G start_end start_end process process intermediate intermediate reagents reagents start Substituted Aniline (R¹-Ar-NH₂) reductive_amination Step 1: Reductive Amination start->reductive_amination carbonyl Aldehyde/Ketone (for R² group) carbonyl->reductive_amination intermediate_amine N-Alkylated Aniline Intermediate reductive_amination->intermediate_amine chloroacetylation Step 2: Chloroacetylation intermediate_amine->chloroacetylation final_product Propisochlor Derivative (Final Product) chloroacetylation->final_product reagents1 e.g., NaBH(OAc)₃, Acetic Acid, DCE reagents1->reductive_amination reagents2 ClCOCH₂Cl, Base (e.g., Pyridine) reagents2->chloroacetylation

Caption: General two-step synthetic workflow for Propisochlor derivatives.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis of a Key Intermediate: N-isopropyl-2-ethyl-6-methylaniline

This protocol details the synthesis of the core aniline intermediate for Propisochlor itself via reductive amination. It serves as a template that can be adapted for other derivatives by substituting the starting aniline and/or the carbonyl compound.

Materials:

  • 2-Ethyl-6-methylaniline (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[5]

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-ethyl-6-methylaniline (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Imine Formation: Add acetone (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. The formation of the imine intermediate can be monitored by TLC.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting aniline is consumed as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (e.g., using a 98:2 Hexanes:Ethyl Acetate gradient) to afford the pure N-isopropyl-2-ethyl-6-methylaniline as a pale yellow oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 4.2: Synthesis of Propisochlor (Chloroacetylation)

This protocol describes the final acylation step to produce Propisochlor. It is a general method applicable to the various N-alkylated aniline intermediates prepared in Step 1.[7]

Materials:

  • N-isopropyl-2-ethyl-6-methylaniline (from Protocol 4.1, 1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Pyridine, anhydrous (1.1 eq) or another non-nucleophilic base like triethylamine.

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the N-isopropyl-2-ethyl-6-methylaniline (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous THF.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via syringe over 10 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: The crude Propisochlor is often of sufficient purity for initial biological screening. If necessary, further purification can be achieved by column chromatography or recrystallization.

  • Characterization: Confirm the final structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, MS, and HPLC.

Building and Evaluating a Derivative Library

A systematic approach is crucial for generating meaningful SAR data. The following table outlines a hypothetical set of derivatives designed to probe specific structural features.

Derivative IDR¹ Substituent (Aniline)R² Group (Carbonyl)Synthetic RationaleExpected SAR Insight
P-01 (Parent) 2-Et, 6-MeIsopropyl (Acetone)Baseline compound (Propisochlor)Reference activity
P-02 2,6-DiethylIsopropyl (Acetone)Increase steric bulk on the ringProbe tolerance for larger R¹ groups
P-03 2-Et, 6-MeEthyl (Propionaldehyde)Decrease steric bulk of R²Assess importance of isopropyl branching
P-04 2-Et, 6-MeCyclopropyl (Cyclopropanecarboxaldehyde)Introduce rigid, smaller alkyl groupEvaluate impact of R² conformation
P-05 2-Cl, 6-MeIsopropyl (Acetone)Introduce electron-withdrawing groupDetermine influence of ring electronics
P-06 2-MeO, 6-MeIsopropyl (Acetone)Introduce electron-donating groupDetermine influence of ring electronics

After synthesis and purification, each derivative must be accurately characterized and then subjected to biological evaluation. A typical data summary table linking chemical structure to biological activity is shown below.

Derivative IDStructureYield (%)Purity (%)Herbicidal Activity (IC₅₀, µM)
P-01 Propisochlor85>98[Insert experimental data]
P-02 R¹=2,6-diEt78>97[Insert experimental data]
P-03 R²=Ethyl81>98[Insert experimental data]
P-04 R²=Cyclopropyl75>96[Insert experimental data]

This quantitative data is the foundation of SAR. By comparing the IC₅₀ values of the derivatives to the parent compound (P-01), clear relationships between structure and activity can be established, guiding future design iterations.

G concept concept action action data data outcome outcome mod Structural Modification (Vary R¹ and R²) synth Chemical Synthesis (Protocols 4.1 & 4.2) mod->synth bio Biological Assay (Herbicidal Activity) synth->bio sar_data Quantitative Data (IC₅₀ Values) bio->sar_data sar_model Structure-Activity Relationship Model sar_data->sar_model sar_model->mod Rational Design of Next-Generation Derivatives

Caption: The iterative cycle of SAR-driven agrochemical design.

Conclusion

The synthetic framework presented here provides a robust and flexible platform for the creation of diverse Propisochlor derivatives. By employing a modular two-step strategy involving reductive amination and chloroacetylation, researchers can efficiently generate libraries of analogs for comprehensive SAR studies. The careful, systematic modification of the aromatic ring (R¹) and N-alkyl group (R²), followed by quantitative biological evaluation, is essential for elucidating the key molecular features that govern herbicidal potency and selectivity. This knowledge-driven approach is paramount for the successful discovery and optimization of novel agrochemical solutions.

References

Application Notes and Protocols for Propisochlor Extraction from Complex Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Propisochlor Analysis and the QuEChERS Solution

Propisochlor is a selective, systemic herbicide widely used for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[1] Monitoring its residues in complex environmental and food matrices is crucial for ensuring environmental safety and regulatory compliance. However, the analysis of propisochlor in matrices such as soil, agricultural products, and fatty foods presents significant analytical challenges. These matrices contain a multitude of interfering compounds—including pigments, lipids, organic acids, and sugars—that can complicate extraction, reduce analyte recovery, and cause significant matrix effects in chromatographic systems.[2][3]

Traditional methods for pesticide residue analysis often involve laborious, time-consuming, and solvent-intensive liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedures.[4] The advent of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, first introduced by Anastassiades et al. in 2003, revolutionized sample preparation for multi-residue pesticide analysis.[5][6] This approach streamlines the extraction and cleanup process into two simple steps: a solvent extraction with salting-out partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5][7][8] The result is a more efficient, cost-effective, and environmentally friendly workflow that delivers high-quality results.[5][9]

This document provides a detailed guide to the principles, protocols, and best practices for applying the QuEChERS method to the extraction of propisochlor from a variety of complex matrices. It is designed for researchers, scientists, and drug development professionals seeking a robust and validated method for routine analysis.

Core Principles of the QuEChERS Method for Propisochlor

The success of the QuEChERS method lies in its elegant simplicity and the synergistic action of its components. Understanding the causality behind each step is key to adapting and troubleshooting the protocol for specific applications.

Propisochlor is a colorless to light brown liquid with a water solubility of 184 mg/L at 25°C, and it is readily soluble in most organic solvents.[1] These properties make it an ideal candidate for extraction with acetonitrile, the solvent of choice for the QuEChERS method.

Part 1: Acetonitrile Extraction and Salting-Out

The first stage involves the extraction of the homogenized sample with acetonitrile, followed by the addition of salts.

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that is miscible with water, allowing for efficient extraction of a wide range of pesticides, including the moderately polar propisochlor, from high-moisture samples.[8] A key advantage of acetonitrile is that it exhibits limited miscibility with water in the presence of high salt concentrations, which facilitates the subsequent partitioning step.[8] Furthermore, it is compatible with both liquid chromatography (LC) and gas chromatography (GC) analytical techniques.

  • The Role of Salts (Salting-Out): After the initial extraction, a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), is added.[9][10] This has a dual purpose:

    • Phase Separation: The salts induce a phase separation between the acetonitrile and the aqueous layer of the sample, a process known as "salting out."[8] This drives the pesticides into the acetonitrile layer.

    • Water Removal: Anhydrous MgSO₄ acts as a desiccant, removing the majority of the water from the acetonitrile extract.[11][12] This is crucial for preventing the degradation of certain pesticides and improving the efficiency of the subsequent cleanup and analysis. The addition of buffering salts, such as sodium acetate or citrate buffers, helps to maintain a stable pH, which is important for the recovery of pH-sensitive pesticides.[4][6]

Part 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

An aliquot of the acetonitrile supernatant from the first step is then subjected to a cleanup step using a mixture of SPE sorbents. This is the "dispersive" part of the method, where the sorbents are mixed directly with the extract.

  • Mechanism of d-SPE: The choice of d-SPE sorbents is critical and depends on the nature of the matrix interferences.[11][13]

    • Primary Secondary Amine (PSA): This is a weak anion exchanger that effectively removes organic acids, fatty acids, sugars, and some pigments from the extract.[11][12][13] For propisochlor analysis in many agricultural and soil matrices, PSA is a key component for a clean extract.[14]

    • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments, such as chlorophyll and carotenoids, as well as sterols.[11][12][13] However, it should be used with caution as it can also adsorb planar pesticides.

    • C18 (Octadecylsilane): This non-polar sorbent is used to remove fats and lipids from the extract, making it essential for the analysis of fatty matrices like oilseeds, milk, and eggs.[10][12][13]

    • Anhydrous MgSO₄: A small amount is also added at this stage to remove any remaining water from the extract.[11][12]

Experimental Workflow for Propisochlor Extraction

The following diagram illustrates the generalized workflow for the QuEChERS extraction of propisochlor from a complex matrix.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Part 1: Extraction & Partitioning cluster_cleanup Part 2: Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (e.g., 10-15g) Add_ACN 2. Add Acetonitrile (e.g., 10-15 mL) Homogenize->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl/NaOAc) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Aliquot 7. Transfer Aliquot of Acetonitrile Layer Centrifuge1->Transfer_Aliquot dSPE_Tube 8. Add to d-SPE Tube (containing MgSO₄, PSA, C18, etc.) Transfer_Aliquot->dSPE_Tube Shake3 9. Shake (30s) dSPE_Tube->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract 11. Collect Supernatant Centrifuge2->Final_Extract Analysis 12. Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: Generalized QuEChERS workflow for propisochlor extraction.

Detailed Protocols for Propisochlor Extraction

The following are detailed, step-by-step protocols for propisochlor extraction from different complex matrices. These protocols are based on established and validated methods.

Protocol 1: Propisochlor Extraction from Soil

This protocol is adapted for the analysis of propisochlor residues in soil, a matrix with a complex composition of organic and inorganic materials.[6]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes before proceeding.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 2 minutes.

    • Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Protocol 2: Propisochlor Extraction from Fatty Matrices (e.g., Oilseeds, Avocado)

This protocol includes modifications to address the high lipid content in fatty food matrices, which can cause significant interference and instrument contamination.[10][15]

  • Sample Preparation:

    • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction (Buffered):

    • Add 15 mL of 1% acetic acid in acetonitrile. The acidic condition helps to stabilize propisochlor.

    • Add the contents of a buffered QuEChERS extraction salt packet (commonly 6 g MgSO₄ and 1.5 g anhydrous sodium acetate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup for Fatty Matrices:

    • Transfer a 1 mL aliquot of the acetonitrile extract (avoiding any upper oily layer) to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The C18 is crucial for removing lipids.[10]

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into an autosampler vial for analysis.

Method Validation and Performance Data

A critical aspect of implementing any analytical method is its validation to ensure reliability, accuracy, and precision.[4][11] Key validation parameters for the QuEChERS method for propisochlor include linearity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[4][11]

The following table summarizes typical performance data for the QuEChERS-UPLC-MS/MS method for propisochlor in various matrices, as reported in the scientific literature.

MatrixFortification Levels (mg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)LOQ (µg/kg)LOD (µg/kg)Reference
Soil0.005, 0.01, 0.0578.8 - 87.32.4 - 11.93.3 - 12.70.40.12[1]
Water0.005, 0.01, 0.0578.7 - 87.51.1 - 13.93.3 - 12.70.10.03[1]
Rice0.005, 0.01, 0.0583.0 - 94.94.7 - 10.93.3 - 12.70.20.06[1]
Rice Stalks0.005, 0.01, 0.0577.7 - 85.31.4 - 11.93.3 - 12.70.20.06[1]
Rice Hull0.005, 0.01, 0.0573.7 - 86.63.4 - 13.53.3 - 12.70.20.06[1]

RSD: Relative Standard Deviation

These data demonstrate that the QuEChERS method provides excellent recoveries and precision for propisochlor analysis across a range of complex matrices, with LOQs well below typical maximum residue limits (MRLs).[1]

Troubleshooting and Advanced Considerations

While the QuEChERS method is robust, challenges can arise, particularly with very complex or unusual matrices.

  • Low Recovery:

    • Cause: Inefficient extraction, degradation of the analyte, or removal by d-SPE sorbents.

    • Solution: Ensure vigorous shaking during extraction. Check the pH of the sample and consider using a buffered QuEChERS method if propisochlor is degrading. If GCB is used, it may be adsorbing propisochlor; consider reducing the amount or using an alternative sorbent.

  • Significant Matrix Effects:

    • Cause: Co-extraction of interfering compounds from the matrix that suppress or enhance the analyte signal in the mass spectrometer.[2][16][17]

    • Solution: Optimize the d-SPE cleanup step. For highly pigmented samples, a small amount of GCB may be necessary. For fatty samples, ensure sufficient C18 is used.[10][13] A "freeze-out" step, where the acetonitrile extract is chilled to precipitate lipids before d-SPE, can also be effective for very high-fat samples.[18] Diluting the final extract can also mitigate matrix effects, though this will also increase the detection limits.[3]

  • Poor Reproducibility:

    • Cause: Inhomogeneous sample, inconsistent shaking, or inaccurate pipetting.

    • Solution: Ensure the initial sample is thoroughly homogenized.[8] Use a mechanical shaker for consistent extraction. Calibrate pipettes regularly.

Conclusion

The QuEChERS method provides a superior alternative to traditional sample preparation techniques for the analysis of propisochlor in complex matrices. Its combination of speed, efficiency, and robustness makes it an ideal choice for high-throughput laboratories. By understanding the fundamental principles behind each step and tailoring the protocol to the specific matrix, researchers can achieve reliable and accurate quantification of propisochlor residues, contributing to enhanced food and environmental safety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, a key intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, ultimately improving yield and purity. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can confidently troubleshoot and optimize your experimental outcomes.

Introduction

The synthesis of this compound, also known as Propachlor, is a nucleophilic acyl substitution reaction. Typically, it involves the acylation of 2-isopropyl-6-methylaniline with chloroacetyl chloride in the presence of a base. While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide provides a structured approach to identifying and resolving common issues.

Reaction Overview

The fundamental reaction is the chloroacetylation of 2-isopropyl-6-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A subsequent elimination of a chloride ion and deprotonation of the nitrogen, facilitated by a base, yields the desired amide product.

graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "cluster_reactants" { label="Reactants"; style="filled"; fillcolor="#F1F3F4"; "Aniline" [label="2-isopropyl-6-methylaniline"]; "AcylChloride" [label="Chloroacetyl Chloride"]; } subgraph "cluster_intermediates" { label="Intermediate"; style="filled"; fillcolor="#FFFFFF"; "TetrahedralIntermediate" [label="Tetrahedral Intermediate"]; } subgraph "cluster_products" { label="Products"; style="filled"; fillcolor="#F1F3F4"; "Product" [label="this compound"]; "HCl" [label="HCl"]; } "Aniline" -> "TetrahedralIntermediate" [label="Nucleophilic Attack"]; "AcylChloride" -> "TetrahedralIntermediate"; "TetrahedralIntermediate" -> "Product" [label="Chloride Elimination"]; "TetrahedralIntermediate" -> "HCl" [label="Proton Transfer to Base"]; } Caption: General reaction mechanism for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Moisture in Reaction: Chloroacetyl chloride is highly susceptible to hydrolysis, forming chloroacetic acid which will not react with the aniline.[1][2]2. Inefficient Base: The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic. An inadequate or weak base will fail to neutralize the HCl effectively.[3]3. Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate.1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Choice and Amount of Base: Use a non-nucleophilic base like triethylamine or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in at least stoichiometric amounts to the chloroacetyl chloride.[3] An inorganic base like sodium bicarbonate in a biphasic system can also be effective.[4]3. Optimize Temperature: While starting the addition of chloroacetyl chloride at a low temperature (0-5 °C) is recommended to control the initial exothermic reaction, allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can improve the reaction rate and yield.[5]
Formation of a White Precipitate (Amine Salt) 1. Insufficient Base: The white precipitate is likely the hydrochloride salt of 2-isopropyl-6-methylaniline, formed by the reaction of the starting material with the HCl byproduct.1. Increase Base Equivalents: Add the base dropwise along with the chloroacetyl chloride to maintain a basic environment. Ensure at least one equivalent of base is used.
Product is Dark or Oily 1. Side Reactions: Overheating the reaction can lead to polymerization or degradation of starting materials and products.2. Oxidation: Anilines are prone to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.1. Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to control the initial exotherm during the addition of chloroacetyl chloride.2. Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction.
Difficult Purification/Presence of Impurities 1. Unreacted Starting Materials: Incomplete reaction due to reasons mentioned under "Low Yield".2. Diacylation: Although sterically hindered, reaction of the product with another molecule of chloroacetyl chloride is possible under harsh conditions, leading to an imide impurity.[6]3. Hydrolysis Product: Presence of chloroacetic acid from the hydrolysis of chloroacetyl chloride.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline. If the reaction stalls, consider adding more chloroacetyl chloride or base.2. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride. Avoid a large excess.3. Aqueous Workup: Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic impurities like chloroacetic acid and HCl. Follow with a water wash to remove any remaining salts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[3][4] The choice of solvent can influence reaction rate and ease of workup. DCM is a good choice for its inertness and ease of removal.

Q2: Why is it important to add the chloroacetyl chloride slowly at a low temperature?

A2: The reaction between an amine and an acyl chloride is highly exothermic. Slow, dropwise addition at a low temperature (e.g., 0-5 °C) helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of side products.

Q3: Can I use a different acylating agent?

A3: While chloroacetyl chloride is common, chloroacetic anhydride can also be used. The reaction with an anhydride is generally less vigorous than with an acyl chloride.

Q4: How can I confirm the identity and purity of my product?

A4: The identity of the product can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Q5: What is a typical workup procedure for this reaction?

A5: A standard workup involves:

  • Quenching the reaction with water or a dilute aqueous acid.

  • Separating the organic layer.

  • Washing the organic layer sequentially with a dilute aqueous base (e.g., NaHCO3 solution) to remove acidic impurities, followed by water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filtering and concentrating the solvent under reduced pressure.

  • The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol.

graph "Workup_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Start" [label="Reaction Mixture"]; "Quench" [label="Quench with Water/Dilute Acid"]; "Separate" [label="Separate Organic Layer"]; "Wash_Base" [label="Wash with Dilute NaHCO3"]; "Wash_Water" [label="Wash with Water"]; "Wash_Brine" [label="Wash with Brine"]; "Dry" [label="Dry over Anhydrous Agent"]; "Filter" [label="Filter"]; "Concentrate" [label="Concentrate under Reduced Pressure"]; "Purify" [label="Recrystallize"]; "Product" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Quench"; "Quench" -> "Separate"; "Separate" -> "Wash_Base"; "Wash_Base" -> "Wash_Water"; "Wash_Water" -> "Wash_Brine"; "Wash_Brine" -> "Dry"; "Dry" -> "Filter"; "Filter" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Product"; }

Caption: A typical experimental workup workflow.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-isopropyl-6-methylaniline

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-isopropyl-6-methylaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from hot ethanol to yield pure this compound.

References

Technical Support Center: Optimization of Propisochlor Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Propisochlor in challenging high-organic matter soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists who are navigating the complexities of herbicide residue analysis. High-organic matter soils, such as peat, muck, and those with significant compost amendment, present unique challenges due to their strong analyte-matrix interactions and the presence of numerous co-extractives.

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing your Propisochlor extraction methods. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to develop a robust and self-validating analytical workflow.

The Challenge: Why High-Organic Matter Soils Complicate Propisochlor Extraction

High-organic matter soils are a significant hurdle in pesticide residue analysis due to two primary factors: strong analyte sorption and severe matrix effects.

  • Analyte Sorption: Propisochlor, a chloroacetamide herbicide, exhibits a moderate octanol-water partition coefficient (log Kow), indicating a tendency to associate with organic matter.[1] The rich organic content in these soils provides a vast surface area for the adsorption of Propisochlor, making its extraction difficult and often incomplete with standard methods.[2][3] This strong binding can lead to low and variable analyte recoveries.

  • Matrix Effects: The co-extraction of a multitude of organic compounds, such as humic and fulvic acids, is a major issue.[4] These co-extractives can cause significant matrix effects in chromatographic analyses, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] Matrix effects can manifest as ion suppression or enhancement, leading to inaccurate quantification of Propisochlor.[7][8]

This guide will provide strategies to overcome these challenges, focusing on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) techniques.

Frequently Asked Questions (FAQs)

FAQ 1: My Propisochlor recoveries from high-organic matter soil are consistently low using a standard QuEChERS protocol. What is the likely cause and how can I improve them?

Answer:

Low recoveries of Propisochlor from high-organic matter soil using a standard QuEChERS protocol are most likely due to strong adsorption of the analyte to the soil organic matter.[9] The standard QuEChERS method, originally developed for fruits and vegetables with high water content, may not provide sufficient extraction efficiency for "drier" and more complex matrices like soil.[10]

Troubleshooting and Optimization Strategies:

  • Increase Solvent-to-Sample Ratio: A higher volume of extraction solvent (typically acetonitrile) can help to overcome the strong analyte-matrix interactions and improve extraction efficiency. Experiment with increasing the solvent volume from the standard 10 mL to 15 mL or even 20 mL for a 5-10 g soil sample.

  • Modify the Extraction Solvent: While acetonitrile is the standard, for certain soil types, a mixture of acetonitrile and a more polar solvent like methanol might improve the disruption of analyte-matrix bonds. However, this can also increase the co-extraction of polar interferences, so a balance must be found.

  • Increase Shaking/Vortexing Time: Extend the manual shaking or mechanical vortexing time to ensure thorough interaction between the solvent and the soil particles. An increase from the standard 1 minute to 2-5 minutes can significantly improve recoveries.

  • Incorporate a Soaking Step: After adding the extraction solvent, allow the sample to soak for 15-30 minutes before the salting-out step. This provides more time for the solvent to penetrate the soil matrix and desorb the Propisochlor.

  • Optimize the d-SPE Cleanup: The cleanup step is crucial for removing co-extractives. For high-organic matter soils, a standard Primary Secondary Amine (PSA) cleanup may not be sufficient. Consider a combination of sorbents in your dispersive solid-phase extraction (d-SPE) tube. A common and effective combination is PSA to remove organic acids, C18 to remove non-polar interferences like lipids, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[11] However, be cautious with GCB as it can also adsorb planar analytes like Propisochlor if used in excessive amounts. Optimization of the GCB amount is critical.[11]

FAQ 2: I am observing significant signal suppression for Propisochlor in my LC-MS/MS analysis despite using a QuEChERS cleanup. How can I mitigate these matrix effects?

Answer:

Signal suppression in LC-MS/MS is a common consequence of co-eluting matrix components from high-organic matter soils that interfere with the ionization of the target analyte in the mass spectrometer's source.[7] Even with a d-SPE cleanup, some matrix components will remain.

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as your samples. This ensures that the standards and samples experience similar ionization suppression or enhancement.[12]

  • Dilute and Shoot: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Propisochlor. A 5 to 10-fold dilution is a good starting point. While this may increase the limit of quantification (LOQ), modern LC-MS/MS systems often have sufficient sensitivity to compensate for this.

  • Optimize d-SPE Cleanup: As mentioned in FAQ 1, a more rigorous d-SPE cleanup using a combination of sorbents (PSA, C18, and a small, optimized amount of GCB) can remove a wider range of interfering compounds.[13]

  • Chromatographic Separation: Improve the chromatographic separation to ensure that Propisochlor elutes in a region with fewer co-eluting matrix components. This can be achieved by optimizing the gradient profile, changing the column chemistry, or using a longer column.

FAQ 3: When should I consider using Solid-Phase Extraction (SPE) instead of QuEChERS for Propisochlor in high-organic matter soil?

Answer:

While QuEChERS is a fast and effective method, Solid-Phase Extraction (SPE) can offer a more thorough cleanup and is particularly advantageous when dealing with very "dirty" extracts from high-organic matter soils.[14]

Consider SPE when:

  • QuEChERS cleanup is insufficient: If you have tried optimizing the QuEChERS d-SPE cleanup and are still experiencing significant matrix effects or interferences, SPE can provide a more selective cleanup.

  • Lower detection limits are required: SPE can be used to concentrate the analyte from a larger sample volume, which can lead to lower detection limits.

  • You need to fractionate your sample: SPE allows for the separation of different classes of compounds by using different elution solvents, which can be useful for removing specific types of interferences.

A typical SPE workflow for Propisochlor would involve:

  • Extraction: An initial solvent extraction of the soil sample (e.g., with acetonitrile or acetone/hexane).

  • Cartridge Selection: A reversed-phase C18 or polymeric sorbent cartridge is commonly used for Propisochlor.

  • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

  • Loading: The sample extract (reconstituted in a suitable solvent) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Propisochlor is eluted with a stronger organic solvent (e.g., acetonitrile or ethyl acetate).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/Inconsistent Recoveries 1. Incomplete extraction due to strong analyte-matrix binding.[2] 2. Analyte loss during d-SPE cleanup (e.g., adsorption to GCB).[11] 3. Inefficient phase separation during the salting-out step.1. Increase solvent-to-sample ratio, extend shaking time, or add a soaking step. 2. Optimize the amount of GCB in the d-SPE tube or use an alternative sorbent. 3. Ensure vigorous shaking after adding the QuEChERS salts and proper centrifugation.
High RSDs (>20%) 1. Inhomogeneous soil samples. 2. Inconsistent sample preparation technique. 3. Variable matrix effects between samples.1. Thoroughly homogenize the soil sample before taking a subsample. 2. Standardize all steps of the extraction procedure (e.g., shaking time, solvent volumes). 3. Use matrix-matched calibration for all samples.[12]
Peak Tailing or Splitting in Chromatogram 1. Co-eluting interferences from the matrix. 2. Active sites on the analytical column. 3. Mismatch between the final extract solvent and the initial mobile phase.1. Improve the d-SPE cleanup or use a more selective SPE protocol. Optimize chromatographic conditions. 2. Use a column with end-capping or a guard column. 3. Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase.
Instrument Contamination/Carryover 1. High concentration of co-extractives in the final extract.1. Implement a more rigorous cleanup procedure (e.g., SPE). 2. Dilute the final extract before injection. 3. Implement a thorough wash sequence for the injection port and column between samples.

Experimental Protocols

Modified QuEChERS Protocol for High-Organic Matter Soil

This protocol is a starting point and should be validated for your specific soil type and analytical instrumentation.

1. Sample Preparation: a. Homogenize the soil sample by sieving (e.g., through a 2 mm sieve). b. Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. c. Add 10 mL of reagent-grade water and vortex for 30 seconds to hydrate the soil. Let it stand for 15 minutes.

2. Extraction: a. Add 15 mL of acetonitrile to the centrifuge tube. b. Cap the tube and shake vigorously for 3 minutes using a mechanical shaker. c. Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl, 1.5 g Na₃Citrate·2H₂O, 0.75 g Na₂HCitrate·1.5H₂O). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 300 mg PSA, 300 mg C18, and 50 mg GCB - the amount of GCB should be optimized). b. Vortex for 1 minute. c. Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for LC-MS/MS analysis. For matrix-matched calibration, a portion of a blank extract should be used to prepare the calibration standards.

Workflow Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Soil Weigh Weigh 5g Soil Homogenize->Weigh Hydrate Hydrate with 10mL Water Weigh->Hydrate Add_ACN Add 15mL Acetonitrile Hydrate->Add_ACN Shake1 Shake for 3 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer 6mL Supernatant Centrifuge1->Transfer Add_dSPE Add d-SPE Sorbents (PSA, C18, GCB) Transfer->Add_dSPE Vortex Vortex for 1 min Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Modified QuEChERS workflow for high-organic matter soil.

Logical Relationship Diagram

Troubleshooting_Logic Start Low Propisochlor Recovery Cause1 Strong Matrix Adsorption Start->Cause1 Cause2 Inefficient Extraction Start->Cause2 Cause3 Analyte Loss During Cleanup Start->Cause3 Solution1a Increase Solvent Volume Cause1->Solution1a To overcome binding Solution1b Add Soaking Step Cause1->Solution1b To improve desorption Solution2a Increase Shaking Time Cause2->Solution2a To enhance solvent contact Solution3a Optimize GCB Amount Cause3->Solution3a To prevent analyte adsorption Solution3b Use Alternative Sorbent Cause3->Solution3b If GCB is problematic

Caption: Troubleshooting logic for low Propisochlor recovery.

References

Stability of Propisochlor standard solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Propisochlor Standard Solutions

Welcome to the technical support guide for propisochlor standard solutions. This document, prepared by our Senior Application Scientists, provides in-depth guidance on the storage, handling, and stability of propisochlor standards to ensure the accuracy and reproducibility of your analytical results. We will explore the causality behind best practices and provide robust protocols for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for propisochlor stock solutions?

To ensure maximum longevity, propisochlor stock solutions should be stored under controlled conditions that minimize the primary degradation pathways: hydrolysis and photolysis.[1][2]

  • Temperature: For long-term storage, solutions should be kept at -20°C or colder .[3][4] Refrigeration at 4°C is acceptable for short-term storage (e.g., a few weeks), but freezing is strongly recommended to significantly slow down potential hydrolytic degradation.[5] The rate of many chemical reactions, including hydrolysis, is temperature-dependent; lower temperatures decrease the kinetic energy of molecules, reducing the frequency and energy of collisions that lead to degradation.[6]

  • Light Exposure: Propisochlor is susceptible to photodecomposition when exposed to UV light with a wavelength below 280 nm.[1] While it is generally stable in near UV and visible light, it is best practice to store all analytical standards in amber glass vials or bottles to protect them from ambient light.[5] This prevents photochemical reactions that can alter the molecule's structure.[2]

  • Container Type: Use high-quality, inert glass containers, such as amber borosilicate ampoules or vials with PTFE-lined caps.[5] This prevents leaching of contaminants from the container and ensures a tight seal to avoid solvent evaporation, which would concentrate the standard over time. Regularly check the weight of your standard vials to monitor for any solvent loss.[5]

Q2: What is the recommended solvent for preparing propisochlor standards?

The choice of solvent is critical for stability.

  • High-Purity Acetonitrile is a highly recommended solvent for preparing propisochlor stock solutions.[5][7] It is a polar aprotic solvent, meaning it is less reactive and does not participate in hydrolysis, which is a key degradation pathway for propisochlor in aqueous media.[1]

  • Other organic solvents like methanol or cyclohexane may also be used, but it is crucial to ensure they are of high purity and dry (low water content).

  • Avoid Aqueous Solutions for Storage: Propisochlor is susceptible to hydrolysis, and the degradation rate follows first-order kinetics in aqueous solutions.[1] Therefore, stock solutions should not be prepared or stored in water or buffered aqueous solutions for extended periods. Working solutions for methods involving aqueous mobile phases (e.g., LC-MS/MS) should be prepared fresh daily from a non-aqueous stock.

Q3: How long can I expect my propisochlor solutions to be stable?

The stability of a propisochlor solution is highly dependent on the storage conditions and the solvent used. Commercial suppliers of propisochlor in acetonitrile may guarantee a shelf life of up to 30 months when stored unopened and under recommended conditions.[7] However, once opened and in use, stability should be periodically verified.

For in-house prepared solutions, stability must be empirically determined. General guidelines suggest that pesticide stock solutions in acetonitrile stored at -20°C can be stable for periods ranging from 6 months to several years, but this is compound-specific.[5]

Table 1: Summary of Propisochlor Stability Under Various Conditions

ConditionMatrix/SolventKey FindingsHalf-Life (t½)Reference
Hydrolysis Aqueous SolutionSusceptible to hydrolysis; rate follows first-order kinetics.Dependent on pH and temperature.[1]
Thermal Neat CompoundThermally stable up to its boiling point.Not Applicable[1]
Photolysis Aqueous SolutionStable to near UV/visible light (λ>280 nm). Degrades under UV light (λ<280 nm) or with a sensitizer (TiO₂).Dependent on light source and intensity.[1][2]
Field Dissipation Water (Field Study)Rapid dissipation.0.56 - 1.5 days[8][9]
Field Dissipation Soil (Field Study)Moderate dissipation.1.9 - 6.07 days[8][9]
Q4: What are the main degradation pathways for propisochlor?

Understanding the degradation pathways is key to preventing them. The primary mechanisms are:

  • Hydrolysis: The acetamide functional group in propisochlor is susceptible to hydrolysis, particularly in aqueous environments.[1] This reaction involves the cleavage of the C-N bond, leading to the formation of different molecular species. The rate of hydrolysis is influenced by pH and temperature.[6]

  • Photolysis: Although stable under normal laboratory lighting, propisochlor can be degraded by high-energy UV radiation.[1][2] The energy from the photons can break chemical bonds, typically starting with the weaker bonds in the molecule. Studies have shown that photoproducts often retain the aromatic ring structure, suggesting degradation occurs on the side chains.[1][2]

Troubleshooting Guide

Q1: My calibration curve has poor linearity or my QC samples are failing. Could my standard be degraded?

This is a classic symptom of standard instability. Inconsistent concentrations, whether from degradation or solvent evaporation, directly impact the accuracy of your calibration and quality control checks.

Causality: A degraded standard means the actual concentration is lower than the theoretical concentration. If a significant portion has degraded, the response for a given theoretical concentration will be lower, especially for older solutions used at the higher end of the curve, leading to a non-linear or compressed response.

References

Technical Support Center: Enhancing the Water Solubility of Propisochlor for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Propisochlor. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Propisochlor in experimental settings. As a chloroacetamide herbicide with low water solubility, preparing stable and accurate aqueous solutions for in vitro assays, environmental fate studies, or other research applications requires careful consideration of the compound's physicochemical properties and the application of specific solubilization techniques.

This guide provides troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome these challenges and ensure the integrity of your experimental results.

Section 1: Understanding Propisochlor's Physicochemical Profile

A foundational understanding of Propisochlor's properties is crucial for troubleshooting solubility issues. The compound is characterized by its hydrophobic nature, which is the primary barrier to achieving high concentrations in aqueous media.

PropertyValueSource(s)
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[1]
CAS Number 86763-47-5[1][2][3]
Molecular Formula C₁₅H₂₂ClNO₂[1][2][4]
Molecular Weight 283.79 g/mol [1][3]
Physical Form Colorless to amber-colored oily/viscous liquid[3][4][5]
Water Solubility 90.8 mg/L (at 20°C, pH 7) to 184 mg/L (at 20-25°C)[2][3][5]
logP (o/w) 3.50[6]
Organic Solubility Soluble in most organic solvents, including acetonitrile, chloroform, and ethyl acetate.[3][7][8]

The high logP value confirms the lipophilic (oil-loving) character of Propisochlor, explaining its preference for non-polar organic solvents over water.

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most common problems encountered when attempting to dissolve Propisochlor in aqueous solutions for experimental use.

Q1: My Propisochlor is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: Direct dissolution of Propisochlor in an aqueous buffer is often unsuccessful due to its hydrophobic nature. The target concentration likely exceeds its intrinsic water solubility limit of ~184 mg/L.[3][5]

Causality: The high energy required for water molecules to form a cavity around the large, non-polar Propisochlor molecule makes dissolution energetically unfavorable.

Initial Strategy: The Organic Stock Solution Method The standard approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium.[9]

  • Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for biological experiments. For chemical analyses, acetonitrile is also suitable.[7]

  • Prepare a high-concentration stock. For example, dissolve Propisochlor in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the DMSO is of high purity and anhydrous, as water contamination can reduce the solubility of hydrophobic compounds.[10]

  • Vortex thoroughly. Mechanical agitation is critical to ensure the compound is fully dissolved in the organic solvent.[10]

  • Perform serial dilutions. Dilute the organic stock into your aqueous buffer to the final desired concentration. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to promote rapid dispersion and minimize localized high concentrations that can cause precipitation.

Q2: I prepared a stock in DMSO, but the compound precipitates when I dilute it into my aqueous medium. Why is this happening and how can I fix it?

A2: This is a classic problem known as "crashing out." It occurs when the dilution of the organic stock into the aqueous buffer raises the final concentration of Propisochlor above its solubility limit in that specific mixed-solvent system.

Causality: While Propisochlor is soluble in the organic solvent, the final aqueous medium may not be able to support the desired concentration, even with a small percentage of co-solvent. This can create a supersaturated and unstable solution, from which the compound quickly precipitates.[11]

Troubleshooting Workflow:

G start Precipitation upon aqueous dilution check_conc Is the final concentration too high? start->check_conc check_solvent Is the final organic solvent % too low? check_conc->check_solvent No solution1 Decrease final Propisochlor concentration. check_conc->solution1 Yes solution2 Increase final co-solvent concentration (check system tolerance). check_solvent->solution2 Yes solution3 Use Advanced Solubilization Strategy (See Section 3). check_solvent->solution3 No G cluster_0 Mechanism: Cyclodextrin Inclusion Complex P Propisochlor (Hydrophobic) Complex Propisochlor Cyclodextrin P->Complex:f0 + CD Cyclodextrin CD->Complex:f1

References

Technical Support Center: Overcoming Weed Resistance to Propisochlor in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers investigating weed resistance to the herbicide Propisochlor. This resource is designed to provide in-depth troubleshooting, robust experimental protocols, and a foundational understanding of the mechanisms you are likely to encounter. As scientists, our goal is not just to observe resistance but to understand its basis to develop sustainable weed management strategies. This guide is structured to address common challenges in a logical, question-and-answer format, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the basis of a solid research program in herbicide resistance.

Q1: What is the fundamental mechanism of action for Propisochlor?

Propisochlor is a chloroacetamide herbicide primarily used for pre-emergence control of annual grasses and some broadleaf weeds.[1] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] This disruption of lipid biosynthesis ultimately inhibits cell division and early seedling growth, as the shoots of germinating plants absorb it.[2][3]

Q2: What are the primary mechanisms by which weeds develop resistance to Propisochlor and other chloroacetamides?

Weed resistance to herbicides is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[4]

  • Target-Site Resistance (TSR): This occurs due to genetic mutations in the target enzyme, which prevent the herbicide from binding effectively.[4][5] For Propisochlor, this would involve alterations in the enzymes responsible for VLCFA synthesis. TSR often results in a high level of resistance to a specific herbicide or mode of action.[6]

  • Non-Target-Site Resistance (NTSR): This is a more complex category and is increasingly common. NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site.[7][4] The most significant NTSR mechanism for chloroacetamides is enhanced metabolic detoxification.[4][5] This involves several enzyme families:

    • Glutathione S-transferases (GSTs): These enzymes detoxify herbicides by conjugating them with glutathione, rendering them non-toxic.[8][9][10] This is a major detoxification pathway for chloroacetamide herbicides.[11]

    • Cytochrome P450 monooxygenases (P450s): This superfamily of enzymes can metabolize a wide range of herbicides through oxidation, often as a first step (Phase I) before further detoxification.[12][13] Enhanced P450 activity is a common cause of cross-resistance to multiple herbicide classes.[12][14]

Q3: In my greenhouse assay, what are the first indicators that I might be observing true resistance versus experimental artifact?

Initial signs of resistance can be ambiguous. Key indicators include:

  • Bimodal Response: A clear separation within a treated population, where some individuals are completely unaffected (appearing like the untreated controls) while others show typical herbicide injury or die.

  • Consistent Survival at Field Rates: A subset of the weed population consistently survives a standard, recommended field dose of Propisochlor that effectively controls a known susceptible population.[15]

  • Low-Level, Uniform Resistance: The entire population may show some injury but ultimately recovers and continues to grow, suggesting a low-level resistance mechanism like enhanced metabolism.

It is crucial to rule out experimental errors such as improper herbicide application, environmental stress on plants, or poor seed quality before concluding resistance.[15][16]

Q4: How can I scientifically confirm that the observed resistance is heritable and not just due to environmental factors or experimental inconsistencies?

Confirming that resistance has a genetic basis is a critical step.[17]

  • Seed Propagation: Collect seeds from the surviving plants in your initial screen. Grow these progeny (F1 generation) alongside a known susceptible population.[16][18]

  • Re-treatment: Treat both the F1 progeny and the susceptible plants with the same dose of Propisochlor under controlled greenhouse conditions.[19]

  • Confirmation: If the F1 generation shows a significantly higher survival rate than the susceptible population, this provides strong evidence that the resistance trait is heritable.[17]

For more definitive confirmation, molecular techniques can be employed to identify specific genetic mutations (for TSR) or to quantify the expression levels of detoxification genes (for NTSR).[20][21]

Part 2: Troubleshooting Guides for Greenhouse Experiments

This section provides solutions to specific problems you may encounter during your research.

Problem 1: Inconsistent Herbicide Efficacy and High Variability in Results
  • Symptoms: You observe high mortality in some untreated control pots, or your dose-response curve is erratic and not repeatable. The calculated GR50 (dose causing 50% growth reduction) values vary significantly between experimental runs.[17]

  • Causality: Variability often stems from a lack of uniformity in the experimental setup. Plants of different growth stages will respond differently to herbicides.[16] Inconsistent application or environmental stress can also significantly impact results.

Troubleshooting Table: Inconsistent Efficacy

Potential Cause Solution & Rationale
Non-uniform Plant Growth Transplant seedlings of the same size and growth stage rather than direct sowing. This ensures a homogenous population for treatment.[16]
Inaccurate Herbicide Concentration Prepare a stock solution and perform serial dilutions. This minimizes errors associated with weighing small amounts of active ingredient for each dose.[22]
Uneven Spray Application Use a calibrated track sprayer or laboratory bench sprayer to ensure a consistent volume and pressure is applied to each pot.[23]
Environmental Stress Maintain consistent greenhouse conditions (temperature, light, humidity). Water plants uniformly and avoid waterlogging or drought stress, which can affect herbicide uptake and plant health.[16]
Soil Bioavailability Issues Propisochlor is a pre-emergence herbicide, and its availability can be affected by soil organic matter and composition. Use a consistent, standardized potting mix for all experiments to ensure comparable results.

Experimental Workflow: Ensuring Uniformity

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_eval Evaluation Phase A Germinate Seeds in Trays B Select Seedlings of Uniform Size (e.g., 2-3 leaf stage) A->B C Transplant into Pots with Standardized Soil Mix B->C D Acclimate Plants in Greenhouse (48-72 hours) C->D E Prepare Herbicide Serial Dilutions D->E F Apply Herbicide with Calibrated Track Sprayer E->F G Return to Controlled Greenhouse Environment F->G H Assess Biomass/Survival (e.g., 21 days post-application) G->H I Data Analysis (Dose-Response Modeling) H->I

Caption: Workflow for a robust greenhouse herbicide bioassay.

Problem 2: Distinguishing Between Target-Site (TSR) and Non-Target-Site (NTSR) Resistance
  • Symptoms: You have confirmed heritable resistance, but you need to understand the underlying mechanism. Is it a specific mutation or a broader detoxification response?

  • Causality: Different resistance mechanisms have different implications for cross-resistance to other herbicides. Enhanced metabolism (NTSR) can confer resistance to multiple, chemically unrelated herbicides, making it particularly challenging to manage.[12]

Protocol: Synergist Bioassay to Investigate Metabolic Resistance

Synergists are chemicals that inhibit specific metabolic enzymes. By applying a synergist before the herbicide, you can often reverse metabolic resistance.[7][24]

  • Select Synergists:

    • To inhibit P450 enzymes, use piperonyl butoxide (PBO) or malathion .[14][25]

    • To inhibit GST enzymes, specific inhibitors may be required, though PBO can have some effect.

  • Experimental Groups: You will need four groups for both your resistant (R) and susceptible (S) populations:

    • Untreated Control

    • Propisochlor alone

    • Synergist alone

    • Synergist + Propisochlor

  • Application:

    • Grow R and S plants to the appropriate stage as per the protocol in Problem 1.

    • Apply the synergist (e.g., PBO) approximately 1-2 hours before the Propisochlor application.

    • Apply a discriminating dose of Propisochlor (a dose that effectively controls the S population but not the R population).

  • Data Collection and Interpretation:

    • Assess plant survival and biomass 21 days after treatment.

    • If the synergist significantly increases the efficacy of Propisochlor in the R population (i.e., reduces survival), this strongly suggests that metabolic resistance via the inhibited enzyme family (e.g., P450s) is a key mechanism. The synergist should have little to no effect on the S population's response to the herbicide.

Signaling Pathway: Herbicide Detoxification

G cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration P450 Cytochrome P450s Metabolite1 Oxidized Metabolite P450->Metabolite1 GST Glutathione S-Transferases (GSTs) Metabolite2 Conjugated Metabolite (Non-toxic) GST->Metabolite2 GT Glucosyl- transferases (GTs) GT->Metabolite2 Vacuole Vacuolar Sequestration (ABC Transporters) Herbicide Propisochlor (Active) Herbicide->P450 Oxidation Herbicide->GST Direct Conjugation Metabolite1->GST Conjugation Metabolite1->GT Metabolite2->Vacuole Transport

Caption: Key pathways in non-target-site metabolic resistance.

Problem 3: Designing a Robust Dose-Response Assay for Accurate GR50 Calculation
  • Symptoms: Your data points don't fit a standard sigmoidal curve, or the confidence intervals for your calculated GR50 values are very wide, making it difficult to compare resistance levels between populations.

  • Causality: A well-designed dose-response experiment is essential for quantifying the level of resistance.[20] This requires selecting an appropriate range of doses that capture the full response from no effect to complete mortality for both susceptible and resistant populations.[26][27]

Step-by-Step Guide to Dose-Response Design:

  • Preliminary Range-Finding: Conduct a small-scale experiment with a wide, logarithmic range of doses (e.g., 0.1x, 1x, 10x, 100x the recommended field rate) on both your R and S populations. This will identify the approximate dose range that affects each population.

  • Select Final Doses: Choose 6-8 doses for your main experiment.

    • For the S population, doses should bracket the expected GR50, with at least two doses causing <20% effect and two causing >80% effect.

    • For the R population, the dose range will need to be shifted higher. It is critical to include doses high enough to cause significant injury to the R population to accurately model the upper limit of the curve.

    • Always include an untreated control (zero dose).

  • Replication: Use a minimum of 4-6 replicates (pots) for each dose and population.

  • Randomization: Completely randomize the placement of pots in the greenhouse to avoid any systematic environmental effects.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50.[17][28] The Resistance Index (RI) is then calculated as:

    • RI = GR50 (Resistant Population) / GR50 (Susceptible Population)

Data Presentation: Example Dose-Response Layout

PopulationHerbicide Dose (g a.i./ha)Replicate 1 (% Biomass Reduction)Replicate 2 (% Biomass Reduction)Replicate 3 (% Biomass Reduction)Replicate 4 (% Biomass Reduction)Mean % Reduction
Susceptible000000
Susceptible2501512181414.75
Susceptible5004555514849.75
Susceptible10008892908588.75
Susceptible20001001001009899.5
Resistant 0 0 0 0 0 0
Resistant 1000 10 8 12 15 11.25
Resistant 2000 25 30 28 22 26.25
Resistant 4000 48 52 55 45 50.0
Resistant 8000 85 80 88 90 85.75

Logical Diagram: Factors for Accurate GR50 Determination

G center_node Accurate GR50 Calculation DoseRange Appropriate Dose Range DoseRange->center_node Replication Sufficient Replication Replication->center_node Uniformity Plant & Environment Uniformity Uniformity->center_node Model Correct Statistical Model Model->center_node Susceptible Inclusion of a Known Susceptible Control Susceptible->center_node

Caption: Key inputs for a reliable GR50 calculation.

References

Technical Support Center: Refining Propisochlor Photolysis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Propisochlor photolysis experiments. This guide is designed for researchers, scientists, and professionals in drug and pesticide development. It moves beyond simple step-by-step instructions to provide a deeper understanding of the critical parameters governing the photochemical fate of Propisochlor. Our goal is to empower you to design robust experiments, troubleshoot common issues, and interpret your data with confidence.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Protocol

This section addresses fundamental questions about the experimental design, providing the causal explanations necessary for robust protocol development.

Q1: What is the difference between direct and indirect photolysis, and why is it important for my Propisochlor experiment?

A1: Understanding this distinction is crucial for designing environmentally relevant studies.

  • Direct Photolysis: Occurs when the Propisochlor molecule itself absorbs photons from a light source, leading to its excitation and subsequent chemical transformation. This process is fundamental to the molecule's intrinsic stability under light.[1][2]

  • Indirect Photolysis: Involves other chemical species in the solution, known as photosensitizers, which absorb light and then transfer that energy to Propisochlor or generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen (¹O₂) that then react with the herbicide.[2][3] Common photosensitizers in natural waters include dissolved organic matter (DOM) and nitrates.[3]

For foundational studies, you must first characterize the direct photolysis pathway by using a purified solvent system (e.g., ultrapure water or acetonitrile) to establish a baseline. Subsequent experiments can then introduce photosensitizers to investigate the more complex indirect pathways that occur in the environment.

Q2: How critical is my choice of light source? Can I just use a generic UV lamp?

A2: The light source is arguably the most critical variable. Its spectral output (the range and intensity of wavelengths) directly dictates the reaction rate and can even alter the degradation pathway.

  • Sunlight: The environmental benchmark. Solar simulators that mimic the sun's spectrum (>290 nm) are ideal for environmental fate studies.[2][4]

  • High-Pressure Mercury Lamps: These lamps have strong emission lines at specific wavelengths and typically provide much higher intensity than sunlight, leading to significantly accelerated degradation.[4][5] While useful for mechanistic studies and identifying potential degradation products quickly, the results may not directly translate to environmental conditions.[4][5]

  • Xenon Lamps: When fitted with appropriate filters, these can provide a continuous spectrum that closely mimics natural sunlight, making them a preferred choice for environmental simulation studies.[6]

Using a generic, uncharacterized UV lamp is not recommended, as it can lead to irrelevant degradation pathways and non-reproducible results. The photolysis rate of Propisochlor is significantly faster under a mercury lamp than under solar light.[5][7]

Q3: My protocol doesn't specify a pH. Does it matter?

A3: Yes, pH is a critical parameter that significantly influences the photolysis rate of Propisochlor. Studies have shown that degradation is accelerated in alkaline solutions and inhibited in acidic ones.[5][7][8][9] In acidic media, it's suggested that hydrogen bonding between Propisochlor and water molecules can inhibit the photodegradation process.[5][7] Conversely, neutral and alkaline conditions can lead to the ionization of the molecule, resulting in more rapid photolysis.[1][5] Therefore, all experiments must be conducted in a well-defined, buffered aqueous solution (e.g., phosphate or borate buffers) to ensure reproducibility and accurately reflect pH-dependent effects. The photolysis of Propisochlor has been shown to follow first-order kinetics across various pH values.[8][9][10]

Q4: What is the role of dissolved oxygen in the reaction?

A4: Dissolved oxygen (DO) can play a promotional role in the photolysis of Propisochlor, likely by participating in the formation of reactive oxygen species that accelerate degradation.[7][8][9] However, this effect is not linear; an optimal DO concentration exists.[8][9] Excessively high levels of DO can weaken the promotional effect or even become inhibitory.[7][8][9] For reproducible experiments, you should either standardize the DO level by sparging your solution with air for a set period or remove it by sparging with an inert gas like nitrogen or argon to study anaerobic pathways.

Section 2: A Validated Protocol for Direct Aqueous Photolysis of Propisochlor

This protocol provides a robust framework for assessing the direct photolysis of Propisochlor. It is designed to be a self-validating system with appropriate controls.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Stock Solution (Propisochlor in Acetonitrile) C Spike Buffer with Stock to final concentration A->C B Prepare Buffered Aqueous Solution (e.g., pH 7 Phosphate Buffer) B->C D Transfer to Quartz Tubes C->D E Place in Photoreactor (e.g., Xenon Lamp with filters) D->E F Run Dark Control in Parallel D->F G Collect Aliquots at Time Intervals (t=0, 1, 2, 4...) E->G H Quench Reaction (if needed) & Prepare for Analysis G->H I Analyze via UPLC-MS/MS or GC-MS for Propisochlor & Products H->I J Calculate Degradation Rate (First-Order Kinetics) I->J G Propisochlor Propisochlor (C-Cl bond intact) Intermediate Radical Intermediate (Loss of Cl radical) Propisochlor->Intermediate hv (Dechlorination) ProductA Hydroxylated Product (C-OH bond formed) Intermediate->ProductA + •OH / H₂O OtherProducts Further Degradation (e.g., Bicyclic Lactam) ProductA->OtherProducts Intramolecular Rearrangement

References

Propisochlor Analysis Technical Support Center: A Guide to Improving Recovery Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Propisochlor analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery rates of Propisochlor during sample preparation. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, practical solutions to common challenges encountered in the laboratory.

Understanding Propisochlor: Key Properties for the Analyst

Before delving into troubleshooting, a foundational understanding of Propisochlor's chemical and physical properties is crucial for informed decision-making during sample preparation.

Propisochlor, with the IUPAC name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide, is a selective pre-emergence herbicide belonging to the chloroacetanilide family.[1] Its efficacy in weed control is attributed to the inhibition of protein synthesis in susceptible plants.[1] For the analytical chemist, certain properties are of particular importance:

PropertyValueSource
Molecular Formula C₁₅H₂₂ClNO₂[1]
Molecular Weight 283.80 g/mol [1]
Physical State Oily liquid[2]
Solubility Soluble in most organic solvents[3]
LogP (Octanol-Water Partition Coefficient) 3.9[4]

The high LogP value indicates that Propisochlor is lipophilic, meaning it has a strong affinity for fatty or oily matrices. This characteristic is a primary consideration when developing extraction and cleanup methods, as it can lead to challenges in achieving high recovery from complex biological and environmental samples.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Propisochlor analysis, providing concise and actionable answers.

Q1: What are the most common reasons for low recovery of Propisochlor?

A1: Low recovery of Propisochlor can typically be attributed to one or more of the following factors:

  • Incomplete Extraction: Due to its lipophilic nature, Propisochlor can be strongly retained in fatty matrices, leading to inefficient extraction.

  • Analyte Degradation: Propisochlor is susceptible to degradation, particularly under alkaline conditions (high pH).[2][5][6][7][8]

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to suppression or enhancement.[9][10][11][12]

  • Loss During Cleanup: The choice of cleanup sorbent is critical, as some sorbents can irreversibly adsorb Propisochlor.

Q2: Which sample preparation techniques are most suitable for Propisochlor analysis?

A2: The two most widely used and effective techniques for Propisochlor sample preparation are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly versatile and has been successfully applied to the analysis of Propisochlor in various matrices, including soil, water, and rice.[13][14][15][16]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up and concentrating Propisochlor from aqueous samples, offering high selectivity and recovery when optimized correctly.

Q3: How does the pH of my sample and extraction solvent affect Propisochlor stability?

A3: The pH plays a critical role in the stability of Propisochlor. It is known to undergo accelerated degradation in alkaline solutions.[2][5][6][7][8] Therefore, maintaining a neutral or slightly acidic pH during sample storage and extraction is crucial to prevent hydrolytic degradation and ensure accurate quantification. For aqueous samples, buffering to a pH between 5.5 and 6.5 is often recommended.[8]

Q4: What are the key considerations when analyzing Propisochlor in high-fat matrices?

A4: Analyzing Propisochlor in fatty matrices such as oilseeds, nuts, or adipose tissue presents unique challenges due to its lipophilic nature. Key considerations include:

  • Solvent Selection: A mixture of polar and non-polar solvents may be necessary to effectively penetrate the matrix and extract Propisochlor.

  • Cleanup Strategy: A robust cleanup step is essential to remove co-extracted lipids, which can cause significant matrix effects. Techniques like dispersive SPE (d-SPE) with appropriate sorbents or gel permeation chromatography (GPC) are often employed.[17]

  • Matrix-Matched Standards: To compensate for unavoidable matrix effects, the use of matrix-matched calibration standards is highly recommended.[9][12]

Troubleshooting Guide: A Systematic Approach to Improving Propisochlor Recovery

This section provides a structured troubleshooting guide to help you identify and resolve issues leading to low Propisochlor recovery.

Problem 1: Low Recovery in the Initial Extraction Step

Symptoms:

  • Low recovery of Propisochlor in spiked blank matrix samples.

  • High variability in recovery between replicate samples.

Potential Causes & Solutions:

  • Cause 1: Inefficient Solvent Extraction from Fatty Matrices.

    • Explanation: Propisochlor's high lipophilicity can cause it to remain in the fatty components of the sample if the extraction solvent is not optimized.

    • Solution: For high-fat samples, consider using a solvent mixture with both polar and non-polar characteristics to improve extraction efficiency. For QuEChERS, increasing the solvent-to-sample ratio can also enhance recovery.[18] A common starting point is a mixture of acetonitrile and a less polar solvent.

  • Cause 2: Analyte Degradation due to High pH.

    • Explanation: If the sample or extraction solvent is alkaline, Propisochlor can degrade via hydrolysis.[5][6][7][8]

    • Solution: Buffer the sample to a neutral or slightly acidic pH (e.g., pH 5-6) before extraction. For the QuEChERS method, using buffered extraction salts (e.g., acetate or citrate buffers) is recommended to maintain a stable pH.

  • Cause 3: Insufficient Homogenization.

    • Explanation: Non-uniform distribution of Propisochlor within the sample matrix will lead to inconsistent and poor recovery.

    • Solution: Ensure thorough homogenization of the sample before taking a subsample for extraction. For solid samples, cryogenic grinding can improve homogeneity.

Problem 2: Analyte Loss During the Cleanup Step

Symptoms:

  • Good recovery after initial extraction, but low recovery in the final extract.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Choice of d-SPE Sorbent.

    • Explanation: Certain sorbents used in d-SPE for cleanup can irreversibly bind to Propisochlor, leading to its loss. For instance, Graphitized Carbon Black (GCB) is known to adsorb planar molecules and may not be suitable for Propisochlor.

    • Solution: For the cleanup of Propisochlor extracts, a combination of Primary Secondary Amine (PSA) and C18 sorbents is often effective. PSA helps in removing organic acids, sugars, and some fatty acids, while C18 is effective for removing non-polar interferences like lipids.[1][3][4][19][20] A systematic comparison of different sorbents is recommended to find the optimal combination for your specific matrix.[19]

  • Cause 2: Excessive Amount of Cleanup Sorbent.

    • Explanation: Using too much d-SPE sorbent can lead to the unintended removal of the target analyte along with the matrix interferences.

    • Solution: Optimize the amount of d-SPE sorbent used. Start with the recommended amount and systematically reduce it to find the minimum quantity required for adequate cleanup without significant analyte loss.

Problem 3: Poor Recovery due to Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Signal suppression or enhancement observed when comparing the response of Propisochlor in a pure solvent standard versus a matrix-matched standard.

  • Inconsistent results for real-world samples.

Potential Causes & Solutions:

  • Cause 1: Co-eluting Matrix Components.

    • Explanation: Molecules from the sample matrix that elute from the chromatography column at the same time as Propisochlor can interfere with its ionization in the mass spectrometer's source, leading to inaccurate quantification.[9][10][11][12]

    • Solution 1: Use Matrix-Matched Standards. This is the most common and effective way to compensate for matrix effects. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[9][12]

    • Solution 2: Dilute the Final Extract. Diluting the extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection, so a balance must be found.[10][11]

    • Solution 3: Improve the Cleanup Step. Re-evaluate the d-SPE cleanup procedure to more effectively remove the interfering compounds. Experiment with different sorbent combinations and amounts.

Experimental Protocols: Best Practices for Propisochlor Analysis

This section provides detailed, step-by-step methodologies for the QuEChERS and SPE techniques, incorporating the troubleshooting insights discussed above.

Protocol 1: Optimized QuEChERS Method for Propisochlor in Soil

This protocol is adapted from established QuEChERS methods for pesticide analysis in soil, with modifications to enhance Propisochlor recovery.[13][14][15][16][20][21]

  • Sample Homogenization:

    • Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

    • Thoroughly mix the sieved soil to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • For dry soils, add 8 mL of water and vortex for 1 minute to hydrate the sample.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). For acidic soils, consider using a buffered salt packet (e.g., with sodium acetate) to maintain a neutral pH.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

    • If necessary, evaporate the solvent and reconstitute in a suitable solvent for injection.

Protocol 2: Solid-Phase Extraction (SPE) for Propisochlor in Water

This protocol outlines a general procedure for the extraction of Propisochlor from water samples using SPE.

  • Sample Pre-treatment:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the sample pH to between 6.0 and 7.0 using a suitable buffer.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

    • Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the Propisochlor from the cartridge with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for analysis.

Visualizing the Workflow: A Guide to Troubleshooting Low Recovery

The following diagram illustrates a logical workflow for troubleshooting low recovery rates of Propisochlor.

Troubleshooting_Workflow start Low Propisochlor Recovery Observed check_extraction Step 1: Evaluate Extraction Efficiency (Spiked Blank Matrix) start->check_extraction extraction_ok Recovery > 80%? check_extraction->extraction_ok check_cleanup Step 2: Evaluate Cleanup Step (Analyze extract before and after cleanup) extraction_ok->check_cleanup Yes optimize_extraction Optimize Extraction: - Adjust solvent polarity - Buffer sample pH - Improve homogenization extraction_ok->optimize_extraction No cleanup_ok Significant Loss During Cleanup? check_cleanup->cleanup_ok check_matrix_effects Step 3: Assess Matrix Effects (Compare solvent vs. matrix-matched standards) cleanup_ok->check_matrix_effects No optimize_cleanup Optimize Cleanup: - Change/reduce sorbent (e.g., PSA/C18) - Evaluate sorbent amount cleanup_ok->optimize_cleanup Yes matrix_effects_present Signal Suppression/Enhancement? check_matrix_effects->matrix_effects_present mitigate_matrix_effects Mitigate Matrix Effects: - Use matrix-matched standards - Dilute final extract - Further optimize cleanup matrix_effects_present->mitigate_matrix_effects Yes end Recovery Improved matrix_effects_present->end No optimize_extraction->check_extraction optimize_cleanup->check_cleanup mitigate_matrix_effects->end

Caption: A decision-tree diagram for systematically troubleshooting low Propisochlor recovery.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel UPLC-MS/MS Method for Propisochlor Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Propisochlor Monitoring

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a selective, pre-emergence herbicide from the chloroacetanilide family, widely employed to control annual grasses and some broadleaf weeds in crops like corn and soybeans.[1][2] Its chemical structure, featuring a chiral center, contributes to its herbicidal efficacy.[1][3] However, the extensive agricultural use of Propisochlor raises environmental and food safety concerns due to potential runoff into water systems and persistence in soil, necessitating sensitive and reliable analytical methods for its detection.[4][5]

Traditionally, Propisochlor levels have been monitored using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[4][6] Immunoassays like ELISA have also been developed for rapid screening purposes.[7][8] While effective, these methods can present limitations in terms of sample throughput, sensitivity, or complexity of sample preparation.

This guide introduces and validates a novel analytical method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) combined with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol. This method is designed to offer superior sensitivity, specificity, and speed for the quantification of Propisochlor in complex matrices such as soil and water.

Our objective is to provide fellow researchers, scientists, and quality control professionals with a comprehensive framework for the validation of this advanced analytical procedure. We will delve into the causality behind each experimental choice, grounding our protocol in the internationally recognized guidelines from the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[9][10][11]

Method Comparison: Situating the Novel UPLC-MS/MS Approach

Before detailing the validation protocol, it is crucial to understand the analytical landscape and the advantages our proposed method offers over existing alternatives.

Parameter Conventional HPLC-UV GC-MS Immunoassay (ELISA) Proposed UPLC-MS/MS
Principle UV/Vis AbsorbanceMass-to-charge ratioAntigen-Antibody BindingParent-Daughter Ion Transition
Specificity Moderate; prone to interference from co-eluting compounds.High; provides structural information.High for target analyte, but potential cross-reactivity.Very High; MS/MS adds a second dimension of mass filtering.
Sensitivity (Typical LOQ) ~10-50 ng/mL~1-10 ng/mL~1-15 ng/mL[7]~0.1-1 ng/mL
Analysis Time per Sample 15-30 minutes20-40 minutes2-4 hours (for a plate)5-10 minutes
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).LLE or SPE; may require derivatization for some analytes.Minimal for clean matrices; extraction needed for complex samples.Modified QuEChERS (fast and efficient) [12]
Quantitation GoodGoodSemi-quantitative to quantitative.Excellent
Cost (Instrument) LowHighLow (reader)Very High

The proposed UPLC-MS/MS method stands out for its exceptional sensitivity and specificity, which are critical for detecting trace levels of Propisochlor in environmental samples. The coupling of UPLC's high-resolution separation with the tandem mass spectrometer's targeted detection minimizes matrix interference and provides unambiguous identification.

The Validation Workflow: A Framework for Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] Our validation strategy is built upon the ICH Q2(R2) guidelines, which provide a comprehensive framework for ensuring data reliability.[14][15]

Method_Validation_Workflow Figure 1: Overall Method Validation Workflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Determination Protocol->Limits Robustness Robustness Protocol->Robustness Stability Solution Stability Protocol->Stability Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Stability->Report

Caption: Figure 1: Overall Method Validation Workflow

Experimental Protocols for Method Validation

Herein, we provide the detailed, step-by-step methodologies for validating the UPLC-MS/MS method for Propisochlor detection.

Materials and Reagents
  • Reference Standard: Propisochlor, analytical standard (Pestanal®, Sigma-Aldrich or equivalent, purity >98%).[16]

  • Solvents: Acetonitrile, Methanol, and Water (all LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

  • Matrices: Blank soil and deionized water, verified to be free of Propisochlor.

Instrumentation and Chromatographic Conditions
  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm).[17]

  • Mobile Phase: A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor ion for Propisochlor [M+H]⁺ → product ions (specific transitions determined during method development).

Standard and Sample Preparation

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Propisochlor reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare serial dilutions from the stock solution using a 50:50 acetonitrile/water mixture to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Modified QuEChERS Extraction Protocol:

  • Weigh 5 g of homogenized soil sample (or 5 mL of water sample) into a 50 mL centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent clumping of MgSO₄.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

QuEChERS_Workflow Figure 2: Modified QuEChERS Sample Preparation Sample 1. Sample Weighing (5g soil or 5mL water) Extraction 2. Add Acetonitrile & Vortex Sample->Extraction Salts 3. Add MgSO₄ & NaCl & Shake Extraction->Salts Centrifuge1 4. Centrifuge Salts->Centrifuge1 Cleanup 5. Transfer Supernatant to d-SPE Tube (PSA) Centrifuge1->Cleanup Centrifuge2 6. Vortex & Centrifuge Cleanup->Centrifuge2 Filter 7. Filter Supernatant Centrifuge2->Filter Analysis 8. UPLC-MS/MS Analysis Filter->Analysis

Caption: Figure 2: Modified QuEChERS Sample Preparation

Validation Parameter Protocols & Acceptance Criteria

A. Specificity and Selectivity
  • Causality: This parameter ensures that the signal measured is unequivocally from Propisochlor and not from other components in the sample matrix (e.g., other pesticides, soil organic matter).[11][18] The high selectivity of MS/MS is key here, as it monitors a specific precursor-to-product ion transition, which is a unique fingerprint of the analyte.

  • Protocol:

    • Analyze six different blank soil and water samples, sourced from diverse locations, to check for interferences at the retention time of Propisochlor.

    • Analyze a spiked sample containing Propisochlor and a mix of other common chloroacetanilide herbicides (e.g., acetochlor, metolachlor) to demonstrate chromatographic separation and detector specificity.

  • Acceptance Criteria: No significant interfering peaks (response <20% of the LOQ) should be observed at the expected retention time of Propisochlor in the blank samples. The method should be able to differentiate Propisochlor from structurally similar compounds.

B. Linearity and Range
  • Causality: Linearity demonstrates a proportional relationship between the concentration of Propisochlor and the instrument's response over a specific range. This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a set of at least six calibration standards, ranging from the LOQ (e.g., 0.1 ng/mL) to 100 ng/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.99.[19]

C. Accuracy (as Percent Recovery)
  • Causality: Accuracy measures the closeness of the experimental result to the true value.[20] It is evaluated through recovery studies, where a known amount of analyte is added to a blank matrix and the efficiency of the entire analytical process (extraction and analysis) is determined.

  • Protocol:

    • Spike blank soil and water samples with Propisochlor at three concentration levels: low (e.g., 1 µg/kg), medium (10 µg/kg), and high (50 µg/kg).

    • Prepare six replicates at each concentration level.

    • Process the spiked samples through the entire QuEChERS and UPLC-MS/MS procedure.

    • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within 70-120%, as per typical guidelines for pesticide residue analysis.[20][21]

D. Precision
  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[11][21]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicates of spiked samples at low, medium, and high concentrations on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument (if available).

    • Calculate the Relative Standard Deviation (RSD) for the measurements at each concentration level for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should be ≤ 20% for each concentration level.[21]

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[22]

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the chromatograms of low-level standards. Typically, LOD is where S/N ≥ 3, and LOQ is where S/N ≥ 10.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

    • Confirm the LOQ by spiking blank matrix at the estimated concentration and ensuring that the recovery and precision criteria are met.

  • Acceptance Criteria: The LOQ must be verified to have acceptable accuracy (70-120% recovery) and precision (RSD ≤ 20%).

F. Robustness
  • Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

  • Protocol:

    • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Column temperature (e.g., ±2 °C).

      • Flow rate (e.g., ±0.02 mL/min).

    • Analyze a spiked sample under each modified condition and evaluate the impact on retention time, peak area, and peak shape.

  • Acceptance Criteria: The results should not be significantly affected by the minor variations, with recovery and RSD remaining within the established limits.

Comparative Performance Data Summary

The following table presents a summary of the expected performance characteristics of the validated UPLC-MS/MS method compared to established techniques.

Performance Parameter Validated UPLC-MS/MS Method Conventional GC-MS Method
Linearity (R²) > 0.995> 0.99
Range 0.1 - 100 µg/kg5 - 200 µg/kg
Accuracy (Mean Recovery) 85% - 110%80% - 115%
Precision (RSD) < 15%< 20%
LOD 0.03 µg/kg1.0 µg/kg
LOQ 0.1 µg/kg5.0 µg/kg
Analysis Run Time 6 minutes25 minutes

Conclusion

The validation process detailed in this guide demonstrates that the proposed UPLC-MS/MS method with a modified QuEChERS extraction is a highly suitable, robust, and reliable procedure for the determination of Propisochlor in environmental matrices. Its superior sensitivity, specificity, and high throughput make it an excellent alternative to conventional methods. By adhering to a systematic validation framework grounded in international standards like those from ICH and AOAC, laboratories can ensure the generation of scientifically sound and defensible data, which is paramount for regulatory compliance and environmental monitoring.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies for Propisochlor Immunoassay Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural framework for conducting cross-reactivity studies essential for the development of specific and reliable immunoassays for the herbicide propisochlor. As researchers and drug development professionals, understanding the specificity of an antibody is paramount. This document moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to immunoassay development.

Introduction: The Challenge of Specificity in Propisochlor Detection

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in crops like corn and soybeans.[1][2][3] Its widespread use necessitates sensitive and rapid detection methods for environmental monitoring and food safety. Immunoassays, such as ELISA and Fluorescence Polarization Immunoassay (FPIA), offer a cost-effective and high-throughput alternative to traditional chromatographic methods.[4][5]

The core of any reliable immunoassay is the specificity of the antibody-antigen interaction.[5][6] However, the chemical landscape is often crowded with structurally similar compounds. In the case of propisochlor, these include other chloroacetanilide herbicides (analogs) and its own degradation products (metabolites). The potential for an antibody to bind to these non-target compounds—a phenomenon known as cross-reactivity—can lead to false-positive results or inaccurate quantification. Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a foundational pillar in the development of a trustworthy immunoassay.

The Principle of Cross-Reactivity

In a competitive immunoassay format, the target analyte (propisochlor) in a sample competes with a fixed amount of labeled analyte (tracer or coating antigen) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte.

Cross-reactivity occurs when a compound structurally similar to propisochlor also binds to the antibody, displacing the labeled analyte and causing a signal change. The degree of this interference is quantified as a percentage. This is typically calculated by comparing the concentration of propisochlor required to cause 50% inhibition of the maximum signal (IC50) with the IC50 of the potentially cross-reacting compound.

Formula for Cross-Reactivity (CR%):

CR (%) = (IC50 of Propisochlor / IC50 of Analog or Metabolite) x 100%[7]

A high CR% indicates low specificity, while a low CR% signifies a highly specific antibody that preferentially binds to propisochlor.

Key Cross-Reactants: Structural Analogs and Metabolites

To design a comprehensive cross-reactivity study, one must first identify the most likely interfering compounds. For propisochlor, these fall into two main categories.

Structural Analogs: The Chloroacetamide Family

Propisochlor belongs to the chloroacetamide class of herbicides, which share a common structural backbone.[2] Minor variations in the side chains are the primary differentiators, but these can be subtle enough to challenge an antibody's binding pocket. Key analogs for testing include:

  • Acetochlor

  • Alachlor

  • Butachlor

  • Metolachlor

  • Pretilachlor

Metabolites

Environmental and biological degradation of propisochlor can produce various metabolites. Key metabolic pathways include N-dealkoxymethylation and O-dealkylation.[1] A critical metabolite identified is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA).[1] Testing against known metabolites is crucial as they may be present alongside the parent compound in environmental samples.

The logical relationship and structural similarities between these compounds are visualized below.

cluster_family Chloroacetamide Herbicide Family cluster_metabolites Metabolites Propisochlor Propisochlor Acetochlor Acetochlor Propisochlor->Acetochlor Structural Analog Alachlor Alachlor Propisochlor->Alachlor Structural Analog Butachlor Butachlor Propisochlor->Butachlor Structural Analog Metolachlor Metolachlor Propisochlor->Metolachlor Structural Analog Pretilachlor Pretilachlor Propisochlor->Pretilachlor Structural Analog CMEPA CMEPA (2-chloro-N-(2-ethyl-6- methylphenyl)acetamide) Propisochlor->CMEPA Metabolite Of

Caption: Logical relationship of Propisochlor to its analogs and metabolites.

Comparative Cross-Reactivity Data

The specificity of an immunoassay is ultimately determined by the unique characteristics of the antibody used. Below is a compilation of cross-reactivity data from published studies, demonstrating the performance of different anti-propisochlor antibodies against common chloroacetamides.

Competing CompoundRelationshipImmunoassay TypeReported Cross-Reactivity (%)Reference
Propisochlor Target Analyte FPIA 100 [4]
AcetochlorAnalogFPIA11.6[4]
PretilachlorAnalogFPIA2.5[4]
Benzoylprop ethylAnalogFPIA1.3[4]
AlachlorAnalogFPIA0.6[4]
MetolachlorAnalogFPIA0.4[4]
ButachlorAnalogFPIA< 0.01[4]
Propisochlor Cross-Reactant ic-ELISA (Anti-Pretilachlor mAb) < 3.0 [7]

FPIA: Fluorescence Polarization Immunoassay ic-ELISA: Indirect Competitive Enzyme-Linked Immunosorbent Assay mAb: Monoclonal Antibody

Expert Interpretation: The data from Liu et al. (2017) shows a well-developed FPIA with high specificity for propisochlor.[4] The cross-reactivity with acetochlor is notable at 11.6%, which can be attributed to high structural similarity. However, for other major chloroacetamides like alachlor, metolachlor, and butachlor, the cross-reactivity is exceptionally low (<1%), indicating the antibody can effectively discriminate based on the N-alkoxyalkyl group.[4] This highlights the importance of hapten design in directing the immune response to the most unique structural features of the target molecule.

Experimental Protocol: Cross-Reactivity Assessment via Indirect Competitive ELISA

This protocol provides a robust, self-validating workflow for determining the cross-reactivity of an anti-propisochlor antibody.

Reagents and Materials
  • Coating Antigen: Propisochlor-hapten conjugated to a carrier protein (e.g., Ovalbumin, OVA).

  • Antibody: Purified polyclonal or monoclonal antibody against propisochlor.

  • Cross-Reactants: Propisochlor standard and high-purity stocks of all potential cross-reacting compounds (analogs and metabolites).

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).

  • Buffers:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[8]

    • Wash Buffer: PBS with 0.05% Tween 20 (PBST).[8]

    • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS.

    • Assay Buffer: PBS.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other appropriate substrate for the enzyme conjugate.

  • Stop Solution: 2 M H₂SO₄.

  • Equipment: 96-well microtiter plates, microplate reader, precision pipettes.

Step-by-Step Methodology
  • Antigen Coating:

    • Dilute the coating antigen (e.g., Propisochlor-OVA) to an optimal concentration (typically 0.1-1.0 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of a 96-well plate.

    • Incubate overnight at 4°C.[8]

    • Wash the plate 3 times with PBST.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate 3 times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the propisochlor standard and each potential cross-reactant in Assay Buffer. A typical range would be from 0.01 to 1000 ng/mL.

    • In separate wells, add 50 µL of each dilution of the standard or cross-reactant. Include a blank control with 50 µL of Assay Buffer only (for maximum signal, B₀).

    • Dilute the primary anti-propisochlor antibody to its optimal working concentration in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to every well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate 4 times with PBST.

    • Dilute the enzyme-conjugated secondary antibody in Assay Buffer.

    • Add 100 µL to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the percent inhibition for each standard and cross-reactant concentration: % Inhibition = [1 - (Absorbance of sample / Absorbance of B₀)] x 100

  • Plot the % Inhibition versus the logarithm of the analyte concentration.

  • Use a four-parameter logistic fit to determine the IC50 value for propisochlor and each tested compound.

  • Calculate the Cross-Reactivity (CR%) for each compound using the formula provided in Section 2.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the competitive ELISA protocol for assessing cross-reactivity.

ELISA_Workflow cluster_wash Wash Steps (3-5x with PBST) start Start step1 1. Antigen Coating (Propisochlor-OVA) Overnight at 4°C start->step1 step2 2. Blocking (e.g., 5% Milk in PBS) 1-2 hours at 37°C step1->step2 w1 step3 3. Competitive Reaction Add Standards / Analogs Add Primary Antibody 1 hour at 37°C step2->step3 w2 step4 4. Secondary Antibody (Enzyme-Conjugated) 1 hour at 37°C step3->step4 w3 step5 5. Substrate Addition (TMB) 15-30 min at RT step4->step5 w4 step6 6. Stop Reaction & Read (450 nm) step5->step6 step7 7. Data Analysis Calculate IC50 Calculate CR% step6->step7 end_node End step7->end_node

Caption: Workflow for competitive ELISA-based cross-reactivity testing.

Conclusion: Ensuring Trustworthy Immunoassays

The development of a robust immunoassay for propisochlor hinges on a thorough and scientifically rigorous evaluation of its specificity. This guide has outlined the critical importance of cross-reactivity studies, identified key potential cross-reactants, and provided a detailed, actionable protocol for their assessment. By understanding the structural basis of antibody recognition and systematically testing against relevant analogs and metabolites, researchers can develop highly specific immunoassays. This ensures the generation of accurate and reliable data for environmental monitoring, food safety analysis, and other critical applications, ultimately upholding the integrity of scientific measurement.

References

A Comparative Guide to Inter-Laboratory Validation of Propisochlor Residue Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the determination of propisochlor residues, framed within the context of inter-laboratory validation. Designed for researchers, analytical chemists, and regulatory scientists, this document synthesizes data from various studies to offer a comprehensive overview of method performance, experimental rationale, and best practices in line with international standards.

Introduction: The Significance of Propisochlor Residue Analysis

Propisochlor is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in crops such as corn, soybeans, and rice. Despite its agricultural utility, concerns over its potential environmental fate and impact on human health necessitate robust and reliable analytical methods for monitoring its residues in various matrices, including soil, water, and food commodities.

The inter-laboratory validation of such methods is paramount to ensure data consistency, comparability, and reliability across different testing facilities. A successfully validated method provides a high degree of assurance that the analytical results are accurate and reproducible, which is a cornerstone of regulatory compliance and consumer safety. In the European Union, for instance, propisochlor is no longer authorized, and Maximum Residue Levels (MRLs) are under continuous review, making sensitive and validated analytical methods crucial for enforcement.[1][2]

This guide will compare two widely adopted analytical approaches for propisochlor residue analysis: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Principles: Adherence to International Validation Standards

The methodologies discussed are evaluated based on the principles outlined in authoritative guidelines for pesticide residue analysis, such as the SANTE/11312/2021 guidance document from the European Commission.[3][4] These guidelines establish the criteria for method validation and analytical quality control, ensuring the reliability of data used for regulatory purposes.[3] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to distinguish the analyte from other substances in the sample matrix.

  • Linearity: The response of the analytical method in relation to the concentration of the analyte.

  • Accuracy (Trueness): The closeness of the mean of a set of measurements to the actual value.

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

Comparative Analysis of Leading Methodologies

The choice between liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry is often dictated by the physicochemical properties of the pesticide and the complexity of the sample matrix.[5] For propisochlor, both LC-MS/MS and GC-MS have demonstrated efficacy.

Method 1: QuEChERS Extraction with UPLC-MS/MS Analysis

The QuEChERS method has become a cornerstone of multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent usage.[6] It involves a two-step process: an initial extraction with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[7][8]

  • Sample Homogenization: A representative 10-15 g sample of the matrix (e.g., soil, rice) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. For matrices with low water content, water is added. A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation and analyte partitioning into the acetonitrile layer.

  • Centrifugation: The tube is shaken vigorously and then centrifuged.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture, typically primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences.

  • Final Preparation and Analysis: The mixture is centrifuged, and the supernatant is transferred to a vial for analysis by UPLC-MS/MS.

QuEChERS_UPLC_MSMS cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization (10-15 g) Extraction Acetonitrile Extraction + Salts (MgSO4, NaCl) Homogenization->Extraction Add solvent & salts Centrifuge1 Centrifugation Extraction->Centrifuge1 Shake vigorously dSPE Dispersive SPE Cleanup (PSA, C18) Centrifuge1->dSPE Transfer supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Vortex Analysis UPLC-MS/MS Analysis Centrifuge2->Analysis Inject supernatant

Caption: QuEChERS extraction and UPLC-MS/MS analysis workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like many pesticides.[9] While QuEChERS can also be used for sample preparation for GC-MS, other extraction techniques like soxhlet or ultrasonic extraction are also employed, particularly for solid matrices like soil.[10]

  • Sample Extraction: A 10 g sample is extracted with a suitable solvent mixture such as petroleum ether-ethyl acetate.[11]

  • Cleanup: The extract is passed through a cleanup column, often containing Florisil or silica, to remove interfering matrix components.

  • Concentration: The cleaned extract is concentrated to a small volume under a stream of nitrogen.

  • Analysis: The final extract is injected into the GC-MS system for separation and detection.

GC_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Analysis Extraction_GC Solvent Extraction (e.g., Petroleum Ether/Ethyl Acetate) Cleanup Column Cleanup (e.g., Florisil) Extraction_GC->Cleanup Load extract Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Elute and collect Analysis_GC GC-MS Analysis Concentration->Analysis_GC Reconstitute and inject

Caption: General workflow for propisochlor analysis by GC-MS.

Performance Data Comparison

The following table summarizes performance data for propisochlor analysis using QuEChERS-UPLC-MS/MS and GC-based methods as reported in various studies. This comparative data is essential for laboratories to select the most appropriate method for their specific needs and matrices.

Parameter QuEChERS-UPLC-MS/MS GC-based Methods Matrix Reference
LOD (mg/kg) 0.00003 - 0.000120.0002Rice, Soil, Water[7][11]
LOQ (mg/kg) 0.0001 - 0.00040.001Rice, Soil, Water[7][11]
Recovery (%) 73.7 - 94.981 - 109Rice, Soil, Water[7][11]
Precision (RSD %) 1.1 - 13.9 (intra-day)3.3 - 12.7 (inter-day)1.3 - 13.1Rice, Soil, Water[7][11]

Discussion: Method Selection and Rationale

QuEChERS-UPLC-MS/MS: This method offers excellent sensitivity and selectivity, with reported LODs and LOQs in the low parts-per-billion range.[7][8] The use of tandem mass spectrometry (MS/MS) provides a high degree of confidence in analyte identification and quantification, even in complex matrices. The QuEChERS sample preparation is high-throughput and requires less solvent compared to traditional methods, making it a more environmentally friendly and cost-effective option. The wide range of recoveries and acceptable precision across different matrices demonstrate its robustness.[7]

GC-MS: Gas chromatography is a well-established and reliable technique for pesticide analysis.[9] For propisochlor, GC-MS methods have demonstrated good recovery and precision.[11] However, GC-based methods may require more extensive cleanup to avoid matrix effects and can be less sensitive than LC-MS/MS for some compounds. The choice of detector (e.g., single quadrupole MS, triple quadrupole MS/MS) will significantly impact sensitivity and selectivity.

Inter-laboratory Considerations: For inter-laboratory validation, the simplicity and standardization of the QuEChERS method provide a significant advantage, potentially leading to better reproducibility across different labs. The detailed protocols and widespread adoption of QuEChERS contribute to its robustness in a collaborative study setting.

Conclusion and Recommendations

Both QuEChERS-UPLC-MS/MS and GC-based methods are suitable for the analysis of propisochlor residues. The choice of method will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, available instrumentation, and the nature of the matrices being analyzed.

  • For high-throughput screening and analysis requiring very low detection limits, QuEChERS-UPLC-MS/MS is the recommended approach. Its high sensitivity, selectivity, and efficiency make it ideal for routine monitoring and regulatory compliance testing.[7][8]

  • GC-MS remains a viable and reliable alternative, particularly in laboratories where GC instrumentation is more readily available or for specific matrices where it may offer advantages.

Ultimately, any laboratory undertaking the analysis of propisochlor residues should perform a thorough in-house validation of their chosen method, following internationally recognized guidelines to ensure the quality and reliability of their results.[4][12] Participation in proficiency testing schemes is also highly recommended to provide an external measure of a laboratory's performance.

References

A Comparative Analysis of Propisochlor Degradation Kinetics in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the degradation kinetics of the herbicide propisochlor across various soil types. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document synthesizes experimental data to elucidate the factors governing propisochlor's persistence and fate in the terrestrial environment. Our analysis emphasizes the causality behind experimental observations and is grounded in authoritative scientific literature.

Introduction: The Environmental Significance of Propisochlor Degradation

Propisochlor, a chloroacetanilide herbicide, is widely used for pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and rice. Its efficacy is intrinsically linked to its persistence in the soil. However, this persistence also raises environmental concerns, including the potential for groundwater contamination and adverse effects on non-target organisms.[1] A thorough understanding of its degradation kinetics in different soil environments is therefore paramount for sustainable agricultural practices and accurate environmental risk assessment. The degradation of pesticides like propisochlor is a complex process influenced by a combination of biotic and abiotic factors, including microbial activity, soil composition, and climatic conditions.[2][3][4]

Methodology for Assessing Propisochlor Degradation

To ensure scientific rigor and reproducibility, a standardized methodology is crucial for studying pesticide degradation kinetics. The following protocol outlines a robust approach for comparing propisochlor degradation in various soil types.

  • Soil Collection and Characterization:

    • Collect surface soil samples (0-20 cm depth) from different geographical locations representing distinct soil types (e.g., sandy loam, clay loam, silty clay).

    • Air-dry the soil samples, gently crush them to pass through a 2-mm sieve, and homogenize them thoroughly.

    • Characterize each soil type for key physicochemical properties, including pH, organic carbon content, particle size distribution (sand, silt, clay content), and microbial biomass. These parameters are critical as they significantly influence pesticide degradation rates.[3][5]

  • Incubation Setup:

    • Accurately weigh 100 g of each characterized soil into individual glass flasks.

    • Adjust the soil moisture content to 60% of its water-holding capacity to ensure optimal microbial activity.[2]

    • Prepare a stock solution of analytical-grade propisochlor in a suitable solvent (e.g., acetone).

    • Fortify the soil samples with the propisochlor stock solution to achieve a final concentration relevant to field application rates. Ensure the solvent evaporates completely before sealing the flasks.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation and mimic typical soil conditions.[6]

  • Sampling and Analysis:

    • Collect triplicate soil samples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days).

    • Extract propisochlor residues from the soil samples using an appropriate extraction method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with acetonitrile.[7][8]

    • Quantify the concentration of propisochlor in the extracts using a sensitive and selective analytical technique like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[9][10]

  • Data Analysis:

    • Plot the concentration of propisochlor against time for each soil type.

    • Determine the degradation kinetics by fitting the data to a suitable kinetic model, typically the first-order kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.

    • Calculate the half-life (DT50), the time required for 50% of the initial propisochlor concentration to degrade, using the formula: DT50 = ln(2)/k.[11][12]

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Soil Collection (Diverse Types) soil_characterization Soil Characterization (pH, OC, Texture) soil_collection->soil_characterization Characterize fortification Propisochlor Fortification soil_characterization->fortification Prepare incubation Controlled Incubation (25°C, Dark) fortification->incubation Incubate sampling Time-course Sampling incubation->sampling Sample extraction QuEChERS Extraction sampling->extraction Extract quantification UPLC-MS/MS Analysis extraction->quantification Quantify kinetics Kinetic Modeling (First-Order) quantification->kinetics Model dt50 DT50 Calculation kinetics->dt50 Calculate

Figure 1: Experimental workflow for assessing propisochlor degradation in soil.

Comparative Degradation Kinetics of Propisochlor

The degradation rate of propisochlor exhibits significant variability across different soil types. This variation is primarily attributed to the differences in the physicochemical and biological properties of the soils.

Soil TypeOrganic Carbon (%)pHClay Content (%)Degradation Rate Constant (k) (day⁻¹)Half-life (DT₅₀) (days)
Sandy Loam1.26.5150.1385.0
Silt Loam2.56.8250.0997.0
Clay Loam3.87.2350.06311.0
Peat Soil15.05.5100.04615.0

Note: The data presented in this table are representative values synthesized from multiple studies for illustrative purposes and may not reflect the results of a single specific experiment.

Field measurements in China have shown propisochlor half-lives to be approximately 5 days.[9] In other studies, the half-life of propisochlor in soil was found to be around 2.3 days in Hunan, 1.9 days in Anhui, and 3.1 days in Guangxi.[7] Another investigation reported half-lives of 5.25 days in Beijing and 5.12 days in Fujian.[8] These values highlight the influence of regional soil and environmental conditions on degradation rates.

Key Factors Influencing Propisochlor Degradation

The degradation of propisochlor in soil is a multifaceted process governed by several interconnected factors. Understanding these factors is crucial for predicting the environmental fate of this herbicide.

  • Soil Organic Matter: Soil organic matter (SOM) plays a dual role in the degradation of propisochlor. On one hand, higher SOM content can enhance the adsorption of propisochlor, thereby reducing its bioavailability for microbial degradation.[12][13] This can lead to a longer half-life. On the other hand, SOM serves as a primary energy source for soil microorganisms, and higher organic carbon content generally has a positive influence on degradation by fostering a more active microbial community.[5][9]

  • Soil pH: The pH of the soil can influence both the chemical stability of propisochlor and the activity of soil microorganisms. While the direct chemical hydrolysis of propisochlor may be affected by pH, its primary degradation pathway is microbial.[14] Soil pH affects the composition and metabolic activity of the microbial community, with neutral to slightly alkaline conditions often being optimal for the degradation of many herbicides.[3]

  • Microbial Activity: Biotic degradation is the primary mechanism for the dissipation of propisochlor in soil.[2][9] The rate of degradation is directly related to the abundance, diversity, and metabolic activity of soil microorganisms capable of metabolizing propisochlor.[15] Factors that promote microbial growth, such as adequate moisture, temperature, and nutrient availability, will generally accelerate propisochlor degradation.[2][4]

  • Soil Texture and Clay Content: Soil texture, specifically the clay content, influences the adsorption of propisochlor. Soils with higher clay content tend to have a greater surface area for adsorption, which can decrease the bioavailability of the herbicide to microorganisms and thus slow down its degradation.[3][12]

  • Temperature and Moisture: Temperature and moisture are critical environmental factors that regulate the rate of both chemical and biological degradation processes.[2] Higher temperatures generally increase the rate of microbial metabolism and chemical reactions, leading to faster degradation.[2][4] Similarly, adequate soil moisture is essential for microbial activity.[2][3]

Factors_Influencing_Degradation cluster_soil Soil Properties cluster_environmental Environmental Conditions Propisochlor Propisochlor Degradation OrganicMatter Organic Matter OrganicMatter->Propisochlor Adsorption (-) Microbial Food Source (+) pH pH pH->Propisochlor Microbial Activity Texture Texture/Clay Texture->Propisochlor Adsorption (-) MicrobialActivity Microbial Activity MicrobialActivity->Propisochlor Primary Pathway (+) Temperature Temperature Temperature->Propisochlor Reaction Rates (+) Moisture Moisture Moisture->Propisochlor Microbial Activity (+)

Figure 2: Key factors influencing the degradation of propisochlor in soil.

Conclusion

The degradation kinetics of propisochlor are highly dependent on the specific properties of the soil environment. This comparative guide highlights that soil organic matter content, pH, microbial activity, and texture are primary determinants of propisochlor's persistence. A comprehensive understanding of these factors is essential for developing effective weed management strategies that minimize environmental impact. For accurate risk assessment and the development of predictive models for propisochlor's environmental fate, it is crucial to consider the interplay of these soil characteristics. Future research should focus on elucidating the specific microbial pathways involved in propisochlor degradation and the impact of co-contaminants on its persistence.[15]

References

Ecotoxicological Risk Assessment: A Comparative Analysis of Propisochlor and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Environmental Scientists

Authored by a Senior Application Scientist

Introduction

Propisochlor, a chloroacetanilide herbicide, is widely used for the pre-emergence control of annual grasses and some broadleaf weeds in various crops.[1] Its efficacy in weed management is well-established; however, its environmental fate and the potential ecotoxicological risks posed by both the parent compound and its degradation products are of increasing concern.[2] Upon entering the environment, propisochlor undergoes transformation through biotic and abiotic processes, leading to the formation of various metabolites.[3] Understanding the comparative toxicity of these metabolites is crucial for a comprehensive environmental risk assessment, as degradation does not always equate to detoxification. In some instances, metabolites can be as toxic, or even more so, than the parent compound.[4]

This guide provides an in-depth comparative ecotoxicological risk assessment of propisochlor versus its primary metabolites. It is designed for researchers, scientists, and professionals in drug development and environmental science, offering a technical overview of the key toxicological endpoints and the experimental methodologies used to assess them. We will delve into the ecotoxicity of propisochlor and its known or suspected metabolites—N-isopropylacetanilide, acetanilide, acetamide, and catechol—across different trophic levels, including aquatic organisms and soil ecosystems.

Understanding Propisochlor's Environmental Fate and Metabolism

Propisochlor's persistence in the environment is relatively short, with microbial degradation being a primary dissipation pathway.[1] The degradation of chloroacetanilide herbicides can lead to the formation of several intermediate compounds before complete mineralization. Based on studies of related herbicides like propachlor, the anticipated primary metabolites of propisochlor include:

  • N-isopropylacetanilide: Formed through the dehalogenation of the parent compound.

  • Acetanilide: A subsequent degradation product.

  • Acetamide: A further breakdown product.

  • Catechol: An aromatic intermediate formed during the cleavage of the aniline ring.

The following diagram illustrates the potential degradation pathway of propisochlor.

G Propisochlor Propisochlor Dehalogenation Dehalogenation Propisochlor->Dehalogenation N_isopropylacetanilide N-isopropylacetanilide Dehalogenation->N_isopropylacetanilide Further_degradation1 Further Degradation N_isopropylacetanilide->Further_degradation1 Acetanilide Acetanilide Further_degradation1->Acetanilide Further_degradation2 Further Degradation Acetanilide->Further_degradation2 Ring_cleavage Ring Cleavage Acetanilide->Ring_cleavage Acetamide Acetamide Further_degradation2->Acetamide Mineralization Mineralization Acetamide->Mineralization Catechol Catechol Ring_cleavage->Catechol Catechol->Mineralization CO2_H2O CO2 + H2O Mineralization->CO2_H2O

Figure 1: Potential degradation pathway of propisochlor in the environment.

Comparative Ecotoxicity Assessment

A comprehensive ecotoxicological risk assessment requires evaluating the effects of a substance on various non-target organisms.[5] This section compares the available toxicity data for propisochlor and its metabolites on key indicator species.

Aquatic Ecotoxicity

The aquatic environment is a primary recipient of herbicide runoff. Therefore, assessing the toxicity to aquatic organisms is a critical component of the risk assessment. Standardized tests are conducted on representatives of three trophic levels: algae (primary producers), daphnids (primary consumers), and fish (secondary consumers).[6]

Data Summary: Acute Aquatic Toxicity

CompoundOrganismEndpointValue (mg/L)Reference
Propisochlor Fish (species not specified)96h LC50Moderate Toxicity[2]
Daphnia magna48h EC50Moderate Toxicity[2]
Algae (species not specified)72-96h EC50Toxic[2]
Acetanilide Oryzias latipes (Fish)96h LC50>100[7]
Lepomis macrochirus (Fish)96h LC50100[4]
Daphnia magna48h EC50>100[7]
Selenastrum capricornutum (Algae)72h EbC5013.5[8]
Acetamide Rat (Oral)LD507000 mg/kg[9]
Catechol Clarias batrachus (Fish)96h LC5030.74[8]
Daphnia magna24h IC50Not specified, but more toxic than phenol[10]
N-isopropylacetanilide Data not available---

Interpretation of Aquatic Toxicity Data:

Based on the available data, propisochlor itself is classified as "Very toxic to aquatic life with long lasting effects".[8] The metabolite acetanilide appears to have a significantly lower acute toxicity to fish and Daphnia magna compared to what is generally reported for the parent compound. However, it shows notable toxicity to algae, with an EbC50 of 13.5 mg/L.[8] Catechol demonstrates considerable acute toxicity to fish, with a 96h LC50 of 30.74 mg/L for Clarias batrachus.[8] While a specific EC50 value for catechol's effect on Daphnia magna was not found, it is reported to be more toxic than phenol.[10] Information on the aquatic toxicity of acetamide is limited to mammalian oral toxicity, which is not directly comparable. Crucially, there is a significant data gap regarding the ecotoxicity of N-isopropylacetanilide.

Soil Ecotoxicity

Soil health is vital for ecosystem stability and agricultural productivity. Herbicides and their metabolites can impact soil microorganisms and invertebrates, disrupting essential ecosystem services like nutrient cycling.

Soil Microbial Toxicity

The impact on soil microbial communities can be assessed by measuring changes in key microbial processes, such as respiration (carbon transformation) and nitrification (nitrogen transformation).[11]

  • Propisochlor: Studies on related chloroacetamide herbicides suggest that they can have transient effects on soil microbial populations and their activities.

  • Acetanilide: The impact of acetanilide on soil respiration is an area requiring more specific research, though its ready biodegradability suggests it can be utilized by some soil microbes.[8]

  • Acetamide: Can be utilized by various microorganisms as a carbon and nitrogen source, suggesting it is readily biodegradable.[12]

  • Catechol: As a phenolic compound, catechol can exhibit antimicrobial properties at certain concentrations, potentially inhibiting soil microbial respiration.[13] However, it is also a natural product and can be degraded by a wide range of soil microorganisms.

Toxicity to Soil Invertebrates (Earthworms)

Earthworms are crucial for soil health and are standard indicator organisms for soil toxicity. The OECD 222 guideline outlines a reproduction test to assess sublethal effects.[14]

  • Propisochlor: Generally considered to have moderate toxicity to earthworms.[2]

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their toxicity is essential for a complete risk assessment.

  • Propisochlor: As a chloroacetanilide herbicide, propisochlor inhibits the synthesis of very-long-chain fatty acids in plants, leading to a disruption of cell division and growth.[1] In non-target organisms, the precise mechanisms are less clear but may involve oxidative stress and disruption of cellular signaling pathways.[15]

  • Acetanilide: In biological systems, acetanilide can be metabolized to aniline, which is known to be toxic.[16][17] Aniline can induce methemoglobinemia, impairing the oxygen-carrying capacity of blood.[17] In aquatic organisms, the toxic action may be related to its ability to inhibit cyclooxygenase enzymes, which are involved in various physiological processes.[17]

  • Catechol: The toxicity of catechol is often linked to its ability to generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress. This can damage cellular components like DNA, proteins, and lipids. In aquatic organisms, catechol has been shown to induce hypoactivity and affect melanocyte development in larval zebrafish.[18] It can also have neurotoxic effects on invertebrates like Daphnia magna.[19]

The following diagram illustrates the potential toxic mechanisms.

G cluster_propisochlor Propisochlor cluster_acetanilide Acetanilide cluster_catechol Catechol Propisochlor Propisochlor VLCFA_inhibition Inhibition of Very-Long-Chain Fatty Acid Synthesis Propisochlor->VLCFA_inhibition Oxidative_stress_P Oxidative Stress Propisochlor->Oxidative_stress_P Cell_division_disruption Disruption of Cell Division VLCFA_inhibition->Cell_division_disruption Acetanilide Acetanilide Metabolism_to_Aniline Metabolism to Aniline Acetanilide->Metabolism_to_Aniline COX_inhibition Cyclooxygenase Inhibition Acetanilide->COX_inhibition Methemoglobinemia Methemoglobinemia Metabolism_to_Aniline->Methemoglobinemia Catechol Catechol ROS_generation Reactive Oxygen Species (ROS) Generation Catechol->ROS_generation Neurotoxicity Neurotoxicity Catechol->Neurotoxicity Oxidative_stress_C Oxidative Stress ROS_generation->Oxidative_stress_C

Figure 2: Simplified overview of the potential mechanisms of toxicity for propisochlor and its metabolites.

Experimental Protocols for Ecotoxicological Assessment

To ensure data reliability and comparability, standardized testing protocols are essential. The following are summaries of key OECD guidelines for ecotoxicity testing.

Workflow for Aquatic Ecotoxicity Testing

The following diagram outlines a typical workflow for assessing the acute toxicity of a chemical to aquatic organisms.

G Test_Substance_Prep Test Substance Preparation (Stock Solution) Range_Finding_Test Range-Finding Test (Broad Concentration Range) Test_Substance_Prep->Range_Finding_Test Definitive_Test_Design Definitive Test Design (Narrow Concentration Range) Range_Finding_Test->Definitive_Test_Design Test_Chambers Preparation of Test Chambers (Control and Treatment Groups) Definitive_Test_Design->Test_Chambers Exposure Exposure Period (e.g., 48h for Daphnia, 96h for Fish) Test_Chambers->Exposure Organism_Acclimation Test Organism Acclimation Organism_Acclimation->Exposure Observations Regular Observations (Mortality, Immobilization, Behavior) Exposure->Observations Data_Analysis Data Analysis (LC50/EC50 Calculation) Observations->Data_Analysis

Figure 3: General workflow for acute aquatic toxicity testing.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [20][21]

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.[20]

  • Test Organism: Commonly Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[20]

  • Methodology:

    • Prepare a series of test solutions with at least five concentrations of the test substance and a control.

    • Inoculate each test flask with an exponentially growing algal culture.

    • Incubate the flasks under continuous illumination and controlled temperature for 72 hours.[20]

    • Measure algal biomass (e.g., cell count, fluorescence) at least every 24 hours.

    • Calculate the average specific growth rate and yield for each concentration.

  • Endpoint: The 72-hour EC50, the concentration that causes a 50% reduction in growth or growth rate.[21]

OECD 202: Daphnia sp. Acute Immobilisation Test [1][5]

  • Objective: To determine the acute immobilizing effect of a substance on Daphnia magna.[1]

  • Test Organism: Daphnia magna, less than 24 hours old.[1]

  • Methodology:

    • Prepare test solutions with at least five concentrations of the test substance and a control.

    • Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each test vessel.[5]

    • Incubate at a constant temperature for 48 hours without feeding.[1]

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1]

  • Endpoint: The 48-hour EC50, the concentration that immobilizes 50% of the daphnids.[5]

OECD 222: Earthworm Reproduction Test [2][14]

  • Objective: To assess the effects of a substance on the reproductive output of earthworms.[2]

  • Test Organism: Eisenia fetida or Eisenia andrei.[14]

  • Methodology:

    • Prepare artificial soil and mix in the test substance at a range of concentrations.

    • Introduce adult earthworms into the test containers.

    • After 4 weeks, assess adult mortality and changes in body weight.[14]

    • Remove the adult worms and incubate the soil for another 4 weeks.

    • Count the number of juvenile worms produced.

  • Endpoints: The No Observed Effect Concentration (NOEC) and the ECx for reproductive output.[14]

Soil Microbial Community Toxicity Test (based on OPPTS 850.5100) [22]

  • Objective: To assess the toxicity of a substance to indigenous soil microbial populations.[22]

  • Methodology:

    • Treat natural soil samples with the test substance at various concentrations.

    • Incubate the treated soil under controlled conditions.

    • At specific time points (e.g., 5 and 28 days), measure key microbial processes:

      • Carbon Transformation: Measure CO2 efflux as an indicator of microbial respiration.[22]

      • Nitrogen Transformation: Measure the concentrations of ammonia (NH3) and nitrate (NO3) to assess ammonification and nitrification.[22]

  • Endpoints: The inhibition of soil respiration and nitrification compared to untreated controls.

Conclusion and Future Directions

This comparative guide highlights the importance of considering the ecotoxicological profiles of both the parent herbicide, propisochlor, and its environmental metabolites. The available data suggests a complex risk profile where the toxicity of the degradation products varies depending on the metabolite and the test organism.

Key Findings:

  • Propisochlor is recognized as being highly toxic to aquatic organisms.

  • The metabolite acetanilide appears to be less acutely toxic to fish and daphnids but poses a risk to algae.

  • Catechol exhibits significant acute toxicity to fish.

  • There are critical data gaps for the ecotoxicity of N-isopropylacetanilide and for the effects of all metabolites on soil invertebrates.

Recommendations for Future Research:

  • Quantitative Toxicity Testing of Metabolites: There is a pressing need for standardized ecotoxicity testing (acute and chronic) of the primary metabolites of propisochlor, particularly N-isopropylacetanilide, to fill the existing data gaps.

  • Mixture Toxicity Studies: In the environment, organisms are exposed to a mixture of the parent compound and its metabolites. Studies on the combined toxic effects of these mixtures are essential for a more realistic risk assessment.

  • Chronic and Sublethal Effects: Future research should also focus on the chronic and sublethal effects of propisochlor and its metabolites, such as impacts on reproduction, development, and behavior, at environmentally relevant concentrations.

  • Mechanism of Action Studies: Further investigation into the specific signaling pathways and molecular targets of propisochlor and its metabolites in non-target organisms will provide a more profound understanding of their toxic potential.

By adopting a more comprehensive approach that includes the ecotoxicological assessment of major metabolites, we can move towards a more accurate and protective environmental risk assessment for propisochlor and other pesticides.

References

Definitive Target Site Confirmation for 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide (Propachlor): A Comparative Guide to Modern Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of contemporary experimental strategies to definitively identify and validate the molecular target of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, a well-established herbicide known commercially as Propachlor. Designed for researchers in drug development, biochemistry, and molecular toxicology, this document moves beyond established knowledge to detail a robust, multi-pronged approach for target confirmation, emphasizing the scientific rationale behind each experimental choice and presenting self-validating workflows.

Introduction: The Propachlor Question—From General Mechanism to Specific Target

Propachlor is a pre-emergence chloroacetamide herbicide first registered in 1964.[1] Its mode of action is broadly classified as the inhibition of cell division and protein synthesis.[2] More specifically, it belongs to the Group K herbicides, which are known inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis.[3] VLCFAs are critical precursors for essential biomolecules, and their disruption leads to the failure of early seedling growth.[3][4]

The core of Propachlor's activity is believed to stem from the electrophilic nature of its chloroacetyl group.[5] It is hypothesized that this group forms a covalent bond with sulfhydryl (-SH) groups on cysteine residues within target enzymes.[4] While this mechanism is widely accepted for chloroacetamides, and direct evidence exists for related compounds binding to active-site cysteines in condensing enzymes,[6] definitively identifying the specific protein(s) that Propachlor covalently modifies within a complex cellular proteome requires a systematic and multi-faceted experimental approach. Early research pointed to a primary effect on protein biosynthesis, preceding impacts on RNA or DNA synthesis.[7] More recent proteomic studies have shown that Propachlor can destabilize specific proteins with reactive cysteines, such as GAPDH and PARK7, in human cell lines.[5]

This guide will compare two powerful and orthogonal proteomic strategies to move from a general mechanism to unambiguous target identification and validation: Competitive Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) . By employing these distinct yet complementary workflows, researchers can build a compelling, evidence-based case for the direct molecular target(s) of Propachlor.

Part 1: Comparative Analysis of Target Identification Methodologies

The selection of an appropriate target identification strategy is paramount. The ideal approach should not only isolate potential binding partners but also provide evidence of direct engagement in a physiologically relevant context. Here, we compare two state-of-the-art methods suitable for identifying the targets of a covalent inhibitor like Propachlor.

FeatureCompetitive Activity-Based Protein Profiling (ABPP)Cellular Thermal Shift Assay with Mass Spec (CETSA-MS)
Principle of Detection Relies on competition between the compound of interest (Propachlor) and a broad-reactivity probe for binding to active sites (e.g., reactive cysteines).Measures the change in thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature.
Compound Requirement No modification to Propachlor is needed. Requires a suitable broad-spectrum probe (e.g., iodoacetamide-alkyne).No modification to Propachlor is needed. The native compound is used directly.
Physiological Context Can be performed in situ (live cells) or in vitro (lysates) to capture target engagement in a near-native environment.Intrinsically cell-based; measures target engagement within intact cells, preserving cellular organization and protein complexes.[8]
Primary Output A quantitative list of proteins that show reduced labeling by the probe in the presence of Propachlor, indicating direct binding competition.A quantitative list of proteins that exhibit a statistically significant shift in thermal stability upon Propachlor treatment.
Validation Requirement Orthogonal validation is essential to confirm that competitive binding translates to functional inhibition.Provides direct evidence of physical binding in cells. Functional validation is still required to confirm the consequence of this engagement.
Strengths Excellent for identifying covalent targets that react with specific classes of residues (e.g., cysteines). Directly maps the site of interaction.[5]Unbiased and universal; requires no assumptions about the binding mechanism. Detects both covalent and non-covalent interactions.[8]
Limitations Dependent on the availability of a suitable probe that shares a binding site with the compound. May miss targets not labeled by the probe.Thermal stabilization does not guarantee functional modulation. Some interactions may not induce a significant thermal shift.

Part 2: Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for each methodology, explaining the causal logic behind the experimental design.

Methodology 1: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: ABPP is a powerful chemical proteomic strategy to identify enzyme classes based on their reactivity with a probe. For a covalent inhibitor like Propachlor, a competitive ABPP experiment is ideal. We will use a cysteine-reactive probe (e.g., iodoacetamide-alkyne) that will bind to many reactive cysteines in the proteome. If Propachlor binds to the cysteine of its target protein, it will block that site, preventing the probe from binding. This reduction in probe labeling is then quantified by mass spectrometry.[5]

  • Cell Culture & Treatment:

    • Culture plant seedlings (e.g., Arabidopsis thaliana) or a relevant cell line to mid-log phase.

    • Create two experimental groups: Vehicle (DMSO) and Propachlor-treated (e.g., 50 µM final concentration). For robust quantification, prepare at least three biological replicates for each group.

    • Treat the live cells/seedlings with the vehicle or Propachlor for a defined period (e.g., 2 hours) to allow for target engagement.

  • Proteome Lysis & Probe Labeling:

    • Harvest the cells/tissues and lyse them in a suitable buffer (e.g., PBS) via sonication on ice to release the proteome.

    • Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration (e.g., 2 mg/mL).

    • Add the cysteine-reactive probe, iodoacetamide-alkyne, to each lysate at a final concentration of 100 µM. Incubate for 1 hour at room temperature to allow the probe to label cysteine residues not occupied by Propachlor.

  • Click Chemistry for Reporter Tag Conjugation:

    • To visualize and enrich the probe-labeled proteins, a reporter tag is attached via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

    • Prepare a click-chemistry cocktail containing TBTA ligand, copper(II) sulfate, TCEP, and an azide-functionalized reporter tag (e.g., Biotin-Azide).

    • Add the cocktail to each lysate and incubate for 1 hour at room temperature. The alkyne on the probe will "click" to the azide on the biotin tag.

  • Protein Enrichment & Digestion:

    • Enrich the biotin-tagged proteins using streptavidin-agarose beads. Incubate the lysates with the beads for 2 hours at 4°C.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digest to cleave the captured proteins into peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis & Data Interpretation:

    • Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

    • Calculate the ratio of protein abundance in the Propachlor-treated samples versus the vehicle-treated samples. Proteins that are true targets of Propachlor will show a significant reduction in abundance, as their binding sites were blocked from probe labeling and subsequent enrichment.

ABPP_Workflow start Live Cells/Tissues treat Treat with Vehicle or Propachlor start->treat lyse Lyse Cells & Normalize Proteome treat->lyse probe Label with Iodoacetamide-Alkyne Probe lyse->probe click Click Chemistry: Add Biotin-Azide Tag probe->click enrich Enrich Biotinylated Proteins with Streptavidin click->enrich digest On-Bead Tryptic Digest enrich->digest ms LC-MS/MS Analysis digest->ms data Identify & Quantify Peptides: Ratio (Propachlor/Vehicle) ms->data target Identify Proteins with Reduced Probe Labeling (Direct Targets) data->target

Caption: Competitive ABPP workflow for identifying covalent targets of Propachlor.

Methodology 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

Rationale: CETSA is founded on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure.[8] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures, precipitating the denatured proteins, and analyzing the remaining soluble fraction via mass spectrometry, we can identify proteins that are stabilized (i.e., remain in solution at higher temperatures) in the presence of Propachlor. This provides direct evidence of target engagement in an unadulterated cellular environment.

  • Cell Culture & Treatment:

    • Culture cells as described in the ABPP protocol. Prepare two pools of cells: one for vehicle treatment and one for Propachlor treatment.

    • Treat the intact cells with either vehicle (DMSO) or Propachlor (50 µM) for 2 hours.

  • Heating & Lysate Preparation:

    • Aliquot the treated cell suspensions into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 45°C, 50°C, 55°C, 60°C, 65°C), plus a non-heated control (25°C). Use a thermal cycler for precise temperature control.

    • Immediately cool the samples on ice.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release the cellular contents.

  • Separation of Soluble & Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stable proteins.

  • Protein Digestion & TMT Labeling for Multiplexing:

    • Perform a standard in-solution tryptic digest on the soluble protein fractions from each temperature point.

    • For efficient comparison, label the resulting peptide samples with isobaric tandem mass tags (TMTs). This allows up to 10-16 samples (e.g., 5 temperatures from vehicle-treated cells and 5 from Propachlor-treated cells) to be combined and analyzed in a single MS run.

  • LC-MS/MS Analysis & Data Interpretation:

    • Analyze the pooled, TMT-labeled peptide sample by LC-MS/MS.

    • Process the raw data to identify proteins and quantify the relative abundance of each TMT reporter ion for each protein across all temperatures.

    • For each protein, plot the soluble fraction versus temperature for both vehicle and Propachlor conditions to generate "melting curves."

    • Proteins that show a rightward shift in their melting curve in the presence of Propachlor are identified as direct binding targets.

CETSA_Workflow start Intact Cells treat Treat with Vehicle or Propachlor start->treat heat Aliquot & Heat (Temp Gradient) treat->heat lyse Freeze-Thaw Lysis heat->lyse spin Ultracentrifugation lyse->spin supernatant Collect Soluble Protein Fraction spin->supernatant digest Tryptic Digest & TMT Labeling supernatant->digest ms LC-MS/MS Analysis digest->ms data Generate Protein Melting Curves ms->data target Identify Proteins with Increased Thermal Stability (Direct Targets) data->target

Caption: CETSA-MS workflow for identifying proteins stabilized by Propachlor binding.

Part 3: Synthesizing the Evidence for Target Confirmation

Neither method alone is sufficient for absolute confirmation. The true power of this guide lies in the convergence of evidence from these orthogonal approaches. A high-confidence target will appear in the results of both experiments.

Example Hypothetical Data for a Confirmed Target: VLCFA Elongase 1 (VLCFAE1)

ExperimentMetricVehicle (Control)Propachlor-TreatedResult Interpretation
Competitive ABPP Probe Labeling Ratio (Propachlor/Vehicle)1.00.15Propachlor treatment significantly reduced probe labeling of VLCFAE1 by 85%, indicating direct, competitive binding to a reactive cysteine.
CETSA-MS Apparent Melting Temp (Tm)54.2 °C58.7 °CPropachlor binding stabilized VLCFAE1, increasing its melting temperature by 4.5°C, confirming direct physical engagement in cells.

The final step is functional validation. Having identified VLCFAE1 as a high-confidence target through both ABPP and CETSA, one would perform an in vitro enzymatic assay using purified VLCFAE1 protein. This assay would directly measure the enzyme's activity in the presence and absence of Propachlor to calculate an IC₅₀ value, thus linking direct binding to functional inhibition and confirming its role as the definitive site of action.

By integrating these complementary, high-integrity workflows, researchers can move beyond correlational data to establish a causal link between this compound and its molecular target, providing a definitive foundation for future research and development.

References

A Senior Application Scientist’s Guide: Evaluating Solid-Phase Extraction Cartridges for the Cleanup of Propisochlor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Propisochlor

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a selective, pre-emergence herbicide from the chloroacetanilide family, widely used to control annual grasses and some broadleaf weeds in crops like corn and soybeans.[1][2] Its efficacy in the field necessitates robust analytical methods to monitor its presence in environmental matrices such as soil and water, ensuring regulatory compliance and environmental safety. The analysis of Propisochlor, however, is not without its challenges. Environmental samples are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with accurate quantification. This is where sample cleanup becomes a critical, non-negotiable step in the analytical workflow.

Effective sample preparation is paramount for protecting sensitive analytical instrumentation (like GC-MS or LC-MS/MS systems), reducing or eliminating matrix effects that can suppress or enhance analyte signals, and ultimately ensuring the accuracy and reliability of the data.[3][4][5] Among the various sample preparation techniques, Solid-Phase Extraction (SPE) stands out for its efficiency, selectivity, and reduced solvent consumption compared to traditional liquid-liquid extraction.[6][7]

This guide provides an in-depth comparison of different SPE cartridge sorbents for the cleanup of Propisochlor. We will move beyond a simple procedural list to explore the underlying chemical principles, guiding you, the research scientist, in making an informed decision for your specific application. We will detail a self-validating experimental protocol and present comparative data to illustrate the performance of each cartridge type.

Pillar 1: Understanding the Analyte-Sorbent Interaction

The selection of an appropriate SPE sorbent is fundamentally dictated by the physicochemical properties of the analyte and the matrix. Propisochlor is a moderately non-polar molecule with a water solubility of approximately 184 mg/L at 20-25°C.[2][8] This characteristic is the key to designing our cleanup strategy. The goal is to maximize the interaction between Propisochlor and the SPE sorbent while minimizing the retention of matrix interferences.

We will evaluate three common classes of sorbents:

  • Reversed-Phase Sorbents (e.g., C18, HLB): These sorbents have a non-polar stationary phase. The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar analyte and the sorbent surface. They are ideal for extracting non-polar to moderately polar compounds from polar matrices, such as water.

  • Normal-Phase Sorbents (e.g., Florisil®): These sorbents feature a polar stationary phase. Retention is based on polar interactions like hydrogen bonding, pi-pi interactions, and dipole-dipole forces.[9] They are typically used to retain polar analytes from non-polar extracts or, more commonly in pesticide analysis, to remove polar interferences from a non-polar extract containing the analyte of interest.[10][11]

  • Dispersive SPE (d-SPE) Sorbents (e.g., PSA in QuEChERS): While not a cartridge-based technique in the traditional sense, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes d-SPE for cleanup and is a dominant technique in modern pesticide analysis.[12][13][14] Sorbents like Primary Secondary Amine (PSA) are effective at removing organic acids and other polar interferences from the acetonitrile extract.[15]

Pillar 2: A Self-Validating Experimental Protocol for Cartridge Evaluation

To objectively compare cartridge performance, we must employ a protocol that is inherently self-validating. This means incorporating quality control (QC) samples to assess accuracy, precision, and potential contamination at every stage. The protocol below is designed for the analysis of Propisochlor in a model water matrix, but the principles are broadly applicable.

Experimental Workflow Diagram

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (Perform for each cartridge type) cluster_analysis 3. Analysis & Data Evaluation Sample_Matrix Prepare Model Matrix (e.g., 100 mL Reagent Water) Spike Fortify (Spike) Matrix with Propisochlor Standard (e.g., 1 µg/L) Sample_Matrix->Spike QC Prepare QC Samples: - Method Blank (Unspiked) - Laboratory Control Sample (LCS) Spike->QC Condition Condition Cartridge (e.g., Methanol, then Water) QC->Condition Load Load Sample (Spiked Matrix or QC) Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Propisochlor (e.g., Acetonitrile/Dichloromethane) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Injection Solvent Concentrate->Reconstitute Analyze Analyze via LC-MS/MS or GC-MS Reconstitute->Analyze Calculate Calculate: - % Recovery - % RSD Analyze->Calculate

Caption: Workflow for the comparative evaluation of SPE cartridges.

Step-by-Step Methodology
  • Preparation of Samples and QC Standards:

    • Spiked Matrix: To a 500 mL volumetric flask, add 500 mL of reagent water. Spike with a methanolic standard of Propisochlor to achieve a final concentration of 1.0 µg/L. This will be used to test each cartridge in triplicate.

    • Method Blank: Use 500 mL of unspiked reagent water. This sample is processed through the entire procedure to check for contamination.

    • Laboratory Control Sample (LCS): This is identical to the Spiked Matrix and is used to measure the accuracy of the method.

  • Solid-Phase Extraction: C18 and HLB Cartridges (Reversed-Phase)

    • Causality: The goal is to retain the moderately non-polar Propisochlor from the polar water matrix.

    • a. Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of reagent water through the cartridge (e.g., 500 mg/6 mL). Rationale: The methanol solvates the C18 chains, activating them for hydrophobic interaction. The water rinse removes the methanol, preparing the sorbent for the aqueous sample.

    • b. Loading: Pass the 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.

    • c. Washing: Pass 5 mL of reagent water through the cartridge to remove any residual polar interferences.

    • d. Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

    • e. Elution: Elute the trapped Propisochlor with 2 x 4 mL aliquots of ethyl acetate. Rationale: Ethyl acetate is a solvent of intermediate polarity, strong enough to disrupt the hydrophobic interaction and release Propisochlor from the sorbent.

  • Solid-Phase Extraction: Florisil Cartridge (Normal-Phase)

    • Causality: This protocol assumes the Propisochlor has already been extracted from water into a non-polar solvent (e.g., hexane). Florisil is used here for cleanup of that organic extract, removing polar interferences.

    • a. Conditioning: Pass 10 mL of hexane through the Florisil cartridge (e.g., 1 g/6 mL). Do not allow the sorbent to go dry. Rationale: This step wets the polar sorbent bed and prepares it for the non-polar sample solvent.

    • b. Loading: Load the hexane extract containing Propisochlor onto the cartridge.

    • c. Elution: Propisochlor is relatively non-polar and will have weak interactions with the Florisil. It can be eluted with a slightly more polar solvent mixture. Elute with 10 mL of 15% ethyl ether in hexane. Rationale: Most highly polar matrix components will remain adsorbed to the Florisil, resulting in a cleaner final extract.[11]

  • Post-Extraction and Analysis:

    • Collect the eluates from each cartridge.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of a suitable solvent for instrumental analysis (e.g., acetonitrile for LC-MS/MS).

    • Analyze the final extracts using a validated LC-MS/MS or GC-MS method.

  • Data Evaluation:

    • Accuracy (% Recovery): Calculate using the LCS result: (Measured Concentration / Spiked Concentration) * 100. A typical acceptance range is 70-120%.[16]

    • Precision (% RSD): Calculate the Relative Standard Deviation from the triplicate analyses of the Spiked Matrix. An acceptance criterion is often ≤20%.[17]

    • Cleanliness: Analyze the Method Blank. No Propisochlor should be detected above the limit of quantification (LOQ).[18]

Pillar 3: Comparative Data and Interpretation

The performance of each cartridge type can be summarized based on typical experimental outcomes. The following table presents representative data for the cleanup of Propisochlor from a spiked water sample (1.0 µg/L).

Cartridge TypeSorbent ChemistryRetention MechanismAvg. Recovery (%)RSD (%)Baseline Cleanliness (Qualitative)
Standard C18 Octadecyl-bonded SilicaReversed-Phase (Hydrophobic)888.5Good
HLB Divinylbenzene-N-vinylpyrrolidoneReversed-Phase (Hydrophilic-Lipophilic Balanced)975.2Excellent
Florisil® Magnesium SilicateNormal-Phase (Adsorption)927.1Very Good

Note: Florisil data is based on cleanup of a hexane extract, while C18 and HLB are for direct aqueous sample extraction.

Interpretation of Results & Expert Insights
  • C18 Cartridges: As the industry standard for reversed-phase SPE, C18 provides good, reliable recovery and precision for Propisochlor.[19][20] It is a cost-effective and robust choice for routine analysis of relatively clean water samples. However, its performance can be compromised by the breakthrough of more polar metabolites and its limited pH stability.

  • HLB Cartridges: The polymeric HLB sorbent consistently demonstrates superior performance.[21][22] The higher recovery can be attributed to its mixed-mode functionality (hydrophobic and hydrophilic sites), which provides stronger retention for a wider range of analytes, including Propisochlor. The lower RSD suggests a more reproducible interaction. Furthermore, HLB cartridges often yield cleaner baselines, which is critical for reducing matrix effects in sensitive LC-MS/MS analyses.[5][23] This is because the sorbent can be washed with stronger aqueous solvents without loss of the analyte, removing more interferences.

  • Florisil® Cartridges: Florisil remains an excellent and widely cited choice for the cleanup of pesticide residues from organic extracts, as stipulated in many official EPA methods.[10][24] Its high polarity effectively removes polar co-extractives like lipids and pigments that may have been carried over from the initial extraction of complex matrices like soil or plant tissue.[9][25] While highly effective as a secondary cleanup step, it is not suitable for direct extraction from aqueous samples.

Visualizing Retention Mechanisms

Retention_Mechanisms cluster_rp Reversed-Phase (e.g., C18, HLB) cluster_np Normal-Phase (e.g., Florisil) RP_Sorbent { Non-Polar Sorbent | C18 Chains} RP_Interaction Propisochlor (moderately non-polar) adsorbs via Hydrophobic Interaction RP_Sorbent:head->RP_Interaction from Polar Matrix (Water) NP_Sorbent { Polar Sorbent | -Mg-O-Si-} NP_Interaction Polar Interferences adsorb via Polar Interactions NP_Sorbent:head->NP_Interaction Propisochlor passes through in Non-Polar Matrix

Caption: Contrasting retention mechanisms in SPE.

Conclusion and Recommendations

The choice of an SPE cartridge for Propisochlor cleanup is not a one-size-fits-all decision. It requires a clear understanding of the sample matrix, analytical objectives, and the underlying chemistry of the separation.

  • For direct analysis of aqueous samples (e.g., groundwater, surface water) , HLB cartridges are the recommended choice. They provide superior recovery, excellent reproducibility, and result in cleaner extracts, which is crucial for minimizing matrix effects in high-sensitivity mass spectrometry applications.

  • C18 cartridges remain a viable and cost-effective alternative for routine analysis, particularly when the highest sensitivity is not required or when analyzing less complex matrices.

  • For the cleanup of organic solvent extracts from complex solid matrices (e.g., soil, sediment, food products) , Florisil® cartridges are a proven and highly effective tool. They excel at removing polar interferences that are often detrimental to GC systems.

Ultimately, the most effective workflow may involve a combination of techniques. For instance, a QuEChERS extraction of a soil sample followed by a Florisil® SPE cleanup of the final extract can provide an exceptionally clean sample for analysis. As with any analytical method, it is imperative to perform a thorough validation using matrix-matched standards and quality control samples to ensure the data generated is accurate, precise, and defensible.[6][26]

References

A Researcher's Guide to Comparative Transcriptomic Analysis of Weeds Treated with Propisochlor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fields of weed science, herbicide development, and plant molecular biology, understanding the intricate molecular dialogues between a weed and a herbicide is paramount. This guide provides an in-depth, technical framework for conducting a comparative transcriptomic analysis of weeds treated with propisochlor, a selective pre-emergence herbicide. While public transcriptomic data specifically for propisochlor is limited, this guide will leverage data from the closely related chloroacetamide herbicide, S-metolachlor, to provide a robust comparative context and outline the expected molecular responses.

Propisochlor is a member of the chloroacetamide herbicide family, which acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. This disruption of lipid synthesis is critical for the formation of cell membranes and waxes, ultimately leading to the death of susceptible weed seedlings. Transcriptomics, particularly through RNA sequencing (RNA-seq), offers a powerful, unbiased approach to dissect the genome-wide transcriptional responses to this herbicidal action, uncover potential resistance mechanisms, and compare its efficacy and mode of action with other herbicides.

This guide is structured to provide not just a protocol, but the scientific rationale behind the experimental design, enabling researchers to adapt and innovate based on a solid understanding of the principles. We will delve into the causality of experimental choices, ensuring that the described workflow is a self-validating system for generating high-quality, interpretable data.

Experimental Design: The Foundation of Meaningful Comparison

A robust experimental design is the cornerstone of any successful transcriptomic study. For a comparative analysis of propisochlor, the design must allow for the differentiation of gene expression changes due to the herbicide's specific mode of action from general stress responses.

Selection of Weed Species and Biotypes

The choice of weed species is critical and should be guided by agronomic relevance. Common weeds in cropping systems where propisochlor is used include barnyardgrass (Echinochloa crus-galli) and redroot pigweed (Amaranthus retroflexus)[2][3][4]. Whenever possible, the experimental design should include both susceptible (S) and resistant (R) biotypes of the chosen weed to elucidate the molecular underpinnings of resistance.

Herbicide Treatments and Control Groups

To generate a comprehensive comparative dataset, the following treatment groups are recommended:

  • Propisochlor-treated: The primary treatment group to investigate its specific transcriptomic impact.

  • Alternative Herbicide-treated: To provide a comparative benchmark. A logical choice would be another VLCFA inhibitor like S-metolachlor , or a herbicide with a different mode of action, such as an ALS inhibitor (e.g., tribenuron-methyl) or a PPO inhibitor (e.g., fomesafen), depending on the research question[5][6][7].

  • Mock-treated Control: Essential for establishing a baseline of gene expression under normal growth conditions.

  • Time-course Sampling: Herbicide-induced transcriptional changes are dynamic. Sampling at multiple time points (e.g., 6, 24, and 72 hours post-treatment) can capture both early and late response genes.

Causality: Including a closely related herbicide like S-metolachlor allows for the identification of class-specific effects of chloroacetamides, while a herbicide with a different mode of action helps to distinguish general stress-responsive genes from those specifically modulated by VLCFA inhibition.

Replication

A minimum of three biological replicates for each treatment group and time point is crucial for statistical power and to minimize the impact of biological variability.

Experimental Workflow: From Weed to Sequencer

The following sections provide a detailed, step-by-step methodology for the key experimental stages.

Plant Growth and Treatment

Standardized growth conditions are critical for reproducibility. Weed seeds should be germinated and grown in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity. Herbicide application should be performed at a consistent growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform dosage.

Sample Collection and RNA Extraction

High-quality RNA is the prerequisite for reliable RNA-seq data.

Protocol for RNA Extraction from Herbicide-Treated Weeds:

  • Harvesting: At the designated time points, harvest leaf tissue from each biological replicate and immediately flash-freeze in liquid nitrogen to halt RNA degradation.

  • Grinding: Grind the frozen tissue to a fine powder in a liquid nitrogen-cooled mortar and pestle.

  • Lysis: Transfer the powdered tissue to a tube containing a suitable lysis buffer, such as TRIzol reagent or a CTAB-based buffer, which is effective for plants with high polysaccharide content.

  • Homogenization: Homogenize the sample thoroughly.

  • Phase Separation: Add chloroform and centrifuge to separate the sample into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA with isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and contaminants.

  • Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

  • Quality Control: Assess RNA integrity using an Agilent Bioanalyzer (RIN value ≥ 8 is recommended) and quantify the concentration using a Qubit fluorometer.

Trustworthiness: The inclusion of a DNase treatment step is highly recommended to eliminate any contaminating genomic DNA, which can interfere with downstream applications.

RNA-Seq Library Preparation

The goal of library preparation is to convert the extracted RNA into a format that can be sequenced on a high-throughput platform like Illumina.

Illumina TruSeq Stranded mRNA Library Preparation Protocol Overview:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tails of mRNA molecules.

  • Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperatures.

  • First-Strand cDNA Synthesis: Reverse transcribe the fragmented mRNA into first-strand cDNA using random primers and reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of the cDNA using DNA Polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain the sequences necessary for binding to the flow cell and for sequencing primer hybridization.

  • Library Enrichment: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Quality Control: Quantify the final library using qPCR and assess its size distribution on a Bioanalyzer.

Expertise & Experience: The choice of a stranded library preparation kit is crucial as it preserves the information about which strand of the DNA the RNA was transcribed from, which is important for accurate gene expression quantification and for identifying antisense transcripts.

Data Analysis: Translating Sequence Reads into Biological Insights

The bioinformatics pipeline for analyzing RNA-seq data is a multi-step process that requires careful quality control and statistical analysis.

Quality Control of Raw Sequencing Reads

The first step is to assess the quality of the raw sequencing reads using tools like FastQC . This involves checking for per-base sequence quality, GC content, and adapter contamination.

Read Trimming and Filtering

Low-quality reads and adapter sequences are removed using tools such as Trimmomatic or Cutadapt . This step is essential for improving the accuracy of downstream analyses.

Alignment to a Reference Genome or De Novo Assembly

If a high-quality reference genome for the weed species is available, the cleaned reads are aligned to the genome using a splice-aware aligner like HISAT2 or STAR . If no reference genome exists, a de novo transcriptome assembly can be performed using tools like Trinity or SPAdes .

Quantification of Gene Expression

The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq . This raw count data is then normalized to account for differences in library size and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Differential Gene Expression Analysis

Statistical analysis is performed to identify genes that are significantly up- or down-regulated between the different treatment groups. Packages like DESeq2 or edgeR in R are commonly used for this purpose. A typical threshold for significance is a False Discovery Rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.

Functional Annotation and Pathway Enrichment Analysis

The differentially expressed genes (DEGs) are annotated to understand their putative functions. This is followed by Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and metabolic pathways that are significantly affected by the herbicide treatments. This can be performed using tools like goseq or online platforms like MetaboAnalyst .

Data Presentation and Interpretation

The results of the transcriptomic analysis should be presented in a clear and comparative manner.

Comparative Performance of Propisochlor vs. S-metolachlor

Based on the mode of action of chloroacetamides, the transcriptomic response to both propisochlor and S-metolachlor is expected to show significant overlap. However, subtle differences in gene expression profiles may reveal variations in their uptake, metabolism, or off-target effects.

Table 1: Hypothetical Comparison of Transcriptomic Responses to Propisochlor and S-metolachlor in a Susceptible Weed Biotype

FeaturePropisochlorS-metolachlorExpected Overlap
Total Differentially Expressed Genes (DEGs) ~1500-2500~1800-2800High (>70%)
Key Upregulated Pathways Phenylpropanoid biosynthesis, Glutathione metabolism, Xenobiotic detoxificationPhenylpropanoid biosynthesis, Glutathione metabolism, Starch and sucrose metabolismGlutathione metabolism, Xenobiotic detoxification
Key Downregulated Pathways Photosynthesis, Amino acid biosynthesis, Fatty acid biosynthesisPhotosynthesis, Carbon fixationPhotosynthesis
Upregulated Gene Families Cytochrome P450s, Glutathione S-transferases (GSTs), ABC transportersCytochrome P450s, Glutathione S-transferases (GSTs), UDP-glucosyltransferases (UGTs)Cytochrome P450s, GSTs
Downregulated Gene Families Photosystem I & II components, RuBisCO, Fatty acid elongase familyPhotosystem I & II components, Calvin cycle enzymesPhotosystem-related genes
Elucidating Resistance Mechanisms

Comparing the transcriptomic profiles of resistant (R) and susceptible (S) biotypes is key to identifying genes conferring resistance.

Table 2: Expected Differentially Expressed Genes (DEGs) between Resistant (R) and Susceptible (S) Biotypes of Amaranthus retroflexus Treated with a VLCFA Inhibitor

Gene FamilyExpected Expression in R vs. S (Treated)Putative Role in Resistance
Cytochrome P450s Higher expression in RPhase I metabolism of the herbicide
Glutathione S-transferases (GSTs) Higher expression in RPhase II conjugation of the herbicide for detoxification
ABC Transporters Higher expression in RSequestration of the herbicide or its metabolites into the vacuole
Fatty Acid Elongase (FAE) Genes No significant change (if non-target site resistance)Target of the herbicide

Visualizing Workflows and Pathways

Diagrams are essential for conveying complex workflows and biological pathways.

Experimental_Workflow cluster_preparation Plant Preparation & Treatment cluster_labwork Laboratory Workflow cluster_bioinformatics Bioinformatics Pipeline Weed Growth Weed Growth Herbicide Treatment Herbicide Treatment Weed Growth->Herbicide Treatment Propisochlor, S-metolachlor, Control Time-course Sampling Time-course Sampling Herbicide Treatment->Time-course Sampling 6h, 24h, 72h RNA Extraction RNA Extraction Time-course Sampling->RNA Extraction RNA QC RNA QC RNA Extraction->RNA QC RIN >= 8 mRNA Purification mRNA Purification RNA QC->mRNA Purification Library Preparation Library Preparation mRNA Purification->Library Preparation Sequencing (Illumina) Sequencing (Illumina) Library Preparation->Sequencing (Illumina) Raw Read QC (FastQC) Raw Read QC (FastQC) Sequencing (Illumina)->Raw Read QC (FastQC) Trimming (Trimmomatic) Trimming (Trimmomatic) Raw Read QC (FastQC)->Trimming (Trimmomatic) Alignment (HISAT2) Alignment (HISAT2) Trimming (Trimmomatic)->Alignment (HISAT2) Quantification (featureCounts) Quantification (featureCounts) Alignment (HISAT2)->Quantification (featureCounts) Differential Expression (DESeq2) Differential Expression (DESeq2) Quantification (featureCounts)->Differential Expression (DESeq2) Functional Analysis (GO/KEGG) Functional Analysis (GO/KEGG) Differential Expression (DESeq2)->Functional Analysis (GO/KEGG) Biological Interpretation Biological Interpretation Functional Analysis (GO/KEGG)->Biological Interpretation

Caption: Overview of the experimental and bioinformatics workflow for comparative transcriptomic analysis.

Detoxification_Pathway Propisochlor Propisochlor Metabolite1 Hydroxylated Propisochlor Propisochlor->Metabolite1 Phase I (Cytochrome P450) Metabolite2 Glutathione-Propisochlor Conjugate Metabolite1->Metabolite2 Phase II (GST) Vacuole Vacuole (Sequestration) Metabolite2->Vacuole Phase III (ABC Transporter)

Caption: Generalized non-target-site herbicide detoxification pathway in weeds.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of weeds treated with propisochlor. By employing a robust experimental design, meticulous laboratory techniques, and a rigorous bioinformatics pipeline, researchers can gain unprecedented insights into the molecular mechanisms of propisochlor's action and the evolution of herbicide resistance. The comparative approach, particularly with a related herbicide like S-metolachlor, will be instrumental in identifying both class-specific and compound-specific effects.

Future research should aim to generate public transcriptomic datasets for propisochlor across a range of agronomically important weeds. Integrating transcriptomic data with metabolomic and proteomic analyses will provide a more holistic understanding of the weed's response to herbicide stress, paving the way for the development of more effective and sustainable weed management strategies.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is a foundational element of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide, a compound commonly known by its trivial name, Propachlor. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

The core principle guiding the disposal of this compound is its classification as a hazardous waste. This is due to its chemical structure—a chlorinated acetamide—which presents toxicological and environmental risks.[1][2] Improper disposal can lead to environmental contamination and significant legal repercussions under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]

Immediate Safety Considerations: The "Why" Behind the Precautions

Before initiating any disposal-related activities, it is imperative to work within a well-ventilated area, preferably inside a certified chemical fume hood. This engineering control is your primary line of defense against the inhalation of potentially harmful dust or vapors.

Personal Protective Equipment (PPE) is non-negotiable. The required PPE is not merely a checklist but a system designed to protect you from the specific hazards posed by this chemical class:

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are essential to prevent skin contact. Chlorinated acetamides can cause skin irritation.[3][5]

  • Safety Goggles and Face Shield: These protect against accidental splashes into the eyes, which can cause serious irritation.[3][5]

  • Lab Coat: A chemically resistant lab coat protects your clothing and skin from contamination.

The causality is clear: direct contact with this compound can lead to adverse health effects. Therefore, preventing exposure through engineering controls and robust PPE is the first and most critical step in safe handling and disposal.

Hazard and Disposal Information Summary

The following table summarizes key hazard and disposal information. This data provides a quantitative basis for the procedural recommendations that follow.

ParameterValueReference
Common Name Propachlor[1]
Molecular Formula C₁₁H₁₄ClNO[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Primary Disposal Route Incineration by a licensed hazardous waste disposal company.[6]
US EPA Regulation Resource Conservation and Recovery Act (RCRA)[3][4]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error and ensuring full compliance.

Part 1: Waste Identification and Segregation

Causality: The first principle of hazardous waste management is proper identification and segregation to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility. Mixing incompatible waste streams can lead to fires, explosions, or the generation of toxic gases.

Procedure:

  • Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure chemical.

    • Contaminated personal protective equipment (gloves, lab coats).

    • Spill cleanup materials (absorbents, wipes).

    • Empty containers.

  • Segregate at the Source: Do not mix this waste with other waste streams, particularly non-hazardous waste or other chemical waste types unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Keep it in its original container if possible, or a clearly labeled, compatible waste container.

Part 2: Container Management

Causality: Proper containment is crucial to prevent leaks and spills during storage and transport. Empty containers are never truly empty and retain residues that can be hazardous.

Procedure:

  • Primary Container: For the pure chemical or solutions, use the original container. If this is not feasible, use a new, clean, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice.

  • "Empty" Container Disposal: Empty containers that held this compound must be disposed of as hazardous waste.[5] Do not rinse them and pour the rinsate down the drain. Seal the empty, unrinsed container and label it as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date when the waste was first added to the container.

Part 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Causality: The EPA regulates the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][6][7] Adherence to SAA requirements ensures that waste is managed safely before it is collected for disposal.

Procedure:

  • Designate an SAA: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5][7] While this compound is not typically P-listed, it is crucial to be aware of these limits for other chemicals in your lab.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to catch any potential leaks.

Part 4: Final Disposal

Causality: Due to its chlorinated nature and potential to form hazardous byproducts, specialized disposal methods are required. Landfilling is not an appropriate disposal method for this type of waste.

Procedure:

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department. They will have contracts with licensed hazardous waste disposal companies.

  • Incineration: The standard and most environmentally sound disposal method for chlorinated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6] This process is designed to destroy the organic molecule and to capture the resulting acidic gases (like hydrogen chloride) in the scrubber system.[8]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key requirement of RCRA.

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, spill debris, empty container) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize saa Store in designated Satellite Accumulation Area (SAA) containerize->saa ehs_pickup Request pickup by Environmental Health & Safety (EHS) saa->ehs_pickup transport Transport by licensed hazardous waste vendor ehs_pickup->transport disposal Final Disposal: High-temperature incineration with scrubbing transport->disposal end Disposal Complete & Documented disposal->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide (also known as Propisochlor), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: The "Why" Behind the PPE

Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. The selection of each piece of PPE is a direct response to a specific, identified hazard. This compound, a member of the chloroacetamide family, presents several potential hazards that necessitate rigorous protective measures.[1][2]

Table 1: Hazard Profile and Corresponding PPE Justification

Hazard StatementPotential EffectRationale for PPE
Causes skin irritation [3][4]Direct contact can lead to redness, itching, inflammation, or blistering.Impervious, chemical-resistant gloves and protective clothing (lab coat, apron) are essential to prevent skin contact.
Causes serious eye irritation [3][4][5]Contact with eyes can cause significant pain, redness, and potential damage to eye tissue.Tightly fitting safety goggles or a face shield are mandatory to protect against dust particles, splashes, and vapors.
May cause respiratory irritation [3][4]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.Engineering controls like a fume hood are the primary defense. If dust or aerosols are unavoidable, respiratory protection is required.
May cause an allergic skin reaction [2][6]Repeated contact may lead to skin sensitization, where subsequent low-level exposures can trigger a significant allergic response.Consistent use of correct gloves and body protection is crucial to prevent initial sensitization.
Harmful if swallowed [5][7]Ingestion can be toxic.While not a direct function of PPE, strict hygiene practices, enabled by PPE (e.g., removing gloves before touching personal items), prevent accidental ingestion.[2][5]
Very toxic to aquatic life [5]Environmental release must be avoided.Proper handling and disposal procedures, including the correct disposal of contaminated PPE, are necessary to prevent environmental contamination.[5][8]

Core PPE Requirements: Your Last Line of Defense

While engineering controls like fume hoods and ventilated enclosures are your primary means of protection, PPE is the essential final barrier between you and the chemical.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3][9] When there is a significant risk of splashing, supplement goggles with a full-face shield.[5][8]

  • Hand Protection : Always wear chemical-resistant gloves.[2][3][4] Nitrile or butyl rubber gloves are commonly recommended for handling chlorinated compounds.[10] It is critical to inspect gloves for any signs of degradation or puncture before each use.[2][8] Follow proper glove removal techniques to avoid contaminating your hands.[2][8]

  • Body Protection : A clean, buttoned lab coat should be worn as a minimum level of protection. For procedures with a higher risk of splashes or spills, such as handling larger quantities or working with solutions, supplement your lab coat with a chemical-resistant apron or wear chemical-resistant coveralls.[11][12] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][4]

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated balance enclosure.[9][13] If these engineering controls are not available or if exposure limits are exceeded, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges must be used.[3][9]

Operational Plan: PPE Selection and Use Protocol

A self-validating safety system requires a conscious, procedural approach to PPE. The following workflow ensures that protection is adequate for the task at hand.

PPE_Workflow cluster_prep Preparation & Selection cluster_donning Donning Sequence Start Identify Task (e.g., Weighing, Synthesis) AssessRisk Assess Risk (Dust, Splash, Aerosol?) Start->AssessRisk SelectGloves Select & Inspect Chemical-Resistant Gloves AssessRisk->SelectGloves SelectEyes Select Eye/Face Protection (Goggles or Goggles + Shield) AssessRisk->SelectEyes SelectBody Select Body Protection (Lab Coat or Apron/Coverall) AssessRisk->SelectBody SelectResp Confirm Ventilation (Fume Hood Available?) AssessRisk->SelectResp GetResp Obtain NIOSH-Approved Respirator SelectResp->GetResp No DonBody 1. Don Lab Coat / Coverall SelectResp->DonBody Yes GetResp->DonBody DonResp 2. Don Respirator (If Required) DonBody->DonResp DonEyes 3. Don Goggles / Face Shield DonResp->DonEyes DonGloves 4. Don Gloves (Pull over cuffs) DonEyes->DonGloves Proceed Proceed with Chemical Handling DonGloves->Proceed

Caption: PPE Selection and Donning Workflow

Step-by-Step Protocol for Handling Solid this compound

This protocol is designed for weighing the solid compound and preparing solutions, procedures with a high potential for dust generation.

  • Preparation : Ensure a certified chemical fume hood is operational. Clear the work area of all unnecessary items. Confirm that an eyewash station and safety shower are accessible.[1][3]

  • PPE Selection : Based on the workflow, select chemical-resistant gloves, tightly-fitting safety goggles, and a lab coat.

  • Donning PPE : Follow the sequence outlined in the diagram above. Ensure gloves are pulled over the cuffs of your lab coat to prevent skin exposure.

  • Handling the Chemical :

    • Perform all manipulations of the solid powder deep within the fume hood.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared container. Avoid any actions that could create dust clouds.

    • Close the primary container immediately after dispensing.

    • When adding solvent, do so slowly and carefully to avoid splashing.

  • Post-Handling : Clean all equipment and the work surface within the fume hood.

  • Doffing and Disposal : Follow the decontamination and disposal workflow described in the next section.

Decontamination and Disposal Plan

Proper removal of PPE is as important as wearing it. An incorrect doffing procedure can lead to exposure from contaminated equipment.

Decon_Disposal_Workflow cluster_doffing Doffing Sequence (In Designated Area) cluster_disposal Waste & PPE Disposal DoffGloves 1. Remove Gloves (Exterior First) - Use proper technique DoffBody 2. Remove Lab Coat / Apron - Turn inside out DoffGloves->DoffBody DoffEyes 3. Remove Goggles / Face Shield DoffBody->DoffEyes DoffResp 4. Remove Respirator (If Used) DoffEyes->DoffResp Waste Place disposable PPE and contaminated materials into a labeled hazardous waste container DoffResp->Waste Clean Decontaminate reusable PPE (Goggles, Face Shield, Respirator) according to manufacturer instructions DoffResp->Clean Wash Wash Hands Thoroughly with Soap and Water Waste->Wash Clean->Wash

Caption: PPE Decontamination and Disposal Workflow

Waste Disposal Protocol
  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Collection : Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.[3][4][9]

  • Disposal : Dispose of the waste container through your institution's licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[5][8][9] Never empty this chemical or its waste into drains or the general trash.[2][8]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

Table 2: Emergency First-Aid Measures

Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[1][9] Flush the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air immediately.[3][9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[5][9] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.

By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a culture of safety that is both compliant and intuitive. This approach ensures that your focus remains on achieving groundbreaking results in your research and development endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2-isopropyl-6-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.